molecular formula C14H20N6O5S B10767516 SAH-d4

SAH-d4

Numéro de catalogue: B10767516
Poids moléculaire: 388.44 g/mol
Clé InChI: ZJUKTBDSGOFHSH-SOYVWYSNSA-N
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Description

S-(5'-Adenosyl)-L-homocysteine-d4 is a deuterium-labeled stable isotope of the crucial metabolic intermediate S-Adenosyl-L-homocysteine (SAH). SAH is a fundamental biological molecule formed from the demethylation of S-adenosyl-L-methionine (SAM) and serves as a potent endogenous feedback inhibitor of SAM-dependent methyltransferases . These methyltransferases are responsible for epigenetic regulation, including the methylation of DNA, RNA, and histone proteins, making SAH a central figure in the study of epigenetic mechanisms and gene expression control . The primary research value of this deuterated compound (with a molecular formula of C14H16D4N6O5S and a molecular weight of 388.44 g/mol ) lies in its use as a critical internal standard in mass spectrometry-based assays. Its stable isotopic label allows for precise and accurate quantification of endogenous, unlabeled S-Adenosyl-L-homocysteine in complex biological samples. This application is essential for investigating cellular methylation status, particularly in studies related to hyperhomocysteinemic states, cancer epigenetics, and metabolic disorders . By enabling high-fidelity measurements, S-(5'-Adenosyl)-L-homocysteine-d4 aids researchers in studying enzyme kinetics, screening inhibitors of SAH hydrolase and various methyltransferases, and advancing drug discovery efforts . This product is supplied as a solid and is intended for Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C14H20N6O5S

Poids moléculaire

388.44 g/mol

Nom IUPAC

(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]-3,3,4,4-tetradeuteriobutanoic acid

InChI

InChI=1S/C14H20N6O5S/c15-6(14(23)24)1-2-26-3-7-9(21)10(22)13(25-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6-,7+,9+,10+,13+/m0/s1/i1D2,2D2

Clé InChI

ZJUKTBDSGOFHSH-SOYVWYSNSA-N

SMILES isomérique

[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])SC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

SMILES canonique

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O)N

Origine du produit

United States

Foundational & Exploratory

S-Adenosyl-L-homocysteine-d4: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Overview for Researchers, Scientists, and Drug Development Professionals

S-Adenosyl-L-homocysteine-d4 (SAH-d4) is the deuterated form of S-Adenosyl-L-homocysteine (SAH), a crucial molecule in numerous biological processes. Its primary application in research is as an internal standard for the accurate quantification of endogenous SAH in various biological matrices. This guide provides a comprehensive technical overview of this compound, including its chemical properties, its role in biological pathways, and detailed methodologies for its use in quantitative analysis.

Core Concepts: The Significance of S-Adenosyl-L-homocysteine

S-Adenosyl-L-homocysteine is a pivotal intermediate in the methionine cycle, a fundamental metabolic pathway in all eukaryotic organisms. SAH is formed from S-adenosyl-L-methionine (SAM), the universal methyl donor for a vast array of transmethylation reactions.[1][2] These reactions are critical for the modification of DNA, RNA, proteins, and lipids, thereby regulating gene expression, signal transduction, and other cellular processes.[2][3]

The intracellular concentration of SAH is a potent feedback inhibitor of most SAM-dependent methyltransferases.[2] Consequently, the ratio of SAM to SAH, often referred to as the "methylation index," is a critical determinant of the cell's methylation capacity.[2] Dysregulation of this ratio and the accumulation of SAH have been implicated in a variety of pathological conditions, including cancer, cardiovascular disease, and neurological disorders.[2]

S-Adenosyl-L-homocysteine-d4: Properties and Applications

This compound is a stable isotope-labeled version of SAH, where four hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of SAH.[4] Because it is chemically and physically almost identical to the endogenous analyte, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer.[4] This allows for highly accurate and precise quantification by correcting for variations during sample preparation and analysis.[4]

Physicochemical Properties of S-Adenosyl-L-homocysteine-d4
PropertyValue
Molecular Formula C₁₄H₁₆D₄N₆O₅S
Molecular Weight 388.4 g/mol
Solubility Soluble in DMSO and Dimethyl formamide

Quantitative Analysis of S-Adenosyl-L-homocysteine using this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of SAH in biological samples, utilizing this compound as an internal standard.

Experimental Protocols

1. Sample Preparation

The following protocols outline the general steps for extracting SAH from plasma and cultured cells. Optimization may be required depending on the specific sample type and instrumentation.

a) Plasma/Serum Sample Preparation [4][5][6]

  • To 200 µL of plasma or serum in a microcentrifuge tube, add 50 µL of the internal standard solution (e.g., 5 µmol/L this compound in 0.1% formic acid).

  • Vortex the mixture for 5 minutes and incubate at 4°C for 10 minutes.

  • Add 550 µL of ice-cold acetone to precipitate proteins.

  • Vortex vigorously for 10 minutes.

  • Incubate at 4°C for an additional 10 minutes.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

b) Cultured Cell Sample Preparation [5]

  • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 1 mL of ice-cold PBS and scrape the cells.

  • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Centrifuge at 1,000 x g for 5 minutes at 4°C to pellet the cells.

  • Discard the supernatant.

  • Resuspend the cell pellet in 100 µL of an extraction solution containing the internal standard (e.g., 0.4 M perchloric acid with this compound).

  • Vortex thoroughly for 1 minute to lyse the cells.

  • Incubate on ice for 10 minutes.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Parameters

The following table summarizes typical LC-MS/MS parameters reported in the literature for the analysis of SAH. These should be optimized for the specific instrument and column used.

ParameterTypical Value(s)
LC Column C8, C18, or RP-Amide column
Mobile Phase A 10 mmol/L ammonium formate buffer, pH 3.4; 0.1% formic acid in water
Mobile Phase B Acetonitrile; Methanol
Flow Rate 0.2 - 0.8 mL/min
Injection Volume 3 - 20 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) for SAH 385.1, 385.3
Product Ion (m/z) for SAH 136.1, 136.2, 136.3
Precursor Ion (m/z) for this compound 389.1, 390.0
Product Ion (m/z) for this compound 137.2, 138.1
Linearity Range 8 - 1024 nmol/L; 12.5 - 5000 nmol/L
Lower Limit of Quantification (LLOQ) 3 - 16 nmol/L

References for table data:[5][6][7][8][9][10]

Signaling Pathways and Experimental Workflows

The Methionine Cycle and Its Central Role in Methylation

The metabolism of SAH is intrinsically linked to the methionine cycle. This pathway is essential for regenerating methionine and maintaining the cellular supply of SAM for methylation reactions.

Methionine_Cycle cluster_transmethylation Transmethylation Methionine Methionine SAM S-Adenosyl-L-methionine (SAM) Methionine->SAM MAT SAH S-Adenosyl-L-homocysteine (SAH) SAM->SAH Methyltransferase Homocysteine Homocysteine SAH->Homocysteine SAHH Adenosine Adenosine Homocysteine->Methionine MS Cystathionine Cystathionine Homocysteine->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine CGL ATP ATP Methyl_Acceptor Methyl Acceptor (DNA, RNA, Protein, etc.) Methylated_Product Methylated Product Serine Serine

Caption: The Methionine Cycle and related pathways.

Experimental Workflow for SAH Quantification

The general workflow for quantifying SAH in biological samples using this compound and LC-MS/MS is a multi-step process that ensures accuracy and reproducibility.

Experimental_Workflow Sample_Collection Biological Sample Collection (Plasma, Cells, etc.) Spiking Spike with this compound (Internal Standard) Sample_Collection->Spiking Extraction Extraction of Analytes (e.g., Protein Precipitation) Spiking->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation LC_Separation Liquid Chromatography (LC) Separation Evaporation->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: General workflow for SAH quantification by LC-MS/MS.

References

An In-depth Technical Guide to SAH-d4: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of S-Adenosylhomocysteine-d4 (SAH-d4), a deuterated isotopologue of the critical metabolic intermediate, S-Adenosylhomocysteine (SAH). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical and biological properties, and its primary application as an internal standard in quantitative analyses.

Chemical Structure and Identification

This compound is a synthetically modified version of SAH where four hydrogen atoms have been replaced by their stable isotope, deuterium. This isotopic labeling grants it a distinct mass-to-charge ratio (m/z) from its endogenous counterpart, making it an ideal internal standard for mass spectrometry-based quantification.

Chemical Structure:

  • IUPAC Name: (2S)-2-amino-4-({[(2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}sulfanyl)butanoic acid-d4

  • Synonyms: this compound, S-(5'-deoxyadenosin-5'-yl)-L-homocysteine-d4[1]

  • Molecular Formula: C₁₄H₁₆D₄N₆O₅S[1]

  • SMILES: NC1=NC=NC2=C1N=CN2[C@H]3--INVALID-LINK----INVALID-LINK----INVALID-LINK--C(O)=O">C@@HO3[1]

Physicochemical and Biological Properties

The physicochemical and biological properties of this compound are nearly identical to that of endogenous SAH, with the key difference being its increased molecular weight due to the deuterium labeling.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound:

PropertyValue
Molecular Weight 388.4 g/mol [1]
Appearance Crystalline solid[2]
Purity ≥98% (S-Adenosylhomocysteine), ≥99% deuterated forms (d1-d4)[2]
Solubility DMSO: ~5 mg/mL, Dimethyl formamide (DMF): ~1 mg/mL, PBS (pH 7.2): ~5 mg/mL[1][2]
Storage and Stability Store at -20°C for up to 4 years. Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month in a sealed container.[2][3]
Biological Properties and Mechanism of Action of SAH

This compound itself is not biologically active in the traditional sense but serves as a tracer for its unlabeled counterpart, SAH. SAH is a crucial component of the methylation cycle , a fundamental metabolic pathway in all eukaryotic cells.

  • Role in the Methylation Cycle: SAH is formed from the demethylation of S-adenosylmethionine (SAM), the universal methyl donor for a vast number of biological methylation reactions. These reactions are catalyzed by methyltransferase enzymes and are essential for the modification of DNA, RNA, proteins, and lipids. The hydrolysis of SAH to adenosine and homocysteine is catalyzed by SAH hydrolase (AHCY).[4][5]

  • Mechanism of Action: SAH is a potent product inhibitor of most SAM-dependent methyltransferases.[5] An elevated SAH/SAM ratio can, therefore, lead to the inhibition of cellular methylation, a state known as hypomethylation, which has been implicated in various pathological conditions.[5]

The Methylation Cycle Signaling Pathway

The methylation cycle is a critical metabolic pathway that regulates a wide range of cellular processes. The following diagram illustrates the central role of SAH in this cycle.

Methylation_Cycle Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferase (MT) Methylated_Substrate Methylated Substrate (DNA, RNA, Protein, etc.) SAM->Methylated_Substrate Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase (AHCY) Adenosine Adenosine SAH->Adenosine Homocysteine->Methionine Methionine Synthase (MS) Cystathionine Cystathionine Homocysteine->Cystathionine CBS Substrate Substrate Substrate->Methylated_Substrate Cysteine Cysteine Cystathionine->Cysteine CGL THF Tetrahydrofolate (THF) MTHF 5-Methyl-THF MTHF->THF

Caption: The Methylation Cycle, highlighting the central role of SAH.

Experimental Protocols

The primary application of this compound is as an internal standard for the accurate quantification of endogenous SAH levels in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Preparation of Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL):

    • Accurately weigh 1 mg of this compound.

    • Dissolve in 1 mL of DMSO or an appropriate solvent.

    • Vortex thoroughly to ensure complete dissolution.

    • Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • This compound Working Solution (e.g., 5 µmol/L):

    • Prepare a serial dilution of the stock solution in a suitable solvent, such as 0.1% formic acid in water, to achieve the desired final concentration for spiking into samples.[6]

Sample Preparation for LC-MS/MS Analysis (Plasma)

The following is a general protocol for the extraction of SAH from plasma samples. Optimization may be required depending on the specific sample matrix and instrumentation.

  • Sample Spiking:

    • To 200 µL of plasma in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution (e.g., 5 µmol/L).[6]

    • Vortex for 5 minutes and incubate at 4°C for 10 minutes.[6]

  • Protein Precipitation:

    • Add 550 µL of ice-cold acetone to the sample.[6]

    • Vortex for 10 minutes and incubate at 4°C for an additional 10 minutes.[6]

  • Centrifugation and Supernatant Collection:

    • Centrifuge the sample at 13,400 x g for 10 minutes at 4°C.[6]

    • Carefully transfer the supernatant to a new tube.

  • Drying and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Quantification Workflow

The following diagram illustrates a typical workflow for the quantification of SAH using this compound as an internal standard.

LCMS_Workflow start Start: Biological Sample (e.g., Plasma) spike Spike with this compound Internal Standard start->spike extract Sample Extraction (e.g., Protein Precipitation) spike->extract lc_separation LC Separation (e.g., C18 column) extract->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis: Peak Area Ratio (SAH/SAH-d4) ms_detection->data_analysis quantification Quantification (Calibration Curve) data_analysis->quantification end End: SAH Concentration quantification->end

Caption: A typical workflow for LC-MS/MS quantification of SAH.

LC-MS/MS Instrumentation and Data Analysis (Example)
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 3.0 x 150 mm, 3.5 µm).[6]

    • Mobile Phase A: 10 mmol/L ammonium formate buffer (pH 3.4).[6]

    • Mobile Phase B: Acetonitrile.[6]

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, which is then increased to elute the analytes.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • SAH: m/z 385.1 → 136.2[6]

      • This compound: m/z 390.0 → 137.2 (or other appropriate fragment)[6]

  • Data Analysis:

    • The peak areas of the MRM transitions for both SAH and this compound are integrated.

    • A calibration curve is constructed by plotting the ratio of the peak area of SAH to the peak area of this compound against the known concentrations of SAH standards.

    • The concentration of SAH in the unknown samples is then determined from this calibration curve.

Conclusion

This compound is an indispensable tool for researchers studying the methylation cycle and its role in health and disease. Its use as an internal standard in LC-MS/MS assays allows for the highly accurate and precise quantification of endogenous SAH levels. This guide provides a foundational understanding of the chemical properties, biological significance, and practical application of this compound, empowering researchers to confidently incorporate this valuable reagent into their experimental workflows.

References

S-Adenosyl-L-homocysteine (SAH): A Technical Guide on its Core Cellular Functions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: S-Adenosyl-L-homocysteine (SAH) is a pivotal intermediate metabolite in the universal methylation cycle. Formed from the demethylation of S-adenosyl-L-methionine (SAM), SAH serves as a potent product inhibitor of all SAM-dependent methyltransferase enzymes. Its intracellular concentration, and particularly the ratio of SAM to SAH, is a critical determinant of the cell's "methylation potential," influencing a vast array of cellular processes including epigenetic regulation of gene expression, signal transduction, and metabolism. The hydrolysis of SAH by SAH hydrolase (SAHH) is the primary route for its removal, linking the methylation cycle directly to homocysteine metabolism. Consequently, dysregulation of SAH levels is implicated in numerous pathological conditions, including cardiovascular, neurological, and renal diseases. This document provides a detailed technical overview of the functions of SAH, presents key quantitative data, outlines experimental protocols for its study, and visualizes its central role in cellular pathways.

The Central Role of SAH in Cellular Methylation

The Methylation Cycle: From SAM to SAH

All cellular methylation reactions utilize S-adenosyl-L-methionine (SAM) as the universal methyl group donor.[1] Over 200 distinct methylation reactions are essential for processes ranging from transcription and translation to protein localization and signaling.[2] SAM-dependent methyltransferases catalyze the transfer of a methyl group from SAM to a wide variety of acceptor substrates, including DNA, RNA, proteins (such as histones), and lipids.[1][3] This enzymatic transfer results in the formation of the methylated substrate and S-Adenosyl-L-homocysteine (SAH) as a byproduct.[2][4]

cluster_cycle The Methylation Cycle cluster_inhibition Regulatory Feedback Methionine Methionine SAM S-Adenosyl-L-methionine (SAM) (Methyl Donor) Methionine->SAM  MAT (ATP) SAH S-Adenosyl-L-homocysteine (SAH) (Inhibitor) SAM->SAH Methyltransferase (MT) Acceptor Acceptor Substrate (DNA, RNA, Protein) Acceptor->SAM Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase (SAHH) SAH_Inhibitor SAH Homocysteine->Methionine Remethylation (Folate, B12) MT_Enzyme Methyltransferase Enzyme SAH_Inhibitor->MT_Enzyme Inhibition

Caption: The cellular methylation cycle, highlighting SAH formation and its inhibitory role.

SAH as a Product and Potent Inhibitor of Methyltransferases

SAH is a powerful feedback inhibitor of most, if not all, SAM-dependent methyltransferases.[1][4] Its structural similarity to SAM allows it to bind to the active site of these enzymes, but lacking the transferable methyl group, it competitively inhibits the methylation reaction.[2][5] The accumulation of intracellular SAH can therefore suppress essential methylation processes, leading to global hypomethylation of DNA, RNA, and proteins, which can result in aberrant gene expression and cellular dysfunction.[3][4] Kinetic studies have demonstrated that many methyltransferases bind SAH with an affinity equal to or even greater than that for SAM.[6]

The SAM/SAH Ratio: A Key Indicator of Cellular Methylation Potential

The intracellular ratio of SAM to SAH is widely regarded as the "methylation potential" or an indicator of the cell's capacity to carry out methylation reactions.[1][7] A high SAM/SAH ratio favors the forward progression of methylation reactions. Conversely, a low ratio, typically caused by an increase in SAH concentration, signifies reduced methylation capacity due to product inhibition.[1][8] Therefore, maintaining a high SAM/SAH ratio is critical for cellular homeostasis.[9]

The SAH Hydrolase (SAHH/AHCY) Axis

Hydrolysis of SAH to Homocysteine and Adenosine

The primary mechanism for SAH removal in eukaryotic cells is its hydrolysis into L-homocysteine and adenosine.[3][10] This reaction is catalyzed by the enzyme S-adenosyl-L-homocysteine hydrolase (SAHH), also known as AHCY.[3][11] This enzymatic step is crucial because it relieves the potent inhibition caused by SAH, thereby allowing methyltransferase reactions to proceed.[12] SAHH is the only eukaryotic enzyme known to be capable of SAH catabolism, making it a key regulator of cellular methylation.[3]

Reversibility and Metabolic Regulation

The hydrolysis of SAH is a reversible reaction.[3][11] The thermodynamic equilibrium of the reaction catalyzed by SAHH actually favors the synthesis of SAH from adenosine and homocysteine.[3][9] However, under normal physiological conditions, the reaction proceeds in the hydrolytic direction due to the rapid and efficient removal of its products, adenosine and homocysteine, by subsequent metabolic pathways.[3][9] An elevation in the concentration of either homocysteine or adenosine can drive the reaction in the reverse direction, leading to the accumulation of SAH and subsequent inhibition of methylation.[2][4] This makes SAH levels highly sensitive to the status of homocysteine metabolism, which is in turn dependent on nutritional factors like folate and B vitamins.[1]

SAH S-Adenosyl-L-homocysteine (SAH) SAHH SAH Hydrolase (SAHH) SAH->SAHH Hydrolysis (Favored in vivo) Products L-Homocysteine + Adenosine Metabolism Further Metabolic Pathways (e.g., Transsulfuration, Salvage) Products->Metabolism Rapid Removal SAHH->Products Synthesis (Favored in vitro)

Caption: The reversible reaction catalyzed by SAH Hydrolase (SAHH).

Cellular Processes and Pathophysiological Implications

Epigenetic Regulation

SAH-mediated inhibition of methyltransferases is a critical layer of epigenetic regulation. By controlling the activity of DNA methyltransferases (DNMTs) and histone methyltransferases (HMTs), SAH levels directly influence DNA methylation patterns and histone modifications.[4][10] Elevated SAH can lead to global DNA hypomethylation, which is a hallmark of various diseases, including cancer.[3][8] Inhibition of DNMTs by SAH can prevent the silencing of tumor suppressor genes, while altered histone methylation can disrupt chromatin structure and gene accessibility.[5][11]

Involvement in Disease States

The accumulation of SAH is implicated in the pathogenesis of several chronic diseases.[1][4]

  • Cardiovascular Disease: Elevated SAH is a more sensitive biomarker for cardiovascular disease than homocysteine alone.[3][13] SAH accumulation is associated with atherosclerosis and endothelial dysfunction.[4][13] While folate and B vitamins can lower homocysteine, they may not efficiently reduce plasma SAH levels, potentially explaining the limited success of homocysteine-lowering therapies in reducing cardiovascular events.[3][13]

  • Neurological Disorders: High levels of SAH have been correlated with cognitive decline and Alzheimer's disease.[4]

  • Renal Dysfunction: The kidneys play a significant role in clearing homocysteine, and impaired renal function can lead to elevated homocysteine and consequently, increased SAH.[3][4]

  • Antiviral and Cancer Therapy: Because many viruses and cancer cells have altered methylation patterns and rely on host methylation machinery, inhibitors of SAHH have been explored as potential antiviral and anticancer agents.[11] By blocking SAHH, these inhibitors cause SAH to accumulate, thereby suppressing the methylation reactions necessary for viral replication or cancer cell proliferation.[11]

Quantitative Data on SAH Dynamics

Quantitative analysis of SAH provides critical insights into cellular methylation status. The data below are compiled from various studies and sample types.

Parameter Value Sample Type / Condition Reference(s)
Optimal Plasma Concentration 16 - 41 nmol/LHuman Plasma[4]
Mean Plasma Concentration 20.0 nmol/LHealthy Adult Women[14]
Mean Plasma Concentration ~40.0 nmol/LWomen with Elevated Homocysteine[14]
Intracellular Concentration 2 ng/mL (~5.2 µmol/L)SW480 Control Cells[15]
Intracellular Concentration 4.6 ng/mL (~11.9 µmol/L)SW480 AHCY Deficient Cells[15]

Table 1: Cellular and Plasma Concentrations of SAH. Concentrations can vary based on health status, genetic factors, and diet.

Methyltransferase Enzyme Inhibition Constant (Ki) for SAH Reference(s)
m²-guanine methyltransferase II (tRNA)0.3 µM[16]
m¹-adenine methyltransferase (tRNA)2.4 µM[16]
m²-guanine methyltransferase I (tRNA)8 µM[16]
DNA Methyltransferase 1 (DNMT1)3.63 µM[17]
METTL3/14 (RNA methyltransferase)2.06 µM[17]

Table 2: Inhibition Constants (Ki) of SAH for Various Methyltransferases. The Ki value represents the concentration of SAH required to produce half-maximum inhibition, indicating the potency of inhibition.

Key Experimental Protocols

Protocol for Quantification of SAH in Biological Samples (HPLC-ECD)

This method allows for the simultaneous, sensitive measurement of SAM and SAH in plasma, cells, or tissues.[14]

Principle: Trichloroacetic acid is used to precipitate proteins and extract the small metabolites SAM and SAH. The extract is then directly analyzed by High-Performance Liquid Chromatography (HPLC) with coulometric electrochemical detection, which provides high sensitivity for these compounds.

Methodology:

  • Sample Collection:

    • Plasma: Collect whole blood in EDTA-containing tubes. Centrifuge at 1000 x g for 10 minutes at 4°C to separate plasma.[1]

    • Cell Lysates: Homogenize cell pellets (e.g., 10⁶ lymphocytes) in cold Phosphate-Buffered Saline (PBS). Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant.[1]

  • Extraction:

    • To 200 µL of plasma or cell supernatant, add an equal volume of cold 10% (w/v) trichloroacetic acid.[1]

    • Vortex vigorously and incubate on ice for 10 minutes to allow for complete protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the clear supernatant, which contains SAM and SAH. Filter if necessary.

  • HPLC Analysis:

    • Inject the filtered extract directly into an HPLC system equipped with a C18 reverse-phase column.

    • Elute the metabolites using an isocratic mobile phase (specific composition depends on the system but typically includes a phosphate buffer, ion-pairing agent, and organic solvent like methanol or acetonitrile).

    • Detect SAM and SAH using a coulometric electrochemical detector set at appropriate oxidative potentials.

  • Quantification:

    • Calculate the concentration of SAH in the samples by comparing the peak area to a standard curve generated from known concentrations of pure SAH.

cluster_workflow Workflow: SAH Quantification via HPLC-ECD Start Biological Sample (Plasma, Cells, Tissue) Step1 Add equal volume of cold 10% Trichloroacetic Acid (TCA) Start->Step1 Step2 Vortex and Incubate on Ice (10 min) Step1->Step2 Step3 Centrifuge (14,000 x g, 10 min, 4°C) to Pellet Protein Step2->Step3 Step4 Collect Supernatant Step3->Step4 Step5 Direct Injection into HPLC System Step4->Step5 Step6 Separation on C18 Column Step5->Step6 Step7 Coulometric Electrochemical Detection Step6->Step7 End Quantification against Standard Curve Step7->End

Caption: Experimental workflow for the quantification of SAH in biological samples.

Protocol for In Vitro DNA Methyltransferase (DNMT) Inhibition Assay

This radioactive assay measures the inhibitory effect of SAH on the activity of a purified DNMT enzyme.[1][5]

Principle: The assay quantifies the incorporation of a radioactively labeled methyl group from [³H]-SAM onto a DNA substrate. The presence of an inhibitor like SAH will reduce the amount of radioactivity transferred to the DNA, allowing for the calculation of inhibitory potency (e.g., IC₅₀ or Ki).

Methodology:

  • Prepare Reaction Mixtures:

    • In microcentrifuge tubes, prepare a master mix containing reaction buffer, a DNA substrate (e.g., a biotinylated DNA duplex), and purified DNMT enzyme (e.g., DNMT1).

    • Aliquot the master mix into separate tubes.

  • Add Inhibitor:

    • Add varying concentrations of SAH to the reaction tubes. Include a positive control (no SAH) and a negative control (no enzyme).

  • Initiate Reaction:

    • Start the methylation reaction by adding [³H]-S-Adenosylmethionine ([³H]-SAM) to each tube.

  • Incubation:

    • Incubate the reactions at 37°C for a defined period (e.g., 1 hour).

  • Stop Reaction and Isolate DNA:

    • Stop the reaction by adding a stop solution (e.g., 10% TCA).[1]

    • Spot the reaction mixture onto a filter paper (e.g., Whatman DE81) or, if using a biotinylated substrate, transfer to a streptavidin-coated microplate to capture the DNA.

  • Wash:

    • Wash the filter paper or microplate wells multiple times with a suitable wash buffer (e.g., 0.2 M ammonium bicarbonate) to remove any unincorporated [³H]-SAM.[1]

  • Measure Radioactivity:

    • Quantify the amount of incorporated ³H on the filter paper or in the microplate wells using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of DNMT activity against the concentration of SAH to determine the IC₅₀ value. Further kinetic analysis can be performed to determine the Ki.

Conclusion and Future Directions

S-Adenosyl-L-homocysteine is far more than a simple metabolic byproduct; it is a fundamental regulator of cellular methylation and, by extension, a vast number of biological processes. Its role as a potent inhibitor of methyltransferases places it at the nexus of epigenetics, metabolism, and cell signaling. The SAM/SAH ratio serves as a critical barometer of cellular health, with imbalances being closely linked to a range of pathologies. Understanding the intricate mechanisms that control SAH homeostasis and the downstream consequences of its accumulation continues to be a vital area of research. For drug development professionals, the SAHH enzyme and other components of the methylation cycle represent promising targets for therapeutic intervention in viral diseases, cancer, and other conditions characterized by aberrant methylation. Future research will likely focus on developing more selective inhibitors and exploring the complex interplay between SAH levels, nutritional status, and disease progression.

References

The Central Role of S-Adenosyl-L-homocysteine (SAH) in the Methylation Cycle: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of S-adenosyl-L-homocysteine (SAH) in the universal methylation cycle. As the indispensable byproduct of all S-adenosyl-L-methionine (SAM)-dependent methylation reactions, SAH is a critical regulator of cellular methylation potential.[1][2][3] An accumulation of SAH acts as a potent feedback inhibitor of methyltransferases, thereby influencing a vast array of cellular processes, including epigenetic regulation of gene expression, signal transduction, and protein function.[1][2][3] This guide provides a comprehensive overview of SAH's function, quantitative data on key methylation cycle metabolites, detailed experimental protocols for their analysis, and visual representations of the core biochemical pathways.

The Methylation Cycle: A Dynamic Equilibrium

The methylation cycle is a fundamental metabolic pathway that governs the transfer of methyl groups to a multitude of acceptor molecules, such as DNA, RNA, proteins, and lipids.[4] The universal methyl donor in these reactions is S-adenosyl-L-methionine (SAM).[4] Upon donation of its methyl group, SAM is converted to S-adenosyl-L-homocysteine (SAH).[2] SAH is then hydrolyzed to homocysteine and adenosine by the enzyme SAH hydrolase (SAHH or AHCY).[5] Homocysteine can subsequently be remethylated to methionine, the precursor of SAM, thus completing the cycle.[6]

The ratio of SAM to SAH is a critical indicator of the cell's methylation capacity, often referred to as the "methylation index".[2] A high SAM/SAH ratio is indicative of robust methylation potential, whereas a low ratio, often resulting from SAH accumulation, signifies inhibited methylation.[1]

SAH as a Potent Inhibitor of Methyltransferases

SAH is a powerful competitive inhibitor of most SAM-dependent methyltransferases.[3][7] Its structural similarity to SAM allows it to bind to the active site of these enzymes, but the absence of the transferable methyl group prevents the catalytic reaction from proceeding.[3] The inhibitory constant (Ki) of SAH for many methyltransferases is in the submicromolar to low micromolar range, highlighting its potency as a negative regulator.[8]

The accumulation of SAH can have profound biological consequences. By inhibiting DNA methyltransferases (DNMTs) and histone methyltransferases (HMTs), elevated SAH levels can lead to global hypomethylation of DNA and altered histone modification patterns.[9][10] These epigenetic alterations can, in turn, lead to aberrant gene expression and have been implicated in the pathophysiology of numerous diseases, including cancer, cardiovascular disease, and neurological disorders.[11][12][13]

Quantitative Data on Methylation Cycle Metabolites

The intracellular concentrations of SAM and SAH, and their ratio, are tightly regulated and can vary between different tissues and disease states. The following tables summarize key quantitative data from the literature.

Table 1: Typical Concentrations of SAM, SAH, and SAM/SAH Ratio in Various Tissues

Tissue/Cell TypeSpeciesSAM Concentration (µM)SAH Concentration (µM)SAM/SAH RatioReference(s)
Rat LiverRat60-1505-203-30[14]
Rat BrainRat20-501-54-50[14]
Mouse LiverMouse~75~2.5~30[15]
Mouse KidneyMouse~30~1.5~20[15]
Mouse BrainMouse~25~0.5~50[15]
Human PlasmaHuman0.08-0.160.01-0.033-10[4]
Human ErythrocytesHuman2-60.5-1.02-12[16]

Table 2: Kinetic Parameters of SAH Inhibition for Selected Methyltransferases

EnzymeSubstrateKi for SAH (µM)Km for SAM (µM)Reference(s)
DNMT1DNA0.26 - 3.63~1-5[17][18]
Histone H3K9 Methyltransferase (G9a)Histone H31.40.6[6]
tRNA (m1-adenine) methyltransferasetRNA2.41.5-2.0[19]
tRNA (m2-guanine) methyltransferase IItRNA0.31.5-2.0[19]

Table 3: Kinetic Parameters of S-Adenosyl-L-homocysteine Hydrolase (SAHH/AHCY)

SourceSubstrateKm (µM)Reference(s)
Human (recombinant)SAH1.0 - 2.5[3]
Bovine LiverSAH1.4[1]

Experimental Protocols

Accurate measurement of SAH and related enzyme activities is crucial for research in this field. Below are detailed methodologies for key experiments.

Quantification of SAM and SAH by LC-MS/MS

This protocol provides a robust method for the simultaneous quantification of SAM and SAH in biological samples.

Materials:

  • LC-MS/MS system (e.g., Agilent 1290 Infinity LC with a triple quadrupole mass spectrometer)

  • Reversed-phase C18 column

  • SAM and SAH analytical standards

  • Stable isotope-labeled internal standards (e.g., d3-SAM and d4-SAH)

  • Perchloric acid (PCA), 0.4 M

  • Acetonitrile (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • Microcentrifuge tubes

  • Autosampler vials

Sample Preparation (from cell culture):

  • Aspirate culture medium and wash cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold 0.4 M PCA to the culture plate and scrape the cells.

  • Transfer the cell suspension to a microcentrifuge tube.

  • Vortex vigorously for 30 seconds and incubate on ice for 10 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and add the internal standards.

  • Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 0% to 50% B over 10 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • SAM: Q1 399.1 -> Q3 250.1

    • SAH: Q1 385.1 -> Q3 136.1

    • d3-SAM: Q1 402.1 -> Q3 250.1

    • d4-SAH: Q1 389.1 -> Q3 136.1

Data Analysis:

  • Quantify SAM and SAH concentrations by comparing the peak area ratios of the endogenous analytes to their respective internal standards against a standard curve.

S-Adenosylhomocysteine Hydrolase (SAHH) Activity Assay

This spectrophotometric assay measures the hydrolytic activity of SAHH by coupling the production of adenosine to its deamination by adenosine deaminase (ADA).

Materials:

  • Spectrophotometer capable of reading at 265 nm

  • UV-transparent cuvettes or microplate

  • SAHH enzyme preparation

  • S-Adenosyl-L-homocysteine (SAH)

  • Adenosine deaminase (ADA)

  • Potassium phosphate buffer (50 mM, pH 7.5)

Procedure:

  • Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5) and 1 unit/mL of adenosine deaminase.

  • Add the SAHH enzyme preparation to the reaction mixture.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding SAH to a final concentration of 100 µM.

  • Immediately monitor the decrease in absorbance at 265 nm for 10-15 minutes. The conversion of adenosine to inosine by ADA results in a decrease in absorbance at this wavelength.

  • Calculate the initial reaction rate from the linear portion of the absorbance versus time plot. The molar extinction coefficient for the conversion of adenosine to inosine at 265 nm is -8.1 mM⁻¹cm⁻¹.

In Vitro Methyltransferase Inhibition Assay

This protocol describes a general method to assess the inhibitory effect of SAH on a generic methyltransferase using a radioactivity-based assay.

Materials:

  • Purified methyltransferase enzyme

  • Methyl-acceptor substrate (e.g., histone H3 for a histone methyltransferase)

  • S-Adenosyl-L-[methyl-³H]methionine ([³H]-SAM)

  • S-Adenosyl-L-homocysteine (SAH)

  • Reaction buffer (specific to the methyltransferase)

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid

  • Trichloroacetic acid (TCA), 10%

Procedure:

  • Set up reaction tubes containing the reaction buffer, the methyl-acceptor substrate, and the methyltransferase enzyme.

  • Add varying concentrations of SAH to the reaction tubes. Include a control with no SAH.

  • Pre-incubate the mixtures at the optimal temperature for the enzyme for 10 minutes.

  • Initiate the reaction by adding [³H]-SAM.

  • Incubate the reactions for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by spotting the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times with 10% TCA to remove unincorporated [³H]-SAM.

  • Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each SAH concentration and determine the IC50 value.

Visualizing the Methylation Cycle and its Regulation

The following diagrams, generated using the DOT language for Graphviz, illustrate the core methylation cycle and an example of an experimental workflow.

Methylation_Cycle Methionine Methionine SAM S-Adenosyl- L-methionine (SAM) Methionine->SAM MAT SAH S-Adenosyl- L-homocysteine (SAH) SAM->SAH Methyltransferases Acceptor Acceptor Substrate (DNA, RNA, Protein) SAH->SAM Inhibition Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Homocysteine->Methionine Methionine Synthase Methylated_Acceptor Methylated Acceptor Substrate Acceptor->Methylated_Acceptor Methyl Group Transfer

Figure 1. The core methylation cycle and its regulation by SAH.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Cell_Culture Cell_Culture Cell_Harvesting Cell_Harvesting Cell_Culture->Cell_Harvesting 1. Wash with PBS Cell_Lysis Cell_Lysis Cell_Harvesting->Cell_Lysis 2. Add PCA Centrifugation Centrifugation Cell_Lysis->Centrifugation 3. Vortex & Incubate Supernatant_Collection Supernatant_Collection Centrifugation->Supernatant_Collection 4. 16,000 x g IS_Spiking IS_Spiking Supernatant_Collection->IS_Spiking 5. Collect supernatant Autosampler_Vial Autosampler_Vial IS_Spiking->Autosampler_Vial 6. Add d3-SAM/d4-SAH LC_Separation LC_Separation Autosampler_Vial->LC_Separation MS_Detection MS_Detection LC_Separation->MS_Detection Gradient Elution Data_Acquisition Data_Acquisition MS_Detection->Data_Acquisition MRM Mode Peak_Integration Peak_Integration Data_Acquisition->Peak_Integration Standard_Curve Standard_Curve Peak_Integration->Standard_Curve Quantification Quantification Standard_Curve->Quantification

Figure 2. Experimental workflow for SAM and SAH quantification by LC-MS/MS.

Histone_Methylation_Inhibition SAH_accumulation SAH Accumulation HMT Histone Methyltransferase (e.g., EZH2) SAH_accumulation->HMT Inhibition Histone_H3 Histone H3 H3K27me3 H3K27 Trimethylation Histone_H3->H3K27me3 Methylation Gene_Silencing Target Gene Silencing H3K27me3->Gene_Silencing Altered_Gene_Expression Altered Gene Expression Gene_Silencing->Altered_Gene_Expression

Figure 3. Inhibition of histone methylation by SAH accumulation.

Conclusion

S-adenosyl-L-homocysteine is far more than a simple byproduct of methylation reactions; it is a critical homeostatic regulator of the entire methylation cycle. Its ability to potently inhibit methyltransferases places it at a central nexus of cellular control, influencing everything from epigenetic programming to fundamental signaling pathways. A thorough understanding of the dynamics of SAH, its measurement, and its effects on cellular machinery is therefore indispensable for researchers in basic science and for professionals engaged in the development of novel therapeutic strategies targeting methylation-dependent diseases.

References

S-Adenosyl-L-homocysteine: A Technical Guide to its Role as a Pan-Methyltransferase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Adenosyl-L-homocysteine (SAH) is a pivotal molecule in cellular metabolism, primarily known as the byproduct of all S-Adenosyl-L-methionine (SAM)-dependent methylation reactions. Beyond its role as a metabolic intermediate, SAH is a potent pan-inhibitor of methyltransferases, the enzymes that catalyze the transfer of methyl groups to a vast array of substrates, including DNA, RNA, proteins, and small molecules. This competitive inhibition, driven by the accumulation of SAH, serves as a crucial feedback mechanism to regulate cellular methylation potential. The ratio of SAM to SAH is a critical indicator of the cell's capacity to perform methylation reactions, with an elevated SAH level leading to global hypomethylation. This technical guide provides an in-depth exploration of SAH as a methyltransferase inhibitor, detailing its mechanism of action, inhibitory kinetics against various methyltransferases, and its impact on cellular signaling pathways. Furthermore, this guide offers comprehensive experimental protocols for the quantification of SAH and the assessment of methyltransferase inhibition, alongside visual representations of key biological processes and experimental workflows.

The Central Role of SAH in the Methionine Cycle and Methylation

S-Adenosyl-L-homocysteine is a key intermediate in the methionine cycle. This cycle begins with the activation of methionine by ATP to form S-adenosylmethionine (SAM), the universal methyl donor.[1] Methyltransferases utilize the activated methyl group from SAM to modify their respective substrates, resulting in the formation of a methylated product and S-Adenosyl-L-homocysteine (SAH).[1] SAH is then hydrolyzed to homocysteine and adenosine by the enzyme SAH hydrolase (SAHH).[1] This hydrolysis is critical for maintaining a low intracellular concentration of SAH, as its accumulation leads to product inhibition of most SAM-dependent methyltransferases.[2][3] The homocysteine can then be remethylated to methionine, completing the cycle. The cellular ratio of SAM to SAH is therefore a finely tuned indicator of the cell's "methylation potential".[4] A high SAM/SAH ratio favors ongoing methylation reactions, while a low ratio, indicative of SAH accumulation, suppresses them.[4]

Mechanism of Methyltransferase Inhibition by SAH

S-Adenosyl-L-homocysteine acts as a competitive inhibitor of methyltransferases with respect to the cofactor S-adenosylmethionine.[4] Structurally, SAH is nearly identical to SAM, differing only by the absence of the transferable methyl group and the presence of a lone pair of electrons on the sulfur atom. This structural similarity allows SAH to bind to the SAM-binding pocket of methyltransferases. However, without the methyl group, it cannot participate in the transfer reaction and instead occupies the active site, preventing SAM from binding and thereby inhibiting the enzyme's catalytic activity. The inhibitory potency of SAH is significant, with Ki values often in the submicromolar to low micromolar range for many methyltransferases.[1]

SAH_Inhibition_Mechanism cluster_reaction Methyltransferase Reaction cluster_inhibition Inhibition by SAH SAM SAM (S-Adenosylmethionine) MT Methyltransferase (Enzyme) SAM->MT Substrate Substrate (e.g., DNA, Protein) Substrate->MT Methylated_Substrate Methylated Substrate MT->Methylated_Substrate Methyl Transfer SAH_product SAH (S-Adenosyl-L-homocysteine) MT->SAH_product SAH_inhibitor SAH (Inhibitor) MT_inhibited Methyltransferase (Enzyme) SAH_inhibitor->MT_inhibited Competitive Binding Inactive_Complex Enzyme-SAH Complex (Inactive) MT_inhibited->Inactive_Complex SAM_competes SAM SAM_competes->MT_inhibited Cannot Bind

Mechanism of competitive inhibition by SAH.

Quantitative Inhibition Data

The inhibitory potency of SAH varies among different classes of methyltransferases. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values of SAH for a range of DNA, protein, and other methyltransferases. Lower values indicate greater inhibitory potency.

Table 1: Inhibition of DNA Methyltransferases (DNMTs) by SAH

EnzymeIC50 (µM)Ki (µM)
DNMT10.263.63[5]

Table 2: Inhibition of Protein Methyltransferases (PMTs) by SAH

Enzyme ClassEnzymeIC50 (µM)Ki (µM)
Histone Lysine Methyltransferases G9a1.4-
SET7/9290-
MLL Methyltransferase0.724-
Protein Arginine Methyltransferases PRMT11.2-
PRMT51.2-
RNA Methyltransferases METTL3-METTL140.92.06[5]
tRNA Methyltransferases m²-guanine methyltransferase I-8[6]
m²-guanine methyltransferase II-0.3[6]
m¹-adenine methyltransferase-2.4[6]

Table 3: Inhibition of Other Methyltransferases by SAH

EnzymeIC50 (µM)Ki (µM)
Catechol-O-methyltransferase (COMT)-Inhibition demonstrated[7]

Note: IC50 and Ki values can vary depending on the specific assay conditions, such as substrate and SAM concentrations.

Impact on Cellular Signaling Pathways

The accumulation of SAH and the subsequent inhibition of methyltransferases can have profound effects on cellular signaling pathways that are regulated by methylation events.

NF-κB Signaling Pathway

Recent studies have shown that an excess of SAH can trigger the activation of both the canonical and non-canonical NF-κB pathways in endothelial cells.[8] This activation leads to the upregulation of adhesion molecules and pro-inflammatory cytokines. The proposed mechanism involves the inhibition of EZH2, a histone methyltransferase, by SAH. Reduced EZH2 activity leads to decreased H3K27 trimethylation, a repressive histone mark, thereby promoting the expression of NF-κB target genes.[8]

SAH_NFkB_Pathway cluster_nucleus Nuclear Events SAH Increased SAH EZH2 EZH2 (Histone Methyltransferase) SAH->EZH2 Inhibits IKK IKK Complex SAH->IKK Activates H3K27me3 H3K27me3 (Repressive Mark) EZH2->H3K27me3 Catalyzes NFkB_Genes NF-κB Target Genes H3K27me3->NFkB_Genes Represses Inflammation Inflammation (Adhesion molecules, Cytokines) NFkB_Genes->Inflammation IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_translocation NF-κB Translocation Nucleus Nucleus NFkB_translocation->NFkB_Genes Activates Transcription

Impact of SAH on the NF-κB signaling pathway.
Wnt Signaling Pathway

Downregulation of SAH hydrolase (AHCY), leading to SAH accumulation, has been shown to affect the Wnt signaling pathway.[9][10] Studies in colon cancer cells have demonstrated that AHCY deficiency and the resulting increase in SAH levels are associated with an upregulation of LEF1, a key transcription factor in the Wnt/β-catenin signaling pathway.[10] This suggests that altered methylation status due to high SAH can dysregulate the expression of critical components of the Wnt pathway, potentially impacting cell proliferation, differentiation, and migration.[9][11]

SAH_Wnt_Pathway SAH Increased SAH (due to AHCY deficiency) Methyltransferases Methyltransferases SAH->Methyltransferases Inhibits Epigenetic_Mod Altered DNA/Histone Methylation Methyltransferases->Epigenetic_Mod Wnt_Genes Wnt Pathway Gene (e.g., LEF1) Epigenetic_Mod->Wnt_Genes Altered Expression Wnt_Signaling Wnt/β-catenin Signaling Wnt_Genes->Wnt_Signaling Upregulates Cellular_Processes Cell Proliferation, Migration, etc. Wnt_Signaling->Cellular_Processes

Influence of SAH on the Wnt signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is intricately linked with DNA methylation. Inhibition of the ERK-MAPK pathway has been shown to down-regulate the expression of DNA methyltransferase 1 (DNMT1).[9] Conversely, alterations in the levels of SAH hydrolase, which regulates SAH concentrations, have been demonstrated to affect MAPK signaling pathways.[12] This suggests a regulatory loop where MAPK signaling can influence DNA methylation machinery, and in turn, the methylation status modulated by the SAM/SAH ratio can impact MAPK pathway gene expression.

SAH_MAPK_Pathway Extracellular_Signals Extracellular Signals (Growth Factors, Stress) MAPK_Cascade MAPK Cascade (Ras-Raf-MEK-ERK) Extracellular_Signals->MAPK_Cascade DNMT1_Expression DNMT1 Expression MAPK_Cascade->DNMT1_Expression Regulates DNA_Methylation DNA Methylation DNMT1_Expression->DNA_Methylation Gene_Expression Altered Gene Expression (including MAPK pathway components) DNA_Methylation->Gene_Expression SAH Increased SAH SAH->DNA_Methylation Inhibits SAHH SAHH SAHH->SAH Hydrolyzes

Interplay between SAH, DNA methylation, and the MAPK pathway.

Experimental Protocols

Accurate quantification of SAH and the assessment of its inhibitory effects on methyltransferases are crucial for research in this field. The following sections provide detailed methodologies for key experiments.

Quantification of S-Adenosyl-L-homocysteine

LC-MS/MS is the gold standard for accurate and sensitive quantification of SAH in biological samples due to its high specificity and ability to perform absolute quantification.

Materials:

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • C18 reverse-phase column

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in methanol

  • SAH standard

  • Stable isotope-labeled internal standard (e.g., d4-SAH)

  • Perchloric acid (PCA) or other suitable extraction solvent

  • Microcentrifuge and tubes

  • Nitrogen evaporator

Protocol for Cell Lysates:

  • Cell Harvesting: Wash cultured cells with ice-cold PBS and pellet them by centrifugation.

  • Extraction: Resuspend the cell pellet in a known volume of ice-cold 0.4 M PCA containing the internal standard.

  • Homogenization: Homogenize the cell suspension on ice.

  • Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet precipitated proteins.

  • Sample Collection: Carefully collect the supernatant containing SAH.

  • LC-MS/MS Analysis:

    • Inject the supernatant onto the C18 column.

    • Separate SAH from other cellular components using a gradient of Mobile Phase A and B.

    • Detect and quantify SAH and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Generate a standard curve using known concentrations of SAH. Calculate the concentration of SAH in the samples by comparing the peak area ratio of SAH to the internal standard against the standard curve.

LC_MS_MS_Workflow Start Start: Biological Sample (Cells, Tissues, Plasma) Extraction Extraction with Internal Standard Start->Extraction Centrifugation Centrifugation to Remove Debris Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation Liquid Chromatography (Separation) Supernatant->LC_Separation MS_Detection Tandem Mass Spectrometry (Detection & Quantification) LC_Separation->MS_Detection Data_Analysis Data Analysis (Standard Curve) MS_Detection->Data_Analysis End End: SAH Concentration Data_Analysis->End

Experimental workflow for SAH quantification by LC-MS/MS.

ELISA provides a high-throughput and less instrument-intensive method for SAH quantification, suitable for screening large numbers of samples.

Materials:

  • SAH ELISA kit (containing SAH-coated microplate, anti-SAH antibody, HRP-conjugated secondary antibody, standards, buffers, and substrate)

  • Microplate reader

  • Microplate shaker

  • Multichannel pipette

Protocol:

  • Sample Preparation: Prepare cell lysates, plasma, or serum samples as per the kit's instructions. This may involve dilution.

  • Standard Curve Preparation: Prepare a serial dilution of the SAH standard provided in the kit.

  • Assay Procedure:

    • Add 50 µL of standards and samples to the appropriate wells of the SAH-coated microplate.[8]

    • Add 50 µL of the diluted anti-SAH antibody to each well.[8]

    • Incubate the plate, typically for 1-2 hours at room temperature, with gentle shaking.

    • Wash the wells multiple times with the provided wash buffer.

    • Add the HRP-conjugated secondary antibody and incubate.

    • Wash the wells again to remove unbound secondary antibody.

    • Add the substrate solution and incubate until color develops.

    • Stop the reaction with the stop solution.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[8]

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their concentrations. Calculate the SAH concentration in the samples by interpolating their absorbance values from the standard curve.

Methyltransferase Inhibition Assay

This assay measures the ability of SAH to inhibit the activity of a specific methyltransferase. A common method involves the use of a radioactive methyl donor ([³H]-SAM).

Materials:

  • Purified methyltransferase enzyme

  • Specific substrate (e.g., histone H3 for a histone methyltransferase, DNA for a DNMT)

  • [³H]-S-Adenosyl-L-methionine ([³H]-SAM)

  • S-Adenosyl-L-homocysteine (SAH) for inhibition studies

  • Reaction buffer

  • Filter paper (e.g., P81 phosphocellulose)

  • Scintillation counter and fluid

  • Trichloroacetic acid (TCA)

Protocol:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare the reaction mixture containing the reaction buffer, the specific substrate, and the purified methyltransferase enzyme.

  • Inhibitor Addition: Add varying concentrations of SAH to the reaction mixtures. Include a control with no inhibitor.

  • Reaction Initiation: Start the reaction by adding a known amount of [³H]-SAM.

  • Incubation: Incubate the reactions at the optimal temperature for the enzyme for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding cold 10% TCA.

  • Substrate Capture: Spot the reaction mixture onto the P81 phosphocellulose filter paper. The negatively charged filter paper will bind the positively charged substrate (e.g., histones) while the unincorporated [³H]-SAM is washed away.

  • Washing: Wash the filter papers multiple times with a suitable buffer (e.g., 0.2 M ammonium bicarbonate) to remove all unincorporated radioactivity.

  • Quantification: Place the dried filter papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each SAH concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the SAH concentration and fitting the data to a dose-response curve.

Conclusion

S-Adenosyl-L-homocysteine is a fundamental regulator of cellular methylation. Its role as a potent, competitive inhibitor of a wide range of methyltransferases underscores its importance in maintaining methylation homeostasis. The accumulation of SAH can lead to significant alterations in epigenetic landscapes and cellular signaling, with implications for various physiological and pathological processes. The experimental protocols detailed in this guide provide robust methods for researchers to investigate the intricate roles of SAH in their specific areas of interest. A thorough understanding of SAH's inhibitory mechanisms and its downstream cellular effects is crucial for the development of novel therapeutic strategies targeting the methylation machinery in diseases such as cancer and inflammatory disorders.

References

The Natural Occurrence of S-Adenosyl-L-homocysteine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Adenosyl-L-homocysteine (SAH) is a critical intermediate metabolite in the universal biological process of methylation.[1] Formed from the demethylation of S-adenosyl-L-methionine (SAM), SAH is a potent competitive inhibitor of most methyltransferase enzymes.[1][2] The ratio of SAM to SAH, often termed the "methylation index," is a key indicator of the cell's capacity for methylation, a process fundamental to the regulation of numerous biological functions, including gene expression, protein function, and neurotransmitter synthesis.[1][3] Dysregulation of SAH levels has been implicated in a wide range of pathologies, making it a molecule of significant interest in research and drug development.[2][4] This guide provides an in-depth overview of the natural occurrence of SAH, its biochemical context, and the methodologies for its quantification.

Biosynthesis and Degradation of S-Adenosyl-L-homocysteine

SAH is a central component of the methionine cycle. Its formation is the direct result of a methyl group transfer from SAM to a diverse range of acceptor molecules, a reaction catalyzed by various methyltransferases.[5][6] The accumulation of SAH can potently inhibit these methylation reactions through product inhibition.[2][5]

The sole enzyme responsible for the catabolism of SAH in eukaryotes is S-adenosyl-L-homocysteine hydrolase (SAHH), also known as adenosylhomocysteinase.[2][7] This enzyme catalyzes the reversible hydrolysis of SAH into adenosine and L-homocysteine.[7][8] The reaction equilibrium, however, favors the synthesis of SAH.[1][2] The forward, hydrolytic reaction is driven in vivo by the rapid removal of its products, adenosine and homocysteine, through subsequent metabolic pathways.[2] Homocysteine can be either remethylated to methionine or enter the transsulfuration pathway to be converted to cysteine.[1]

The critical role of SAHH in maintaining a low cellular concentration of SAH underscores its importance in regulating cellular methylation potential.[9] Genetic deficiencies in SAHH can lead to a massive accumulation of SAH, resulting in severe developmental abnormalities and multi-organ failure.[2]

Physiological Concentrations of S-Adenosyl-L-homocysteine

The concentration of SAH in biological systems is tightly regulated. In healthy individuals, plasma SAH levels are typically in the nanomolar range. However, these concentrations can be elevated in various pathological conditions. The following table summarizes representative physiological concentrations of SAH in different biological matrices.

Biological MatrixOrganismConcentration (Mean ± SD)Method of QuantificationReference
Human PlasmaHuman13.3 ± 5.0 nmol/LUPLC-MS/MS[10][11]
Human Plasma (Control)Human27.0 ± 6.7 nmol/LNot Specified[12]
Human Plasma (Cardiovascular Disease Patients)Human40.0 ± 20.6 nmol/LNot Specified[12]
Rat Liver (Young)Rat3 - 7 nmol/gNot Specified[13]
Rat Liver (Adult)Rat10 - 15 nmol/gNot Specified[13]
Rat BrainRat< 1 nmol/gNot Specified[13]

Signaling Pathway: The Methionine Cycle

The methionine cycle is a fundamental metabolic pathway that governs cellular methylation and the metabolism of sulfur-containing amino acids. SAH is a pivotal intermediate in this cycle.

Methionine_Cycle cluster_remethylation Remethylation cluster_transsulfuration Transsulfuration Methionine Methionine SAM S-Adenosyl-L-methionine (SAM) Methionine->SAM MAT SAH S-Adenosyl-L-homocysteine (SAH) SAM->SAH Methyltransferases (Acceptor -> Methylated Acceptor) SAH->SAM Inhibition Homocysteine Homocysteine SAH->Homocysteine SAHH Adenosine Adenosine SAH->Adenosine SAHH Homocysteine->Methionine Cystathionine Cystathionine Homocysteine->Cystathionine CBS THF Tetrahydrofolate MTHF 5-Methyltetrahydrofolate MTHF->THF B12 Vitamin B12 Betaine Betaine Cysteine Cysteine Cystathionine->Cysteine B6 Vitamin B6

The Methionine Cycle and the central role of SAH.

Experimental Protocols for SAH Quantification

Accurate quantification of SAH is crucial for research and clinical applications. The two primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Sample Preparation

Proper sample collection and preparation are critical for accurate SAH measurement.

Blood Samples (Plasma):

  • Collect whole blood in tubes containing an anticoagulant such as EDTA.[14]

  • Gently mix the blood with the anticoagulant immediately after collection.[14]

  • To prevent hemolysis, avoid vigorous shaking.[14]

  • Centrifuge the blood sample at 1,000-2,000 x g for 10 minutes at 4°C to separate the plasma.[15]

  • Carefully collect the supernatant (plasma) and transfer it to a clean tube.[15]

  • For long-term storage, samples should be kept at -80°C.[16]

Tissue Samples:

  • Excise the tissue of interest and immediately snap-freeze it in liquid nitrogen to halt metabolic activity.

  • Store the frozen tissue at -80°C until processing.

  • For analysis, weigh the frozen tissue and homogenize it in a suitable ice-cold buffer, often containing a protein precipitating agent like perchloric acid or acetone.[3]

  • Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cellular debris and precipitated proteins.

  • Collect the supernatant for SAH analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for SAH quantification due to its high sensitivity and specificity.[3]

Principle: This method involves the chromatographic separation of SAH from other components in the sample, followed by its detection and quantification based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.[3]

Detailed Methodology:

  • Sample Preparation:

    • To 20 µL of plasma or tissue extract, add 180 µL of an internal standard solution.[17] The internal standard is typically a stable isotope-labeled form of SAH (e.g., d4-SAH) to correct for matrix effects and variations during sample processing.[17]

    • Precipitate proteins using a suitable agent (e.g., by adding acetone and vortexing).[3]

    • Centrifuge the sample to pellet the precipitated proteins.[3]

    • Filter the supernatant through a molecular weight cutoff filter (e.g., 10 kDa) by ultracentrifugation.[17]

  • Chromatographic Separation:

    • Inject a small volume (e.g., 3 µL) of the prepared sample onto a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.[17][18]

    • SAH is separated from other molecules on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase typically consisting of an aqueous component with a weak acid (e.g., formic acid) and an organic solvent (e.g., methanol or acetonitrile).[17][18]

  • Mass Spectrometric Detection:

    • The eluent from the LC system is introduced into the mass spectrometer, which is typically a triple quadrupole instrument.

    • SAH is ionized, usually by electrospray ionization (ESI) in positive mode.

    • In the first quadrupole (Q1), the parent ion of SAH (m/z 385.1) is selected.[19]

    • The selected parent ion is fragmented in the second quadrupole (Q2), the collision cell.[3]

    • In the third quadrupole (Q3), a specific fragment ion of SAH (e.g., m/z 136.2) is monitored for quantification.[3][19]

  • Quantification:

    • A calibration curve is generated using known concentrations of SAH standards.

    • The concentration of SAH in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Biological Sample (Plasma, Tissue Homogenate) Spike Spike with Internal Standard (d4-SAH) Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation & Filtration Precipitate->Centrifuge Extract Supernatant for Analysis Centrifuge->Extract Inject Inject into LC System Extract->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Select Q1: Select Parent Ion (m/z 385.1) Ionize->Select Fragment Q2: Collision-Induced Dissociation Select->Fragment Monitor Q3: Monitor Fragment Ion (m/z 136.2) Fragment->Monitor Data Data Acquisition & Integration Monitor->Data Curve Generate Calibration Curve Data->Curve Calculate Calculate SAH Concentration Curve->Calculate

General workflow for SAH quantification by LC-MS/MS.
Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method for quantifying SAH, though it may have lower specificity compared to LC-MS/MS.[3]

Principle: This is a competitive immunoassay where SAH in the sample competes with a labeled SAH for binding to a limited number of anti-SAH antibody binding sites. The amount of labeled SAH bound is inversely proportional to the concentration of SAH in the sample.[3]

Detailed Methodology (Generalized):

  • Sample Preparation: Prepare samples as described previously. Dilution of the sample may be necessary to fall within the linear range of the assay.

  • Assay Procedure:

    • Add standards, controls, and prepared samples to the wells of a microplate pre-coated with an anti-SAH antibody.

    • Add a fixed amount of enzyme-conjugated SAH to each well.

    • Incubate the plate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add a substrate solution that reacts with the enzyme to produce a measurable signal (e.g., color change).

    • Stop the reaction after a specific incubation time.

  • Detection and Quantification:

    • Measure the signal (e.g., absorbance) using a microplate reader.

    • Construct a standard curve by plotting the signal of the standards against their known concentrations.

    • Determine the concentration of SAH in the samples by interpolating their signal on the standard curve.

Conclusion

S-Adenosyl-L-homocysteine is a naturally occurring and vital molecule at the crossroads of cellular methylation and sulfur amino acid metabolism. Its concentration is a sensitive indicator of the cell's methylation status and is increasingly recognized as a valuable biomarker in various diseases.[20][21] The accurate quantification of SAH, particularly through the robust and specific LC-MS/MS method, is essential for advancing our understanding of its role in health and disease and for the development of novel therapeutic strategies targeting methylation pathways. This guide provides a foundational understanding for researchers, scientists, and drug development professionals engaged in this critical area of study.

References

SAH-d4 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive technical information on S-Adenosylhomocysteine-d4 (SAH-d4), a deuterated internal standard crucial for the accurate quantification of S-Adenosylhomocysteine (SAH) in biological matrices. Designed for researchers, scientists, and drug development professionals, this document outlines its physicochemical properties, its central role in metabolic pathways, and detailed protocols for its application in mass spectrometry-based quantification.

Core Compound Data

This compound serves as an ideal internal standard for quantifying its endogenous, unlabeled counterpart, SAH. Its near-identical physicochemical properties to SAH ensure it behaves similarly during sample preparation and analysis, correcting for variability and matrix effects.[1] Key quantitative data for this compound are summarized below.

ParameterValueReference
CAS Number (unlabeled) 979-92-0[1]
Molecular Formula C₁₄H₁₆D₄N₆O₅S[2][3]
Molecular Weight 388.4 g/mol [2]
Synonyms s-(5'-deoxyadenosin-5'-yl)-l-homocysteine-d4, this compound[2]
Purity ≥99% deuterated forms (d1-d4)[2]
Solubility DMF: 1 mg/ml, DMSO: 5 mg/ml, PBS (pH 7.2): 5 mg/ml[3]

The Role of SAH in Cellular Metabolism

S-Adenosylhomocysteine (SAH) is a critical intermediate in the methionine cycle, a fundamental metabolic pathway in all mammalian cells.[2] This cycle is responsible for the regeneration of methionine and is central to cellular methylation reactions. S-Adenosylmethionine (SAM), the universal methyl donor, transfers its methyl group to various substrates, including DNA, RNA, proteins, and lipids, in reactions catalyzed by methyltransferases. Upon donation of its methyl group, SAM is converted to SAH.

SAH is a potent inhibitor of methyltransferase reactions; therefore, its cellular concentration must be tightly regulated. This regulation is primarily achieved through the action of SAH hydrolase, which reversibly cleaves SAH into adenosine and homocysteine. The homocysteine can then be remethylated to methionine, completing the cycle, or enter the transsulfuration pathway for cysteine synthesis.[2] The ratio of SAM to SAH is often used as an indicator of the cell's methylation capacity.

Below is a diagram illustrating the central role of SAH in the methionine cycle.

Methionine_Cycle SAM S-Adenosylmethionine (SAM) SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methyl_Acceptor Methyl Acceptor (DNA, RNA, Protein, etc.) HCY Homocysteine SAH->HCY SAH Hydrolase Adenosine Adenosine SAH->Adenosine SAH Hydrolase MET Methionine MET->SAM Methionine Adenosyltransferase HCY->MET Methionine Synthase Cysteine Cysteine (Transsulfuration Pathway) HCY->Cysteine Methylated_Product Methylated Product Methyl_Acceptor->Methylated_Product Methylation

The Methionine Cycle and the central role of SAH.

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of SAH in biological samples, such as plasma, serum, and cell lysates, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for accurate quantification as it corrects for variations in sample preparation, injection volume, and matrix effects.[1]

General Workflow for SAH Quantification using LC-MS/MS

The general workflow involves sample preparation to extract SAH and remove interfering substances, followed by chromatographic separation and detection by tandem mass spectrometry.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., 200 µL Plasma) Spike Spike with this compound Internal Standard (50 µL) Sample->Spike Precipitate Protein Precipitation (e.g., 550 µL ice-cold Acetone) Spike->Precipitate Centrifuge Centrifugation (14,000 x g, 10 min, 4°C) Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM Mode) Separate->Detect Integrate Integrate Peak Areas (SAH and this compound) Detect->Integrate Ratio Calculate Peak Area Ratio (SAH / this compound) Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate

General workflow for SAH quantification by LC-MS/MS.
Detailed Protocol for SAH Quantification in Plasma

This protocol provides a step-by-step guide for the extraction and quantification of SAH from plasma samples.

Materials:

  • Plasma samples

  • This compound internal standard solution (e.g., 5 µmol/L in 0.1% formic acid)

  • Ice-cold acetone

  • Microcentrifuge tubes

  • Centrifuge capable of high speeds and refrigeration

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • In a microcentrifuge tube, add 200 µL of plasma.[4]

    • Spike the sample with 50 µL of the this compound internal standard solution.[4]

    • Vortex the mixture for 5 minutes and incubate at 4°C for 10 minutes.[4]

    • Add 550 µL of ice-cold acetone to precipitate proteins.[4]

    • Vortex vigorously for 10 minutes and incubate at 4°C for an additional 10 minutes.[4]

    • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[5]

    • Carefully transfer the clear supernatant to an HPLC autosampler vial for analysis.[4]

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Utilize a suitable C18 or specialized column for polar analytes. A gradient elution with mobile phases such as 0.1% formic acid in water and acetonitrile is commonly used.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the following multiple reaction monitoring (MRM) transitions:

      • SAH: m/z 385.1 → 136.2[4]

      • This compound: The precursor ion will be shifted by +4 (m/z 389.1), while the product ion may remain the same or shift depending on the location of the deuterium labels. A common transition for a related d5-SAH is m/z 390.0 → 137.2, suggesting the product ion for d4-SAH would likely be m/z 389.1 → 136.2 or a related fragment.[4] The exact m/z values should be optimized for the specific instrument.

  • Data Analysis:

    • Integrate the peak areas for both the endogenous SAH and the this compound internal standard.

    • Construct a calibration curve by plotting the ratio of the peak area of SAH to the peak area of this compound against the concentration of SAH standards.

    • Determine the concentration of SAH in the unknown samples by interpolating their peak area ratios on the calibration curve.[6]

References

Methodological & Application

Application Notes and Protocols for the Use of SAH-d4 as an Internal Standard in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Adenosylhomocysteine (SAH) is a critical intermediate in cellular metabolism, playing a pivotal role in methylation reactions. It is formed when S-adenosylmethionine (SAM), the universal methyl donor, transfers its methyl group to a substrate. The intracellular ratio of SAM to SAH is a key indicator of the cell's methylation capacity, and dysregulation of this ratio has been implicated in various diseases, including cardiovascular and neurological disorders. Accurate quantification of SAH in biological matrices is therefore crucial for both basic research and clinical drug development.

This document provides detailed application notes and protocols for the use of S-Adenosylhomocysteine-d4 (SAH-d4) as a stable isotope-labeled internal standard for the precise and accurate quantification of endogenous SAH by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it effectively corrects for variability in sample preparation, chromatographic separation, and mass spectrometric detection.[1]

Properties of this compound

This compound is a deuterated analog of SAH, where four hydrogen atoms have been replaced with deuterium. This isotopic labeling results in a molecule with nearly identical physicochemical properties to endogenous SAH, ensuring it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer.[1] However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₄H₁₆D₄N₆O₅S
Molecular Weight388.4 g/mol
Purity≥98%
Deuterium Incorporation≥99% deuterated forms (d₁-d₄)
Storage-20°C
Stability≥ 4 years at -20°C

Signaling Pathway: The Methionine Cycle

SAH is a key component of the methionine cycle, a fundamental metabolic pathway responsible for regenerating methionine and producing SAM. The concentration of SAH directly influences the activity of methyltransferases, thereby regulating global methylation patterns.[2][3][4]

Methionine_Cycle cluster_cycle Methionine Cycle Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylated_Product Methylated Product SAM->Methylated_Product Hcy Homocysteine SAH->Hcy SAHH Hcy->Met MS, MTR Hcy->Met THF -> 5-Methyl-THF Cystathionine Cystathionine Hcy->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine THF Tetrahydrofolate (THF) MTHF 5-Methyl-THF THF->MTHF MTHFR MTHF->THF Methyl_Acceptor Methyl Acceptor (DNA, RNA, protein, etc.) Methyl_Acceptor->Methylated_Product

Figure 1: The Methionine Cycle and its link to methylation reactions.

Experimental Workflow for SAH Quantification

The general workflow for the quantification of SAH in biological samples using this compound as an internal standard involves sample preparation, LC-MS/MS analysis, and data processing.

Experimental_Workflow Sample_Collection 1. Sample Collection (e.g., Plasma, Tissue) IS_Spiking 2. Internal Standard Spiking (Add known amount of this compound) Sample_Collection->IS_Spiking Protein_Precipitation 3. Protein Precipitation (e.g., with cold Acetonitrile or Methanol) IS_Spiking->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 5. Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation 6. Evaporation to Dryness (under Nitrogen stream) Supernatant_Transfer->Evaporation Reconstitution 7. Reconstitution (in initial mobile phase) Evaporation->Reconstitution LC_MSMS_Analysis 8. LC-MS/MS Analysis (MRM mode) Reconstitution->LC_MSMS_Analysis Data_Processing 9. Data Processing (Peak integration, Ratio calculation) LC_MSMS_Analysis->Data_Processing Quantification 10. Quantification (using calibration curve) Data_Processing->Quantification

Figure 2: General workflow for LC-MS/MS analysis of SAH using this compound.

Detailed Experimental Protocols

Protocol 1: SAH Extraction from Plasma/Serum

This protocol outlines a common protein precipitation method for the extraction of SAH from plasma or serum samples.

Materials:

  • Plasma or serum samples

  • This compound internal standard solution (e.g., 1 µM in 0.1% formic acid)

  • Ice-cold acetonitrile or methanol containing 0.1% formic acid

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated centrifuge (4°C)

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Thaw plasma/serum samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma/serum sample.

  • Add 20 µL of the this compound internal standard solution to each sample, standard, and quality control.

  • Vortex the mixture for 10 seconds.

  • Add 400 µL of ice-cold acetonitrile (or methanol) with 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of SAH and this compound. These may need to be optimized for specific instrumentation.

Table 2: Typical LC-MS/MS Parameters

ParameterRecommended Condition
LC System
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Elution
0-1 min5% B
1-5 min5% to 95% B
5-6 min95% B
6-6.1 min95% to 5% B
6.1-8 min5% B (re-equilibration)
MS System
Ionization ModePositive Electrospray Ionization (ESI+)
MRM Transitions
SAH385.1 → 136.1[5]
This compound389.1 → 138.1[5]
Dwell Time100 ms
Collision EnergyOptimized for specific instrument (typically 15-25 eV)
Declustering PotentialOptimized for specific instrument (typically 50-100 V)

Quantitative Data Summary

The following tables summarize typical quantitative performance data for LC-MS/MS methods for SAH detection using a deuterated internal standard. These values can serve as a benchmark for method development and validation.[6][7]

Table 3: Linearity and Quantification Limits for SAH in Human Plasma

ParameterTypical Value
Linearity Range5 - 1000 nmol/L
Correlation Coefficient (r²)≥ 0.995
Lower Limit of Quantification (LLOQ)5 nmol/L
Upper Limit of Quantification (ULOQ)1000 nmol/L

Table 4: Precision and Accuracy for SAH Quantification in Human Plasma

QC LevelConcentration (nmol/L)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ5< 15< 1585 - 115
Low QC15< 10< 1090 - 110
Mid QC150< 10< 1090 - 110
High QC800< 10< 1090 - 110

Table 5: Recovery and Matrix Effect for SAH Quantification

ParameterTypical Value
Extraction Recovery> 85%
Matrix EffectMinimal and compensated by the internal standard

Conclusion

This compound is a reliable and effective internal standard for the quantitative analysis of SAH in various biological matrices by LC-MS/MS. Its use allows for the correction of analytical variability, leading to high precision and accuracy. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish robust and reproducible methods for SAH quantification, enabling further investigation into the role of methylation in health and disease.

References

Application Notes and Protocols for the Quantification of S-Adenosylhomocysteine (SAH) using SAH-d4 in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-adenosylhomocysteine (SAH), a pivotal intermediate in cellular metabolism, is formed upon the demethylation of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions. These reactions are fundamental to the regulation of DNA, RNA, proteins, and lipids. As a potent feedback inhibitor of methyltransferases, the intracellular concentration of SAH, and particularly the SAM/SAH ratio, serves as a critical indicator of a cell's methylation capacity. Dysregulation of SAH levels has been implicated in a multitude of pathological conditions, including cardiovascular diseases, neurological disorders, and cancer. Consequently, the precise and robust quantification of SAH in diverse biological matrices is of paramount importance in both fundamental research and the development of novel therapeutics.

This document provides comprehensive application notes and detailed protocols for the accurate and sensitive quantification of SAH in biological samples utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with S-adenosylhomocysteine-d4 (SAH-d4) as a stable isotope-labeled internal standard.

Signaling Pathway: The Methionine Cycle

The metabolic fate of SAH is intricately linked to the methionine cycle. Methionine is first converted to SAM by methionine adenosyltransferase (MAT). SAM then donates its methyl group in various transmethylation reactions, yielding SAH. SAH is subsequently hydrolyzed to homocysteine and adenosine by SAH hydrolase (SAHH) in a reversible reaction. Homocysteine can then be remethylated to methionine, thus completing the cycle. The concentration of SAH directly influences the activity of methyltransferases, thereby modulating global methylation patterns.

Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Substrate Substrate (DNA, RNA, protein, etc.) Hcy Homocysteine SAH->Hcy SAHH Ado Adenosine SAH->Ado SAHH Hcy->Met Methionine Synthase Methylated_Substrate Methylated Substrate Substrate->Methylated_Substrate Methylation

The Methionine Cycle and its connection to methylation reactions.

Experimental Workflow for LC-MS/MS Analysis

The quantification of SAH by LC-MS/MS necessitates a systematic workflow encompassing sample preparation to isolate the analyte and eliminate interfering substances, followed by chromatographic separation and subsequent detection and quantification via tandem mass spectrometry. The incorporation of a stable isotope-labeled internal standard like this compound is indispensable for achieving accurate and precise quantification.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample (Plasma, Cells, Tissue) Spike Spike with this compound Internal Standard Sample->Spike Precipitation Protein Precipitation (e.g., Acetone, PCA) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject Sample Reconstitution->Injection LC Chromatographic Separation (e.g., C18 column) Injection->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Integration Peak Area Integration (SAH & this compound) MS->Integration Ratio Calculate Peak Area Ratio (SAH/SAH-d4) Integration->Ratio Curve Generate Standard Curve Ratio->Curve Quantification Quantify SAH Concentration Curve->Quantification

General workflow for the LC-MS/MS analysis of SAH using this compound.

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for the LC-MS/MS-based determination of SAH in various biological matrices. These values can serve as a valuable reference for method development and validation.

Table 1: Linearity and Quantification Limits for SAH

ParameterPlasmaCellsTissues
Linearity Range (nmol/L) 8 - 1024Not explicitly statedNot explicitly stated
Limit of Detection (LOD) (nmol/L) 1 - 8Not explicitly statedNot explicitly stated
Limit of Quantification (LOQ) (nmol/L) 8 - 16Not explicitly statedNot explicitly stated

Table 2: Typical Concentrations of SAH in Various Biological Matrices

Biological MatrixSpeciesConcentration (nmol/g or nmol/L)
Human Plasma Human21.5 ± 6.5 nmol/L[1][2]
Rat Liver Rat10 - 15 nmol/g[3]
Rat Brain Rat< 1 nmol/g[3]
Rat Kidney Rat0.7 ± 0.05 nmol/g[4]
SW480 Cells (Control) Human4.6 (arbitrary units)[1]
PC-3 Cells Human0.4 (methylation index)[1]
LNCaP Cells Human1.2 (methylation index)[1]

Experimental Protocols

Protocol 1: SAH Extraction from Plasma/Serum

Materials:

  • Plasma or serum samples

  • This compound internal standard solution (e.g., 1 µM in 0.1% formic acid)

  • Ice-cold acetone or 0.4 M perchloric acid (PCA)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge capable of 4°C operation

  • Nitrogen evaporator (optional)

  • LC-MS/MS autosampler vials

Procedure:

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum sample.

  • Spike the sample with 10 µL of the this compound internal standard solution.

  • Vortex the mixture for 10 seconds.

  • Add 400 µL of ice-cold acetone or PCA to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Incubate the mixture on ice or at 4°C for 20 minutes.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • (Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: SAH Extraction from Cultured Cells

Materials:

  • Cultured cells (e.g., 1 x 10^6 cells per sample)

  • Phosphate-buffered saline (PBS), ice-cold

  • Extraction solution (e.g., 0.4 M perchloric acid) containing this compound internal standard

  • Cell scraper

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge capable of 4°C operation

  • LC-MS/MS autosampler vials

Procedure:

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold PBS and gently scrape the cells.

  • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Centrifuge at 1,000 x g for 5 minutes at 4°C to pellet the cells.

  • Discard the supernatant.

  • Resuspend the cell pellet in 200 µL of the ice-cold extraction solution containing the this compound internal standard.

  • Vortex thoroughly for 1 minute to ensure complete cell lysis.

  • Incubate on ice for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis Protocol

The following provides a representative set of LC-MS/MS conditions. These parameters should be optimized for the specific instrument and column utilized in your laboratory.

Table 3: Chromatographic and Mass Spectrometric Parameters for SAH and this compound Analysis

ParameterTypical Value/Condition
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.3 - 0.5 mL/min
Injection Volume5 - 20 µL
GradientStart with 2-5% B, ramp to 95% B, and re-equilibrate
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Analysis ModeMultiple Reaction Monitoring (MRM)
MRM Transitions
SAH Precursor Ion (m/z)385.1
SAH Product Ion (m/z)136.1
This compound Precursor Ion (m/z)389.1
This compound Product Ion (m/z)136.1 or 140.1
Instrument Parameters
Declustering Potential (DP)40 - 60 V
Collision Energy (CE)25 - 35 eV[5]
Dwell Time50 - 100 ms

Data Analysis

Quantification is performed by integrating the peak areas of the MRM transitions for both SAH and its internal standard, this compound. A calibration curve is constructed by plotting the ratio of the peak area of SAH to the peak area of this compound against the known concentrations of the SAH standards. The concentration of SAH in the unknown samples is then determined by interpolating their peak area ratios on this calibration curve.

Conclusion

The LC-MS/MS methods detailed in this document, employing this compound as an internal standard, offer a highly sensitive, specific, and reliable approach for the quantification of S-Adenosylhomocysteine in a variety of biological matrices. These detailed protocols and summarized quantitative data serve as a valuable resource for researchers, scientists, and drug development professionals investigating the crucial role of methylation in health and disease. The accurate measurement of SAH is a critical tool for advancing our understanding of cellular metabolism and its implications in numerous pathological states.

References

Application Notes and Protocols for the Quantitative Analysis of S-Adenosylhomocysteine (SAH) using SAH-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Adenosylhomocysteine (SAH) is a critical intermediate in cellular methylation reactions, formed upon the demethylation of S-adenosylmethionine (SAM), the universal methyl donor. The intracellular concentration of SAH, and particularly the SAM/SAH ratio, serves as a key indicator of the cell's methylation capacity. Dysregulation of SAH levels has been implicated in a variety of pathological conditions, including cardiovascular diseases, neurological disorders, and cancer.[1] Consequently, the accurate and precise quantification of SAH in biological matrices is of paramount importance in both basic research and clinical drug development.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely recognized as the gold standard for the quantification of small molecules like SAH due to its high specificity and sensitivity.[2] To ensure the accuracy and reliability of LC-MS/MS data, the use of a stable isotope-labeled internal standard is crucial. S-Adenosylhomocysteine-d4 (SAH-d4) is an ideal internal standard for the quantification of SAH.[3][4] Its physicochemical properties are nearly identical to the endogenous analyte, ensuring that it behaves similarly during sample preparation and ionization, thereby effectively compensating for matrix effects and variations in instrument response.[5]

This document provides detailed application notes and protocols for the sample preparation and analysis of SAH in various biological matrices using this compound as an internal standard.

Signaling Pathways and Experimental Workflow

The accurate measurement of SAH is crucial for understanding the cellular methylation cycle. The following diagram illustrates the central role of SAH in this pathway.

Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methyltransferases SAM->Methyltransferases Methylated_Product Methylated Product SAM->Methylated_Product Hcy Homocysteine SAH->Hcy Ado Adenosine SAH->Ado SAHH SAH Hydrolase (SAHH) SAH->SAHH Hcy->Met Remethylation Methyltransferases->SAH SAHH->Hcy SAHH->Ado Methyl_Acceptor Methyl Acceptor (DNA, RNA, proteins, etc.) Methyl_Acceptor->Methylated_Product cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Biological Sample (Plasma, Tissue, Cells) IS_Spike Spike with this compound Internal Standard Sample->IS_Spike Extraction Extraction (PPT, SPE, or LLE) IS_Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Ratio Calculate Peak Area Ratio (SAH / this compound) Integration->Ratio Concentration Determine SAH Concentration Ratio->Concentration Curve Standard Curve Curve->Concentration

References

Application Notes and Protocols for the Use of SAH-d4 as an Internal Standard in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

S-adenosylhomocysteine (SAH) is a critical intermediate in cellular metabolism, formed from the demethylation of S-adenosylmethionine (SAM), the universal methyl donor for vital biological methylation reactions. The ratio of SAM to SAH, known as the "methylation potential," is a crucial indicator of a cell's capacity to methylate substrates such as DNA, RNA, proteins, and lipids.[1] Dysregulation of this ratio has been implicated in a wide range of pathological conditions, including cardiovascular disease, neurological disorders, and cancer.[2][3] Consequently, the accurate quantification of SAH and SAM is paramount in both fundamental research and clinical diagnostics.[4]

Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, correcting for variability in sample preparation and matrix effects.[4] S-adenosylhomocysteine-d4 (SAH-d4) is a deuterated form of SAH commonly used as an internal standard for the precise and accurate quantification of SAH and, by extension, for determining the SAM/SAH ratio in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][5]

These application notes provide detailed protocols for the preparation and use of this compound as an internal standard for the quantification of SAH in various biological matrices.

Signaling and Metabolic Pathway Context

The methionine cycle is a fundamental metabolic pathway responsible for regenerating the universal methyl donor, S-adenosylmethionine (SAM). Within this cycle, SAM donates its methyl group to a wide array of acceptor molecules in reactions catalyzed by methyltransferases. This process yields S-adenosylhomocysteine (SAH), which is subsequently hydrolyzed to homocysteine and adenosine by SAH hydrolase. Homocysteine can then be remethylated to methionine, completing the cycle. The concentration of SAH is a critical regulator of this pathway, as it acts as a potent feedback inhibitor of most methyltransferases.[2]

Methionine_Cycle Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT (ATP -> PPi + Pi) SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methyl_Acceptor Methyl Acceptor (DNA, RNA, Protein, etc.) Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Homocysteine->Methionine MS/MTR (THF -> 5-CH3-THF) Methylated_Product Methylated Product Methyl_Acceptor->Methylated_Product CH3 Group Transfer

Caption: The Methionine Cycle and its role in cellular methylation.

Quantitative Data Summary

The concentration of this compound used as an internal standard can vary depending on the biological matrix, the expected concentration range of the analyte, and the specifics of the LC-MS/MS method. The following tables summarize typical concentrations and instrument parameters found in published literature.

Table 1: this compound Internal Standard Concentrations in Various Protocols

ParameterConcentrationMatrixSource
Stock Solution 1 mM0.1 M HCl[1]
Stock Solution 5 µmol/L0.1% Formic Acid[6]
Internal Standard Mixture 1 µM0.1% Formic Acid in H₂O[7]
Final Concentration in Spray Solution 22.3 nMCell/Tissue Extracts[8]
Spiking Solution 0.167 µMPlasma[8]
Internal Standard Solution Concentration to match expected analyte levelsPlasma[9]

Table 2: Typical LC-MS/MS Parameters for SAH and this compound Analysis

ParameterValueSource
Ionization Mode Positive Electrospray Ionization (ESI+)[10]
SAH Mass Transition (m/z) 385.1 → 136.2[6]
This compound Mass Transition (m/z) 389.1 → 138.1[11]
d5-SAH Mass Transition (m/z) 390.0 → 137.2[6]
Linearity Range (SAH) 12.5 - 5000 nmol/L[10][11]
Limit of Detection (LOD) for SAH 1 nM[8]
Limit of Quantification (LOQ) for SAH 3 nM[7]

Experimental Protocols

Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions

This protocol details the preparation of stock and working solutions of this compound for use as an internal standard in LC-MS/MS analysis.

Materials:

  • S-Adenosylhomocysteine-d4 (this compound) solid[3]

  • 0.1 M Hydrochloric acid (HCl) or 0.1% Formic acid in HPLC-grade water[1][7]

  • HPLC-grade methanol

  • Microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Preparation of 1 mM this compound Stock Solution:

    • Accurately weigh a known amount of this compound solid.

    • Dissolve the solid in 0.1 M HCl to achieve a final concentration of 1 mM.[1]

    • Aliquot the stock solution into small volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C. These solutions are reported to be stable for at least 12 months.[7]

  • Preparation of Intermediate and Working Solutions:

    • Prepare an intermediate stock solution by diluting the 1 mM stock solution with 0.1% formic acid in water. For example, to prepare a 10 µM solution, dilute 10 µL of the 1 mM stock into 990 µL of 0.1% formic acid.

    • Prepare the final internal standard working solution by further diluting the intermediate stock to the desired concentration. The final concentration should be chosen to be within the linear range of the assay and comparable to the expected endogenous SAH concentrations in the samples. A common working concentration is in the low µM to high nM range.[7][8]

Protocol 2: Sample Preparation for SAH Quantification in Plasma using Protein Precipitation

This protocol describes a common method for extracting SAH from plasma samples using protein precipitation and the addition of the this compound internal standard.

Materials:

  • Plasma samples (collected in EDTA or citrate tubes and stored at -80°C)[9]

  • This compound internal standard working solution (from Protocol 1)

  • Ice-cold acetone or 10% Trichloroacetic acid (TCA)[1][9]

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of reaching 15,000 x g at 4°C

Procedure:

  • Sample Thawing and Internal Standard Spiking:

    • Thaw frozen plasma samples on ice.

    • In a microcentrifuge tube, add 100 µL of plasma.

    • Add a specific volume of the this compound internal standard working solution. For example, add 10 µL of a working solution to each sample.[1] The amount added should be consistent across all samples, calibrators, and quality controls.

  • Protein Precipitation:

    • Add 200 µL of ice-cold 10% TCA or 400 µL of ice-cold acetone to the plasma/internal standard mixture.[1]

    • Vortex the mixture vigorously for 30 seconds to 1 minute to ensure thorough mixing and protein precipitation.

  • Incubation and Centrifugation:

    • Incubate the samples on ice for 10 minutes.

    • Centrifuge the tubes at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Supernatant Collection and Analysis:

    • Carefully collect the supernatant without disturbing the protein pellet and transfer it to a new tube or an HPLC vial.

    • The sample is now ready for LC-MS/MS analysis. Depending on the sensitivity of the instrument, the supernatant may be evaporated to dryness and reconstituted in a smaller volume of the initial mobile phase.[2]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantification of SAH in biological samples using this compound as an internal standard with LC-MS/MS.

SAH_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., Acetone/TCA) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation (e.g., C18 column) Supernatant->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Integration Peak Area Integration (SAH and this compound) MS->Integration Ratio Calculate Peak Area Ratio (SAH / this compound) Integration->Ratio StdCurve Generate Standard Curve Ratio->StdCurve Quantify Quantify SAH Concentration StdCurve->Quantify

Caption: Workflow for SAH quantification using this compound and LC-MS/MS.

Conclusion

The use of this compound as an internal standard is a robust and reliable method for the accurate quantification of S-adenosylhomocysteine in various biological samples by LC-MS/MS. The protocols and data presented here provide a comprehensive guide for researchers and professionals in drug development to implement this methodology in their laboratories. Adherence to proper sample handling, precise preparation of standards, and a validated LC-MS/MS method are critical for obtaining high-quality, reproducible data. This, in turn, will facilitate a deeper understanding of the role of the methionine cycle and cellular methylation in health and disease.

References

Application Note and Protocol: Creating a Standard Curve with SAH-d4 for Accurate Quantification of S-Adenosylhomocysteine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

S-Adenosylhomocysteine (SAH) is a crucial intermediate in cellular metabolism, formed from the demethylation of S-Adenosylmethionine (SAM), the universal methyl donor. The ratio of SAM to SAH, known as the "methylation potential," is a critical indicator of a cell's capacity to perform essential methylation reactions of molecules like DNA, RNA, proteins, and lipids.[1] Elevated SAH levels can inhibit methyltransferases, leading to hypomethylation and cellular dysfunction, which has been implicated in various diseases, including cancer and neurodegenerative disorders.[2][3] Therefore, the accurate quantification of SAH in biological samples is vital for both basic research and drug development.

This application note provides a detailed protocol for creating a standard curve for SAH quantification using S-Adenosylhomocysteine-d4 (SAH-d4) as a stable isotope-labeled internal standard (SIL-IS) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a SIL-IS is the gold standard for quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, and matrix effects, thereby significantly improving the accuracy and precision of the measurement.[4]

Signaling Pathway Context: The Methionine Cycle

SAH is a key component of the methionine cycle. Methionine is converted to SAM, which then donates its methyl group in various transmethylation reactions, resulting in the formation of SAH. SAH is subsequently hydrolyzed to homocysteine and adenosine. Homocysteine can then be remethylated to regenerate methionine, completing the cycle. The concentration of SAH directly influences the activity of methyltransferases, thus regulating global methylation patterns.[5]

Methionine_Cycle cluster_methylation cluster_hydrolysis Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyl Group Donation Methylated_Product Methylated Product SAM->Methylated_Product Methyltransferases Homocysteine Homocysteine SAH->Homocysteine SAHH Adenosine Adenosine SAH->Adenosine Hydrolysis Homocysteine->Methionine MS Methyl_Acceptor Methyl Acceptor (e.g., DNA, protein) Methyl_Acceptor->Methylated_Product

The Methionine Cycle and its link to methylation reactions.

Experimental Protocol

This protocol outlines the steps for preparing standard solutions and creating a standard curve for SAH quantification using this compound as an internal standard for LC-MS/MS analysis.

Materials and Reagents
Equipment Reagents
High-Performance Liquid Chromatography (HPLC) systemS-Adenosylhomocysteine (SAH) standard
Tandem Mass Spectrometer (MS/MS)S-Adenosylhomocysteine-d4 (this compound)
Analytical column (e.g., C18 reverse-phase)HPLC-grade methanol
MicrocentrifugeHPLC-grade acetonitrile
Vortex mixerHPLC-grade water
Calibrated pipettesFormic acid
Autosampler vialsPerchloric acid or Trichloroacetic acid (TCA)
Preparation of Stock Solutions

SAH Stock Solution (1 mM):

  • Accurately weigh a known amount of SAH standard.

  • Dissolve in 0.1 M HCl to a final concentration of 1 mM.

  • Aliquot and store at -80°C for up to 6 months.[6]

Internal Standard (this compound) Stock Solution (1 mM):

  • Accurately weigh a known amount of this compound.

  • Dissolve in 0.1 M HCl to a final concentration of 1 mM.[1]

  • Aliquot and store at -80°C.

Internal Standard (this compound) Working Solution (e.g., 5 µM):

  • Dilute the 1 mM this compound stock solution with 0.1% formic acid in water to a final concentration of 5 µM.

  • This working solution will be added to all standards, quality controls, and samples.

Preparation of Standard Curve Solutions

Prepare a series of SAH working standards by serially diluting the 1 mM SAH stock solution. The concentration range should encompass the expected concentrations of SAH in the samples.

Standard LevelConcentration of SAH (nM)Volume of previous standardVolume of Diluent (0.1% Formic Acid)
Stock1,000,000--
Working Stock 110,00010 µL of Stock990 µL
Working Stock 21,000100 µL of WS1900 µL
Standard 7500500 µL of WS2500 µL
Standard 6250500 µL of Std 7500 µL
Standard 5125500 µL of Std 6500 µL
Standard 462.5500 µL of Std 5500 µL
Standard 331.25500 µL of Std 4500 µL
Standard 215.63500 µL of Std 3500 µL
Standard 17.81500 µL of Std 2500 µL
Blank0-1000 µL

Note: This is an example dilution series. The concentration range should be optimized based on the sensitivity of the instrument and the expected sample concentrations.

Sample and Standard Preparation for Analysis
  • To 100 µL of each standard, quality control, and sample, add a fixed volume (e.g., 10 µL) of the internal standard working solution (this compound).[1]

  • Protein Precipitation: Add 200 µL of ice-cold 10% TCA or 0.4 M perchloric acid.[1]

  • Vortex vigorously for 30 seconds.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.[1]

  • Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis and Data Processing

Typical LC-MS/MS Parameters

The following are example parameters and should be optimized for the specific instrumentation.

LC Parameters MS/MS Parameters
Column: C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)Ionization Mode: Positive Electrospray Ionization (ESI+)
Mobile Phase A: 0.1% Formic Acid in WaterIon Spray Voltage: +5000 V
Mobile Phase B: 0.1% Formic Acid in AcetonitrileMRM Transitions:
Flow Rate: 0.3 mL/minSAH: m/z 385.1 > 136.1
Injection Volume: 5 µLThis compound: m/z 389.1 > 138.1
Gradient: Linear gradient optimized for separation

Note: The specific m/z transitions may vary slightly depending on the instrument and adducts formed.[7]

Data Analysis and Standard Curve Generation
  • Integrate the peak areas for both SAH and this compound for each standard, quality control, and sample.

  • Calculate the peak area ratio of SAH to the internal standard (SAH/SAH-d4) for each standard concentration.[1]

  • Plot the peak area ratio (y-axis) against the corresponding SAH concentration (x-axis).

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.[1]

  • Use the regression equation to calculate the SAH concentration in unknown samples based on their measured peak area ratios.

Experimental Workflow Diagram

experimental_workflow cluster_prep Solution Preparation cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SAH_stock Prepare 1 mM SAH Stock Standards Prepare Serial Dilutions of SAH Standards SAH_stock->Standards IS_stock Prepare 1 mM this compound Stock IS_working Prepare this compound Working Solution IS_stock->IS_working Spike Spike Standards and Samples with this compound Standards->Spike IS_working->Spike Precipitate Protein Precipitation (TCA or Perchloric Acid) Spike->Precipitate Centrifuge Centrifuge to Pellet Proteins Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Inject Inject into LC-MS/MS Collect->Inject Analyze Acquire Data (MRM Mode) Inject->Analyze Integrate Integrate Peak Areas (SAH and this compound) Analyze->Integrate Ratio Calculate Peak Area Ratio (SAH / this compound) Integrate->Ratio Plot Plot Ratio vs. Concentration Ratio->Plot Regress Perform Linear Regression (Generate Standard Curve) Plot->Regress Quantify Quantify Unknown Samples Regress->Quantify

General workflow for LC-MS/MS analysis of SAH.

Conclusion

This application note provides a comprehensive protocol for the development of a robust and reliable standard curve for the quantification of SAH using this compound as an internal standard. The use of LC-MS/MS with a stable isotope-labeled internal standard ensures high sensitivity, specificity, and accuracy, making this method suitable for a wide range of research and drug development applications where the precise measurement of SAH is critical. Proper optimization of the protocol for specific instrumentation and sample matrices will ensure the highest quality data.

References

Application Note & Protocol: Quantification of S-Adenosyl-L-homocysteine-d4 (SAH-d4) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

S-adenosyl-L-homocysteine (SAH) is a critical intermediate in cellular methylation reactions. It is formed from the demethylation of S-adenosylmethionine (SAM), the universal methyl donor for a wide array of biological molecules, including DNA, RNA, proteins, and lipids.[1] As a potent inhibitor of methyltransferases, the intracellular concentration of SAH, and particularly the SAM/SAH ratio, serves as a key indicator of the cell's methylation capacity.[1] Dysregulation of SAH levels has been implicated in numerous pathological conditions, making its accurate quantification essential for research and drug development.[1]

This application note provides a detailed protocol for the quantification of S-adenosyl-L-homocysteine-d4 (SAH-d4), a stable isotope-labeled internal standard, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it corrects for variability during sample preparation and analysis, thereby improving accuracy and precision.[2]

Signaling Pathway

The metabolic pathway of SAH is intrinsically linked to the methionine cycle. Methionine is converted to SAM, which then donates its methyl group in transmethylation reactions, yielding SAH. SAH is subsequently hydrolyzed to homocysteine and adenosine. Homocysteine can then be remethylated to methionine to complete the cycle. The concentration of SAH directly influences the activity of methyltransferases, thereby regulating global methylation patterns.[1]

Methionine_Cycle Met Methionine SAM S-adenosylmethionine (SAM) Met->SAM MAT SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferase Methylated_Product Methylated Product SAM->Methylated_Product Methyl Group Donation Hcy Homocysteine SAH->Hcy SAHH Ado Adenosine SAH->Ado Hcy->Met MS Methyl_Acceptor Methyl Acceptor (e.g., DNA, protein) Methyl_Acceptor->Methylated_Product

Figure 1: The Methionine Cycle and its link to methylation reactions.

Experimental Workflow

The general workflow for the quantification of SAH by LC-MS/MS involves sample preparation to extract the analyte and remove interfering substances, followed by chromatographic separation and subsequent detection and quantification by tandem mass spectrometry. The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification.[1]

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (Plasma, Cells) IS_Spike Spike with this compound Internal Standard Sample->IS_Spike Protein_Precipitation Protein Precipitation (e.g., Acetonitrile, TCA) IS_Spike->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Injection Inject onto LC Column Supernatant_Collection->Injection Chromatography Chromatographic Separation Injection->Chromatography MS_Detection Mass Spectrometric Detection (MRM) Chromatography->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (SAH/SAH-d4) Peak_Integration->Ratio_Calculation Standard_Curve Generate Standard Curve Ratio_Calculation->Standard_Curve Quantification Quantify SAH Concentration Standard_Curve->Quantification

Figure 2: General workflow for LC-MS/MS analysis of SAH.

Experimental Protocols

Materials and Reagents
  • S-adenosyl-L-homocysteine (SAH) standard

  • S-adenosyl-L-homocysteine-d4 (this compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Trichloroacetic acid (TCA) or Perchloric acid (PCA)

  • Microcentrifuge tubes

  • Autosampler vials

Sample Preparation

Plasma/Serum Samples

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.[3]

  • Add 200 µL of ice-cold 10% TCA or 0.4 M perchloric acid to precipitate proteins.[3]

  • Vortex vigorously for 30 seconds.[3]

  • Incubate on ice for 10 minutes.[3]

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.[3]

  • Carefully collect the supernatant and transfer to an autosampler vial for LC-MS/MS analysis.[3]

Cultured Cells

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Scrape and transfer approximately 500,000 cells to a pre-chilled microcentrifuge tube.[1]

  • Centrifuge at 1,000 x g for 5 minutes at 4°C to pellet the cells.[1]

  • Discard the supernatant and resuspend the cell pellet in 100 µL of an extraction solution (e.g., 0.4 M perchloric acid) containing the this compound internal standard.[1]

  • Vortex thoroughly for 1 minute to lyse the cells.[1]

  • Incubate on ice for 10 minutes.[1]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[1]

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Method

The following are representative LC-MS/MS conditions and should be optimized for the specific instrument used.

Liquid Chromatography

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Start at 5% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.

Mass Spectrometry

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Data Presentation: Quantitative Data Summary

The following table summarizes the typical mass spectrometry parameters for the detection of SAH and this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
SAH 385.1136.115100
This compound 389.1136.115100

Note: The specific m/z for this compound may vary depending on the position of the deuterium labels. The transition 389.1 > 136.1 is commonly cited.[4] Another common internal standard, d5-SAH, uses the transition m/z 390.0 → 137.2.[5]

Data Analysis

  • Integrate the peak areas of the MRM transitions for both SAH and this compound.

  • Calculate the peak area ratio of SAH to this compound for each sample and standard.[3]

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the SAH standards.[1] A linear regression with a weighting factor of 1/x is typically used.

  • Determine the concentration of SAH in unknown samples by interpolating their peak area ratios from the calibration curve.[1][3] An R² value > 0.99 is desirable for the calibration curve.[3]

Conclusion

This application note provides a robust and reliable LC-MS/MS method for the quantification of this compound, which is essential for the accurate measurement of endogenous SAH in biological matrices. The detailed protocols for sample preparation and instrument settings, along with the data analysis workflow, offer a comprehensive guide for researchers in various fields, including drug development and metabolic studies. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, which is critical for understanding the role of SAH in health and disease.

References

Application Notes and Protocols for the Quantification of S-Adenosyl-L-homocysteine (SAH) in Plasma using SAH-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-adenosyl-L-homocysteine (SAH), a pivotal intermediate in the methionine cycle, is formed from the demethylation of S-adenosylmethionine (SAM).[1] As a potent inhibitor of methyltransferases, the cellular concentration of SAH, and particularly the SAM/SAH ratio, is a critical indicator of the cell's methylation capacity.[2][3] Dysregulation of this ratio has been implicated in a variety of pathological conditions, including cardiovascular disease, neurological disorders, and certain types of cancer.[4][5] Consequently, the accurate and precise quantification of SAH in plasma is of significant interest in clinical research and drug development, serving as a valuable biomarker.[6][7][8][9]

This document provides detailed application notes and protocols for the analysis of SAH in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, S-adenosyl-L-homocysteine-d4 (SAH-d4). The use of this compound is crucial for correcting for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and reproducibility.[10][11][12]

Signaling Pathway: The Methionine Cycle

The methionine cycle is a fundamental metabolic pathway responsible for regenerating the universal methyl donor, SAM, and for the metabolism of homocysteine. SAH is a key intermediate in this cycle.

Methionine_Cycle Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT inv1 SAM->inv1 SAH S-Adenosyl-L-homocysteine (SAH) inv2 SAH->inv2 SAH Hydrolase Homocysteine Homocysteine Homocysteine->Methionine MS Adenosine Adenosine Methylated_Acceptor Methylated Acceptor (e.g., DNA, proteins, lipids) Acceptor Acceptor Acceptor->inv1 inv1->SAH Methyltransferase inv1->Methylated_Acceptor inv2->Homocysteine inv2->Adenosine

Caption: The Methionine Cycle highlighting the central role of SAH.

Experimental Protocols

Plasma Sample Collection and Handling

Proper sample collection and handling are critical for accurate SAH measurement.

  • Anticoagulant: Use EDTA-containing tubes for plasma collection.[13]

  • Processing: Process blood samples as soon as possible after collection. Centrifuge at 2,000-3,000 x g for 10-15 minutes at 4°C.

  • Storage: Immediately freeze the separated plasma at -80°C until analysis. SAH is more stable under acidic conditions and prone to degradation at neutral or alkaline pH.[13]

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and high-throughput method for extracting SAH from plasma.

Materials:

  • Plasma samples

  • This compound internal standard solution (concentration to be optimized, e.g., 5 µmol/L in 0.1% formic acid)[14]

  • Ice-cold acetone or methanol[13][15]

  • Centrifuge capable of reaching >10,000 x g and maintaining 4°C

  • Microcentrifuge tubes

Protocol:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard solution.

  • Vortex the mixture for 10 seconds.

  • Add 400 µL of ice-cold acetone or methanol to precipitate proteins.[13][15]

  • Vortex vigorously for 30 seconds.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[13]

  • Carefully transfer the supernatant to a new tube without disturbing the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.[13]

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters (Example):

Parameter Value
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in methanol
Flow Rate 0.3 mL/min
Injection Volume 5 µL

| Gradient | Start at 2% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 2% B and re-equilibrate for 3 min. |

MS/MS Parameters (Example):

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C

| MRM Transitions | SAH: 385.1 -> 136.1; this compound: 389.1 -> 138.1[12] |

Note: The specific LC gradient and MS/MS parameters should be optimized for the instrument in use.

Data Presentation

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the LC-MS/MS analysis of SAH in human plasma.

ParameterReported RangeReference
Linearity Range 16 - 1024 nmol/L[16]
12.5 - 5000 nmol/L[11][12][17][18]
Lower Limit of Quantification (LLOQ) 16 nmol/L[16]
12.5 nmol/L[13]
Limit of Detection (LOD) 8 nmol/L[16]
Inter-day Precision (%CV) 8.4 - 9.8%[16]
Inter-day Accuracy (%) 97.9 - 99.3%[16]
Mean Plasma Concentration (Healthy Adults) 13.3 (SD 5.0) nmol/L[19]

Experimental Workflow

The following diagram illustrates the complete workflow for the analysis of SAH in plasma samples.

Experimental_Workflow Start Start: Plasma Sample Collection Sample_Prep Sample Preparation: 1. Add this compound Internal Standard 2. Protein Precipitation (Acetone/Methanol) 3. Centrifugation Start->Sample_Prep Evaporation Supernatant Evaporation Sample_Prep->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS LC-MS/MS Analysis (HPLC/UPLC + Triple Quadrupole MS) Reconstitution->LC_MS Data_Analysis Data Analysis: 1. Peak Integration 2. Standard Curve Generation 3. SAH Quantification LC_MS->Data_Analysis End End: Report SAH Concentration Data_Analysis->End

Caption: Workflow for Plasma SAH Analysis.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific approach for the quantification of SAH in plasma. This methodology is well-suited for both basic research and large-scale clinical studies, enabling researchers and drug development professionals to accurately assess methylation status and investigate the role of SAH in various physiological and pathological processes. Adherence to proper sample handling and a validated analytical protocol are essential for obtaining reliable and reproducible results.

References

Unveiling Cellular Methylation Status: A Guide to S-Adenosyl-L-homocysteine (SAH) Measurement by Stable Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the quantitative analysis of S-adenosyl-L-homocysteine (SAH) in various biological matrices using the highly specific and sensitive stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Introduction

S-adenosyl-L-homocysteine (SAH) is a critical intermediate in cellular methylation reactions. It is produced upon the demethylation of S-adenosyl-L-methionine (SAM), the universal methyl donor for a vast array of biological methylation events involving DNA, RNA, proteins, and lipids. As a potent feedback inhibitor of methyltransferases, the intracellular concentration of SAH, and more importantly the SAM/SAH ratio, serves as a key indicator of the cell's methylation capacity. Dysregulation of SAH levels has been implicated in numerous pathological conditions, including cardiovascular diseases, neurological disorders, and cancer. Consequently, the accurate and sensitive quantification of SAH is paramount for both fundamental research and the development of therapeutic agents targeting methylation pathways.

The Methionine Cycle and SAH Metabolism

The metabolic pathway of SAH is intrinsically linked to the one-carbon metabolism, specifically the methionine cycle. Methionine is converted to SAM by methionine adenosyltransferase (MAT). SAM then donates its methyl group in various transmethylation reactions, yielding SAH. Subsequently, SAH is hydrolyzed to homocysteine and adenosine by SAH hydrolase (SAHH) in a reversible reaction. Homocysteine can then be remethylated to methionine to complete the cycle. The concentration of SAH directly influences the activity of methyltransferases, thereby regulating global methylation patterns.[1][2][3]

Methionine_Cycle The Methionine Cycle and SAH Metabolism Methionine Methionine SAM S-Adenosylmethionine (SAM) (Universal Methyl Donor) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) (Methyltransferase Inhibitor) SAM->SAH Methyl- transferases Methylated_Acceptor Methylated Acceptor (DNA, RNA, Protein, etc.) SAM->Methylated_Acceptor Homocysteine Homocysteine SAH->Homocysteine SAHH Adenosine Adenosine SAH->Adenosine SAHH Homocysteine->Methionine Methionine Synthase Acceptor Acceptor Acceptor->Methylated_Acceptor

Caption: The Methionine Cycle and its link to methylation reactions.

Experimental Workflow for SAH Measurement

The general workflow for the quantification of SAH by LC-MS/MS involves sample preparation to extract the analyte and remove interfering substances, followed by chromatographic separation and subsequent detection and quantification by tandem mass spectrometry. The use of a stable isotope-labeled internal standard is crucial for accurate quantification by correcting for matrix effects and variability in sample processing and instrument response.

Experimental_Workflow Experimental Workflow for SAH Measurement Sample Biological Sample (Plasma, Urine, Cells) Spike Spike with Stable Isotope-Labeled Internal Standard (e.g., d4-SAH) Sample->Spike Preparation Sample Preparation (Protein Precipitation, Extraction) Spike->Preparation Centrifugation Centrifugation Preparation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Mass Spectrometry Analysis of SAH-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the mass spectrometric analysis of S-adenosylhomocysteine-d4 (SAH-d4). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for resolving common issues during experiments, particularly focusing on the challenge of poor signal intensity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

S-adenosylhomocysteine-d4 (this compound) is a deuterated form of S-adenosylhomocysteine (SAH). In mass spectrometry, it is primarily used as an internal standard for the quantification of endogenous SAH.[1] Since this compound is chemically and physically very similar to SAH, it behaves nearly identically during sample preparation, chromatography, and ionization. This allows it to compensate for variations in sample processing and instrument response, leading to more accurate and precise measurements.

Q2: What are the common causes of poor signal intensity for this compound?

Poor signal intensity of this compound in mass spectrometry can stem from several factors, broadly categorized as:

  • Ion Suppression: This is a major cause, where co-eluting matrix components from the sample interfere with the ionization of this compound in the ion source, leading to a reduced signal. Common sources of ion suppression include phospholipids, salts, buffers, and other endogenous metabolites.

  • Suboptimal Mass Spectrometry Parameters: Incorrect or unoptimized instrument settings, such as ionization source parameters (e.g., temperature, gas flows, voltage) and compound-specific parameters (e.g., collision energy), can significantly impact signal intensity.

  • Sample Preparation Issues: Inefficient extraction of this compound from the sample matrix, degradation of the standard during sample processing, or the presence of contaminants can all lead to a weak signal.

  • Chromatography Problems: Poor chromatographic peak shape (e.g., broad or tailing peaks) can result in a lower apparent signal height. Additionally, if this compound does not co-elute perfectly with the unlabeled SAH, it can lead to differential matrix effects.[1]

  • This compound Standard Integrity: Degradation of the this compound standard due to improper storage or handling can result in a lower effective concentration and thus a weaker signal. Issues with the isotopic purity of the standard can also affect quantification.[1]

Q3: How should this compound be properly stored and handled?

Proper storage and handling are critical for maintaining the integrity of the this compound standard. Here are some general guidelines:

  • Long-term Storage: For long-term preservation, this compound as a solid should be stored at -20°C or -80°C.

  • Stock Solutions: Prepared stock solutions should be stored at -80°C for up to 6 months or at -20°C for shorter periods (e.g., 1 month).[2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

  • Solvent: When preparing stock solutions, use a solvent in which this compound is soluble and stable, such as DMSO or a slightly acidic aqueous buffer.

  • pH: SAH is more stable in acidic conditions and can degrade at neutral or alkaline pH.

Troubleshooting Guides

Guide 1: Troubleshooting Poor Signal Intensity of this compound

This guide provides a systematic approach to diagnosing and resolving the issue of low this compound signal intensity.

Step 1: Verify Mass Spectrometer Performance

  • Action: Directly infuse a freshly prepared solution of this compound into the mass spectrometer.

  • Expected Outcome: A strong and stable signal for the this compound precursor ion.

  • Troubleshooting:

    • No or low signal: The issue is likely with the mass spectrometer itself. Check the instrument tuning, calibration, and ion source cleanliness. Ensure that the correct mass transitions are being monitored.

    • Good signal: The problem likely lies with the sample preparation or chromatography.

Step 2: Evaluate Sample Preparation

  • Action: Review your sample preparation protocol.

  • Key Considerations:

    • Extraction Efficiency: Ensure your extraction method is validated for SAH. Protein precipitation followed by solid-phase extraction (SPE) can be effective in removing interfering substances.

    • Matrix Effects: Biological samples contain numerous components that can suppress the ionization of this compound. Consider a more rigorous cleanup step to remove phospholipids and other interfering molecules.

    • Standard Spiking: Ensure the internal standard is added at a known and consistent concentration to all samples and standards early in the preparation process.

Step 3: Optimize Chromatographic Conditions

  • Action: Examine the chromatography of this compound.

  • Key Considerations:

    • Peak Shape: Aim for a sharp, symmetrical peak. Poor peak shape can be due to an inappropriate mobile phase, gradient, flow rate, or a degraded column.

    • Co-elution: Verify that this compound and unlabeled SAH co-elute. A slight difference in retention time can expose them to different matrix effects, leading to inaccurate quantification.[1]

Step 4: Optimize Mass Spectrometer Parameters

  • Action: Fine-tune the mass spectrometer settings for this compound.

  • Key Parameters to Optimize:

    • Ion Source: Adjust parameters like capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to maximize the ionization of this compound.

    • Collision Energy: Optimize the collision energy to achieve efficient fragmentation and a strong signal for the product ions in MS/MS mode.

Experimental Workflow for Troubleshooting

TroubleshootingWorkflow Troubleshooting Workflow for Poor this compound Signal start Start: Poor this compound Signal infuse_std Directly infuse this compound standard start->infuse_std check_signal Signal OK? infuse_std->check_signal ms_issue Issue with MS. Check tuning, calibration, ion source. check_signal->ms_issue No sample_prep_issue Issue with Sample Prep or LC check_signal->sample_prep_issue Yes end_good Problem Solved ms_issue->end_good review_prep Review Sample Preparation Protocol sample_prep_issue->review_prep optimize_lc Optimize LC Conditions review_prep->optimize_lc optimize_ms Optimize MS Parameters optimize_lc->optimize_ms optimize_ms->end_good

Caption: A logical workflow for troubleshooting poor this compound signal intensity.

Quantitative Data

The following table summarizes typical LC-MS/MS parameters for the analysis of SAH and its deuterated internal standards. Note that these parameters may require optimization for your specific instrument and experimental conditions.

ParameterTypical Value/ConditionReference
Chromatography
ColumnC18, Hypercarb[3]
Mobile Phase AWater with 0.1% formic acid or 10 mM ammonium formate[3][4]
Mobile Phase BAcetonitrile or Methanol with 0.1% formic acid[3][5]
Flow Rate0.2 - 0.8 mL/min[3]
Injection Volume5 - 20 µL[4][5]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)[3]
Precursor Ion (m/z) for SAH385.1[4]
Product Ion (m/z) for SAH136.1 or 136.2[4][6]
Precursor Ion (m/z) for this compound389.1
Product Ion (m/z) for this compound138.1 or 137.2 (for d5-SAH)[4]
Ion Spray Voltage+5000 to +5500 V[3]
Source Temperature500 °C[3]

Signaling Pathway

SAH is a key component of the Methionine Cycle, which is central to cellular methylation reactions. The concentration of SAH, and the ratio of S-adenosylmethionine (SAM) to SAH, is a critical indicator of the cell's methylation capacity.

MethionineCycle The Methionine Cycle methionine Methionine sam S-adenosylmethionine (SAM) methionine->sam MAT methylation Methylation Reactions (DNA, RNA, proteins, etc.) sam->methylation methyl_group Methyl Group (CH3) sam->methyl_group sah S-adenosylhomocysteine (SAH) homocysteine Homocysteine sah->homocysteine SAH Hydrolase adenosine Adenosine sah->adenosine homocysteine->methionine Methionine Synthase (requires Vitamin B12, Folate) methylation->sah Methyltransferases methyl_group->methylation

Caption: The Methionine Cycle showing the role of SAH.

Experimental Protocols

Protocol 1: Sample Preparation for SAH Analysis in Plasma

This is a general protocol and may require optimization.

  • Thaw Samples: Thaw plasma samples on ice to prevent degradation.

  • Spike Internal Standard: To 100 µL of plasma, add a known amount of this compound internal standard solution.

  • Protein Precipitation: Add 300 µL of ice-cold methanol or acetone to the sample.

  • Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Collect Supernatant: Carefully transfer the supernatant to a new tube.

  • Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Analyze: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

References

Technical Support Center: SAH-d4 Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the chromatographic analysis of S-Adenosyl-L-homocysteine-d4 (SAH-d4). This guide provides detailed troubleshooting steps and answers to frequently asked questions to help you resolve common issues like peak splitting and poor peak shape.

Troubleshooting Guide: this compound Peak Splitting

Peak splitting for this compound can arise from several factors, ranging from the sample solvent composition to on-column chemical equilibria. Follow this step-by-step guide to diagnose and resolve the issue.

Question 1: Are all peaks in my chromatogram splitting, or only the this compound peak?

The answer to this question is the first step in diagnosing the problem.

  • If all peaks are splitting: The issue is likely related to the HPLC system or the column itself. A problem occurring before the separation will affect all compounds similarly.[1] Common causes include a blocked frit at the column inlet or a void in the column packing material.[1][2]

    • Solution: First, try reversing and flushing the column (if the manufacturer's instructions permit). If this does not resolve the issue, the column may need to be replaced. Also, check all fittings and tubing for blockages or dead volume.[3][4]

  • If only the this compound peak is splitting: The problem is likely specific to the analyte and its interaction with the mobile phase or stationary phase.[1][5] This could be due to sample solvent effects, mobile phase pH, or on-column chemical conversion.

Question 2: What is the composition of my sample solvent?

A mismatch between the sample solvent and the mobile phase is a very common cause of peak distortion, especially for polar analytes like this compound, which are often analyzed using Hydrophilic Interaction Liquid Chromatography (HILIC).[6][7]

  • The Problem: In HILIC, the mobile phase is typically high in organic solvent (e.g., acetonitrile), which is the weak solvent. Water is the strong solvent.[8] If your this compound is dissolved in a highly aqueous solution, injecting it into the weak mobile phase can cause severe peak splitting and broadening.[8][9] This is known as the "sample solvent effect."[9]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase or a solvent that is weaker than the mobile phase.[10] For HILIC, this means dissolving the sample in a high percentage of acetonitrile.[6][7] If sample solubility is an issue, keep the injection volume as small as possible.[8]


Logical Troubleshooting Workflow for Peak Splitting

The following diagram outlines a systematic approach to troubleshooting peak splitting.

G start Peak Splitting Observed q1 Are all peaks splitting? start->q1 all_yes Yes, all peaks split q1->all_yes Yes all_no No, only this compound peak splits q1->all_no No check_column Inspect column for voids. Check for blocked frit. Check system for dead volume. all_yes->check_column q2 Check Sample Solvent all_no->q2 replace_column Reverse flush or replace column. Check fittings. check_column->replace_column solvent_issue Is sample solvent stronger than mobile phase? q2->solvent_issue solvent_ok No solvent_issue->solvent_ok solvent_fix Yes solvent_issue->solvent_fix q3 Check Mobile Phase pH solvent_ok->q3 fix_solvent Reconstitute sample in mobile phase or weaker solvent. Reduce injection volume. solvent_fix->fix_solvent ph_issue Is pH near this compound pKa? q3->ph_issue ph_ok No ph_issue->ph_ok ph_fix Yes ph_issue->ph_fix q4 Investigate On-Column Equilibrium ph_ok->q4 fix_ph Adjust pH to be >1.5 units away from pKa. ph_fix->fix_ph temp_issue Does changing temperature or flow rate help? q4->temp_issue temp_fix Yes temp_issue->temp_fix optimize_temp Optimize temperature to either merge peaks (faster kinetics) or fully resolve them (slower kinetics). temp_fix->optimize_temp G cluster_0 On-Column Equilibrium cluster_1 Resulting Chromatogram SAH_A Conformer A SAH_B Conformer B SAH_A->SAH_B Slow Interconversion Peak_A Peak for A SAH_A->Peak_A Elutes Peak_B Peak for B SAH_B->Peak_B Elutes

References

Technical Support Center: Matrix Effects in SAH Quantification using SAH-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of S-adenosyl-L-homocysteine (SAH) with its deuterated internal standard, SAH-d4, using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in SAH quantification?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix. In biological samples like plasma, these interfering substances are often phospholipids, salts, and other endogenous molecules.[1][2] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), causing inaccurate and imprecise quantification of S-adenosylhomocysteine (SAH). Given the low nanomolar concentrations of SAH in many biological fluids, these effects can significantly compromise assay sensitivity and reliability.

Q2: How does a deuterated internal standard like this compound help in mitigating matrix effects?

A2: A stable isotope-labeled internal standard (SIL-IS) such as this compound is the gold standard for compensating for matrix effects. Because this compound is chemically and physically almost identical to the native SAH, it co-elutes and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect is normalized, leading to more accurate and reproducible results.

Q3: What are the common causes of ion suppression when analyzing SAH in plasma?

A3: The primary cause of ion suppression in plasma samples is the presence of phospholipids from cell membranes. These compounds often co-extract with SAH, particularly with simpler sample preparation methods like protein precipitation, and can elute in the same chromatographic region, competing for ionization in the MS source. Other potential sources of interference include salts, anticoagulants used during sample collection, and other endogenous metabolites.

Q4: Can I eliminate matrix effects completely?

A4: While completely eliminating matrix effects is challenging, their impact can be significantly minimized. This is achieved through a combination of optimized sample preparation to remove interfering components, chromatographic separation to resolve SAH from contaminants, and the use of a suitable internal standard like this compound to correct for any remaining effects.

Q5: What is the "post-extraction addition" method for quantifying matrix effects?

A5: The post-extraction addition method is a standard approach to quantitatively assess matrix effects.[1] It involves comparing the response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solution at the same concentration. This allows for the calculation of a "Matrix Factor" (MF), which indicates the degree of ion suppression or enhancement.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS quantification of SAH.

Issue 1: High Variability and Poor Reproducibility in SAH Quantification

  • Possible Cause: Inconsistent matrix effects across different samples or lots of biological matrix.

  • Solution:

    • Verify Internal Standard Performance: Ensure that the this compound internal standard is added to all samples, calibrators, and quality controls (QCs) at a consistent concentration early in the sample preparation workflow.

    • Evaluate IS-Normalized Matrix Factor: Conduct a post-extraction spike experiment using at least six different lots of the biological matrix. Calculate the Matrix Factor (MF) for SAH and the IS-Normalized Matrix Factor. The coefficient of variation (%CV) of the IS-Normalized Matrix Factor across the different lots should ideally be less than 15%.

    • Optimize Sample Preparation: If variability persists, consider improving the sample cleanup procedure. Switching from protein precipitation to a more rigorous method like solid-phase extraction (SPE) can more effectively remove phospholipids and other interferences.

Issue 2: Low SAH Signal and Poor Sensitivity (Ion Suppression)

  • Possible Cause: Co-elution of SAH with highly abundant, ionization-suppressing matrix components like phospholipids.

  • Solution:

    • Qualitative Assessment of Ion Suppression: Perform a post-column infusion experiment. Infuse a constant flow of SAH and this compound solution into the mass spectrometer while injecting an extracted blank matrix sample. A drop in the baseline signal at the retention time of SAH confirms ion suppression.

    • Improve Chromatographic Resolution: Adjust the LC method to better separate SAH from the suppression zone. This can be achieved by modifying the gradient, changing the mobile phase composition, or using a different column chemistry (e.g., a porous graphitic carbon column, which can provide good retention for polar compounds like SAH).

    • Enhance Sample Cleanup: Employ sample preparation techniques specifically designed to remove phospholipids, such as specialized SPE cartridges or plates.

Issue 3: Inaccurate Quantification Despite Using this compound

  • Possible Cause: The concentration of the native analyte (SAH) is high enough to cause ion suppression of the deuterated internal standard. This is a less common issue but can occur in certain disease states with elevated SAH levels.

  • Solution:

    • Investigate Concentration-Dependent Matrix Effects: Evaluate the matrix effect at both low and high QC levels. A significant difference may indicate a concentration-dependent effect.

    • Sample Dilution: If high endogenous SAH levels are suspected, a simple dilution of the sample with a surrogate matrix or mobile phase can reduce the concentration of both the analyte and interfering matrix components. Ensure that the diluted concentration is still well above the lower limit of quantification (LLOQ).

    • Re-evaluate Ionization Source: In some cases, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce susceptibility to matrix effects, although this may come at the cost of sensitivity for polar molecules like SAH.

Data Presentation

Table 1: Illustrative Comparison of Matrix Effects for SAH With and Without this compound Internal Standard

This table demonstrates the expected improvement in data quality when using a stable isotope-labeled internal standard. The data is representative of what would be observed when analyzing SAH in six different lots of human plasma.

Plasma LotSAH Peak Area (Post-Spiked)This compound Peak Area (Post-Spiked)SAH Matrix Factor (MF)IS-Normalized Matrix Factor
178,50080,1000.7850.980
272,30074,2000.7230.974
385,10086,5000.8510.984
469,80071,0000.6980.983
575,40076,2000.7540.990
681,20082,0000.8120.990
Mean 77,050 78,333 0.771 0.984
%CV 7.8% 7.3% 7.8% 0.6%

Note: The Matrix Factor (MF) is calculated as (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution). The IS-Normalized Matrix Factor is calculated as (SAH Matrix Factor / this compound Matrix Factor). A neat solution peak area of 100,000 for SAH and a corresponding value for this compound are assumed for this illustration. The low %CV for the IS-Normalized Matrix Factor demonstrates effective compensation for the matrix-induced variability.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)

This protocol quantitatively determines the matrix effect.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a solution of SAH and this compound in the final mobile phase composition at two concentration levels (low and high QC).

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank plasma using your sample preparation method. Spike the extracted matrix with SAH and this compound to the same final concentrations as in Set A.

    • Set C (Pre-Spiked Matrix): Spike the blank plasma lots with SAH and this compound before the extraction process.

  • Analyze Samples: Analyze all three sets by LC-MS/MS.

  • Calculations:

    • Matrix Factor (MF): MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • IS-Normalized Matrix Factor: IS-Normalized MF = (MF of SAH) / (MF of this compound)

    • Recovery (%): Recovery = (Mean Peak Area in Set C) / (Mean Peak Area in Set B) * 100

Protocol 2: Sample Preparation using Protein Precipitation (PPT)

This is a common, high-throughput method but may be more susceptible to matrix effects.

  • To 50 µL of plasma, add 50 µL of the this compound internal standard solution.

  • Vortex for 10 seconds.

  • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortex vigorously for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer the clear supernatant to a new plate or vials for LC-MS/MS analysis.

Visualizations

Signaling Pathway: The Methionine Cycle Methionine Methionine SAM S-adenosylmethionine (SAM) (Methyl Donor) Methionine->SAM MAT Methylation Methylation of DNA, RNA, proteins SAM->Methylation Methyl_Group Methyl Group SAH S-adenosylhomocysteine (SAH) (Inhibitor) Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine Remethylation Methylation->SAH Methyl- transferases

Caption: The Methionine Cycle and its link to methylation reactions.

Experimental Workflow for Matrix Effect Assessment Start Start Prepare_A Prepare Set A: SAH/SAH-d4 in Neat Solution Start->Prepare_A Prepare_B Prepare Set B: Post-extraction Spike in Blank Matrix Start->Prepare_B Prepare_C Prepare Set C: Pre-extraction Spike in Blank Matrix Start->Prepare_C Analysis LC-MS/MS Analysis Prepare_A->Analysis Prepare_B->Analysis Prepare_C->Analysis Calculate Calculate: - Matrix Factor (MF) - IS-Normalized MF - Recovery Analysis->Calculate End End Calculate->End

Caption: Workflow for the post-extraction spike method.

Troubleshooting Logic for Matrix Effects Start High Variability or Low Signal? Check_IS IS-Normalized MF %CV < 15%? Start->Check_IS High Variability Post_Column Ion Suppression at SAH RT? Start->Post_Column Low Signal Optimize_Cleanup Improve Sample Cleanup (e.g., SPE) Check_IS->Optimize_Cleanup No Acceptable Method Acceptable Check_IS->Acceptable Yes Optimize_LC Improve Chromatographic Separation Post_Column->Optimize_LC Yes Re_evaluate Re-evaluate Method Post_Column->Re_evaluate No Optimize_Cleanup->Check_IS Optimize_LC->Post_Column

Caption: Decision tree for troubleshooting matrix effects.

References

Technical Support Center: Optimizing Chromatographic Separation of SAH and SAH-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of S-adenosylhomocysteine (SAH) and its deuterated internal standard, SAH-d4. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their chromatographic separation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary chromatographic methods for separating SAH and this compound?

A1: The two most common high-performance liquid chromatography (HPLC) methods for the separation of SAH and this compound are Reversed-Phase (RP) HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC).[1][2][3] RP-HPLC separates molecules based on their hydrophobicity, while HILIC is suitable for highly polar compounds like SAH.[3][4]

Q2: Why am I seeing poor resolution or co-elution of SAH and this compound?

A2: Poor resolution is a common issue and can stem from several factors:

  • Inappropriate Column Choice: The column chemistry may not be optimal for resolving the slight difference between SAH and its deuterated analog.

  • Suboptimal Mobile Phase Composition: The organic solvent percentage, pH, or buffer concentration of your mobile phase may need adjustment.

  • Gradient Is Not Optimized: A shallow gradient is often required to resolve structurally similar compounds.

  • High Flow Rate: A lower flow rate can improve resolution by allowing more time for interaction with the stationary phase.

Q3: My peak shapes are poor (tailing or fronting). What should I do?

A3: Poor peak shape can be addressed by considering the following:

  • Peak Tailing: This can be caused by secondary interactions with the stationary phase, especially with silica-based columns. Using an end-capped column, lowering the mobile phase pH (e.g., with 0.1% formic acid), or adding a low concentration of an ion-pairing agent can help.[5] Column overload is another cause, which can be addressed by diluting the sample or reducing the injection volume.[5]

  • Peak Fronting: This is often a sign of column overload. Try reducing the amount of sample injected onto the column.[5]

  • Split Peaks: This may indicate a problem with the column, such as a void or blockage, or an issue with the sample solvent being incompatible with the mobile phase.[5]

Q4: My retention times are shifting between injections. What is causing this?

A4: Retention time variability can be caused by:

  • Inadequate Column Equilibration: Ensure the column is sufficiently equilibrated with the initial mobile phase conditions between each injection. This is particularly important for HILIC methods.

  • Mobile Phase Inconsistency: Ensure your mobile phase is well-mixed and that the composition does not change over time (e.g., due to evaporation of the organic solvent).

  • Column Temperature Fluctuations: Use a column oven to maintain a stable temperature.

  • Column Degradation: Over time, column performance can degrade, leading to shifting retention times.

Troubleshooting Guides

Poor Resolution of SAH and this compound

This guide provides a systematic approach to troubleshooting poor separation between SAH and its deuterated internal standard.

G start Poor Resolution/ Co-elution of SAH and this compound check_gradient Is the gradient optimized? start->check_gradient adjust_gradient Decrease gradient slope (make it shallower) check_gradient->adjust_gradient No check_mobile_phase Is the mobile phase composition optimal? check_gradient->check_mobile_phase Yes end Resolution Improved adjust_gradient->end adjust_organic Adjust organic solvent percentage check_mobile_phase->adjust_organic No adjust_ph Modify mobile phase pH check_mobile_phase->adjust_ph Potential Issue check_flow_rate Is the flow rate too high? check_mobile_phase->check_flow_rate Yes adjust_organic->end adjust_ph->end reduce_flow_rate Decrease flow rate check_flow_rate->reduce_flow_rate Yes check_column Is the column appropriate? check_flow_rate->check_column No reduce_flow_rate->end change_column Try a different column chemistry (e.g., different C18 phase or HILIC) check_column->change_column No consider_ip Consider adding an ion-pairing reagent (for RP-HPLC) check_column->consider_ip Yes change_column->end consider_ip->end

Troubleshooting workflow for poor resolution.
General Peak Shape Problems

Use this guide to diagnose and resolve common peak shape issues.

G start Poor Peak Shape peak_tailing Peak Tailing start->peak_tailing peak_fronting Peak Fronting start->peak_fronting split_peaks Split Peaks start->split_peaks cause_tailing1 Secondary Interactions peak_tailing->cause_tailing1 cause_tailing2 Column Overload peak_tailing->cause_tailing2 cause_fronting Column Overload peak_fronting->cause_fronting cause_split1 Column Void/Blockage split_peaks->cause_split1 cause_split2 Sample Solvent Incompatibility split_peaks->cause_split2 action_tailing1 Lower mobile phase pH Use end-capped column Add ion-pairing agent cause_tailing1->action_tailing1 end Peak Shape Improved action_tailing1->end action_tailing2 Reduce sample concentration or injection volume cause_tailing2->action_tailing2 action_tailing2->end action_fronting Dilute sample or reduce injection volume cause_fronting->action_fronting action_fronting->end action_split1 Reverse-flush column Replace column cause_split1->action_split1 action_split1->end action_split2 Ensure sample solvent is weaker than mobile phase cause_split2->action_split2 action_split2->end

Troubleshooting guide for peak shape issues.

Data Presentation

The following tables summarize typical starting conditions for Reversed-Phase and HILIC methods for the separation of SAH and this compound.

Table 1: Reversed-Phase HPLC Conditions

ParameterConditionReference
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)[5]
Mobile Phase A 0.1% Formic Acid in Water[5]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[5]
Gradient 0-5 min: 2% B5-15 min: 2-30% B15-22 min: 30-95% B22-30 min: 2% B (re-equilibration)[5]
Flow Rate 1.0 mL/min[5]
Column Temp. 30°C[5]
Injection Vol. 10 µL[5]
Detection UV at 260 nm or MS/MS[5]

Table 2: HILIC Conditions

ParameterConditionReference
Column HILIC (e.g., Amide or Silica-based, 2.1 x 100 mm, 3.5 µm)[5]
Mobile Phase A 95% Acetonitrile, 5% Water with 10 mM Ammonium Formate, pH 3.0[5]
Mobile Phase B 50% Acetonitrile, 50% Water with 10 mM Ammonium Formate, pH 3.0[5]
Gradient 0-1 min: 100% A1-8 min: 0-50% B8-10 min: 50-100% B10-12 min: 100% B12-13 min: 100-0% B13-20 min: 100% A (re-equilibration)[5]
Flow Rate 0.4 mL/min[5]
Column Temp. 40°C[5]
Injection Vol. 5 µL[5]
Detection UV at 260 nm or MS/MS[5]

Experimental Protocols

Protocol 1: Sample Preparation from Plasma
  • To 100 µL of plasma, add 200 µL of ice-cold methanol containing 0.1% formic acid and the internal standard (this compound).[5]

  • Vortex the mixture for 30 seconds.

  • Incubate at -20°C for 20 minutes to precipitate proteins.[5]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[5]

  • Transfer the supernatant to an HPLC vial for analysis.[5]

Protocol 2: General LC-MS/MS Analysis Workflow

The following diagram outlines the general workflow for the quantification of SAH by LC-MS/MS.

G sample Biological Sample (Plasma, Cells, etc.) extraction Sample Preparation (Protein Precipitation, Spiking with this compound) sample->extraction lc_separation Chromatographic Separation (Reversed-Phase or HILIC) extraction->lc_separation ms_detection Mass Spectrometric Detection (MS/MS) lc_separation->ms_detection data_analysis Data Analysis (Peak Integration, Quantification) ms_detection->data_analysis result Concentration of SAH data_analysis->result

General workflow for LC-MS/MS analysis of SAH.

References

Technical Support Center: SAH-d4 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for S-Adenosyl-L-homocysteine-d4 (SAH-d4) mass spectrometry analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to signal interference during the quantification of S-Adenosyl-L-homocysteine (SAH) using its deuterated internal standard, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

S-Adenosyl-L-homocysteine-d4 (this compound) is a stable isotope-labeled (SIL) version of SAH.[1] It is the ideal internal standard for quantitative LC-MS/MS analysis because it has nearly identical chemical and physical properties to the endogenous SAH.[2] This means it co-elutes chromatographically and experiences the same degree of ionization suppression or enhancement in the mass spectrometer's ion source.[2][3] By adding a known quantity of this compound to every sample, variations arising from sample preparation and matrix effects can be normalized, ensuring accurate and precise quantification of SAH.[2]

Q2: What are the common signs of interference with the this compound signal?

Interference can manifest in several ways. The most common signs include:

  • High Signal Variability: The peak area of this compound varies significantly between samples in the same batch, which should otherwise be constant.[4]

  • Poor Peak Shape: The chromatographic peak for this compound may appear broad, split, or show tailing/fronting.

  • Low Signal Intensity: The this compound signal is weaker than expected, which can compromise the lower limit of quantitation.[5]

  • High Background Noise: A noisy baseline in the this compound chromatogram can make peak integration difficult and inaccurate.[6]

  • Unexpected Peaks: Additional peaks appear in the specific mass transition (MRM) channel for this compound.

Q3: What are the primary causes of this compound signal interference?

The most significant cause of signal interference is the matrix effect .[7][8] This occurs when co-eluting compounds from the sample matrix (e.g., plasma, cell lysates) affect the ionization efficiency of this compound in the MS source.[5][9]

Key sources of matrix effects and other interferences include:

  • Phospholipids: Abundant in plasma and serum, they are a major cause of ion suppression.[9]

  • Salts and Buffers: High concentrations from sample preparation can disrupt the electrospray ionization (ESI) process.[9]

  • Endogenous Metabolites: Other small molecules in the sample can co-elute and compete for ionization.[9]

  • Isobaric Interference: A different compound has the same mass as this compound and fragments into a product ion with the same mass, creating a direct overlap.[5][10]

  • Instrument Contamination: Residue from previous samples, solvents, or column bleed can build up in the LC-MS system, leading to high background noise.[6][11]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the LC-MS/MS analysis of SAH and this compound.

Problem 1: My this compound peak area is highly variable across a single batch.
  • Possible Cause 1: Inconsistent Sample Preparation.

    • Solution: Ensure the sample extraction protocol, especially protein precipitation, is performed consistently for all samples.[3] Pipetting accuracy for the sample, internal standard, and precipitation solvent is critical. Use a calibrated pipette and ensure thorough vortexing at each stage.

  • Possible Cause 2: Variable Matrix Effects.

    • Solution: While this compound is designed to track matrix effects, extreme variations between samples can still be problematic. Improve sample cleanup to remove more interfering components. Consider switching from a simple protein precipitation to a more selective method like solid-phase extraction (SPE) or using phospholipid removal plates.

  • Possible Cause 3: Autosampler/Injector Issues.

    • Solution: Inconsistent injection volumes can lead to variable peak areas. Run a series of repeat injections of a single standard solution to check the injector's precision.[4] If the area varies significantly, the autosampler may require maintenance.

Problem 2: The signal intensity for both SAH and this compound is very low.
  • Possible Cause 1: Severe Ion Suppression.

    • Solution: This is a classic sign of a strong matrix effect. Optimize the chromatography to better separate SAH from the highly suppressive regions of the chromatogram (often the early and late eluting zones where phospholipids appear).[9] A longer gradient or a different column chemistry may be required. Also, ensure the ion source parameters (e.g., gas flows, temperature) are optimized.[12]

  • Possible Cause 2: Ion Source Contamination.

    • Solution: A dirty ion source will have poor ionization efficiency.[6] Clean the ion source components, including the capillary and cone, according to the manufacturer's instructions.[2]

  • Possible Cause 3: Incorrect Mobile Phase.

    • Solution: Mobile phase additives are crucial for good ionization. For positive mode ESI, ensure an acid like formic acid (typically 0.1%) is present to promote protonation. Using additives like TFA can enhance chromatography but may cause signal suppression.[13]

Problem 3: I see extra, unexpected peaks in the this compound chromatogram.
  • Possible Cause 1: Isobaric Interference.

    • Solution: This occurs when another molecule has the same precursor and product ion masses as this compound.[5] To confirm, check if the retention time of the interfering peak is different from this compound. Optimize the chromatography to achieve baseline separation of the interfering peak from the this compound peak. If separation is not possible, a different, more specific mass transition for this compound may need to be identified.

  • Possible Cause 2: Sample Carryover.

    • Solution: A signal from a high-concentration sample appears in a subsequent blank or low-concentration sample.[6] Optimize the autosampler wash routine by using a stronger wash solvent (e.g., one with a higher percentage of organic solvent) and increasing the wash volume or duration. Inject a blank sample after a high standard to confirm the carryover is eliminated.

Quantitative Data Summary

Effective sample preparation is the most critical step in minimizing matrix effects. The choice of technique directly impacts the level of ion suppression and, consequently, signal stability.

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect

Preparation Technique Analyte Recovery Matrix Effect (Ion Suppression) Throughput Relative Cost
Protein Precipitation (PPT) Good (>90%) High (Significant Suppression) High Low
PPT with Phospholipid Removal Good (>90%) Medium High Medium
Liquid-Liquid Extraction (LLE) Variable (60-90%) Medium-Low Medium Medium

| Solid-Phase Extraction (SPE) | Excellent (>95%) | Low (Minimal Suppression) | Low-Medium | High |

Data are representative values compiled from typical bioanalytical method development studies.

Experimental Protocols

Protocol 1: Assessing Matrix Effects via Post-Extraction Spike

This protocol allows you to quantify the degree of ion suppression or enhancement from your sample matrix.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike SAH and this compound standards into the final mobile phase solvent.

    • Set B (Post-Spike Matrix): Process a blank matrix sample (e.g., plasma with no analyte) through your entire sample preparation procedure. Spike the SAH and this compound standards into the final, clean extract.

    • Set C (Pre-Spike Matrix): Spike the SAH and this compound standards into the blank matrix before starting the sample preparation procedure.

  • Analyze all three sets using your LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • Matrix Factor (%) = (Mean Peak Area in Set B / Mean Peak Area in Set A) * 100

    • An MF < 100% indicates ion suppression.[14]

    • An MF > 100% indicates ion enhancement.[14]

Protocol 2: Sample Preparation of Plasma using Protein Precipitation

This is a common, high-throughput method for preparing plasma samples.

  • Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the this compound internal standard working solution (e.g., 5 µmol/L in 0.1% formic acid).[2]

  • Vortex the sample for 10 seconds.

  • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]

  • Carefully transfer the clear supernatant to an HPLC vial for analysis.

Visualizations

Troubleshooting Workflow for this compound Signal Instability

G start Symptom: Inconsistent this compound Peak Area check_prep Review Sample Preparation Consistency start->check_prep is_prep_ok Consistent? check_prep->is_prep_ok check_injector Check Autosampler Precision (Repeat Injections) is_injector_ok Precise? check_injector->is_injector_ok check_matrix Assess Matrix Effect (Post-Spike Experiment) is_matrix_high Matrix Effect >25% Suppression? check_matrix->is_matrix_high sol_prep Solution: Refine Pipetting & Vortexing Technique end_node Problem Resolved sol_prep->end_node sol_injector Solution: Perform Injector Maintenance sol_injector->end_node sol_matrix Solution: Improve Sample Cleanup (e.g., use SPE) sol_matrix->end_node is_prep_ok->check_injector Yes is_prep_ok->sol_prep No is_injector_ok->check_matrix Yes is_injector_ok->sol_injector No is_matrix_high->sol_matrix Yes is_matrix_high->end_node No G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Detection Sample Biological Sample (Plasma, Cells, etc.) Extraction Extraction/ Cleanup Sample->Extraction Injection Injection Extraction->Injection Interference1 Matrix Components: - Phospholipids - Salts - Endogenous Metabolites Interference1->Extraction Column HPLC Column Injection->Column IonSource Ion Source (ESI) Column->IonSource Interference2 Carryover from Previous Injection Interference2->Injection Detector Mass Analyzer/ Detector IonSource->Detector Interference3 Ion Suppression/ Enhancement Interference3->IonSource Interference4 Isobaric Interference Interference4->Detector

References

Navigating Inconsistent SAH-d4 Internal Standard Recovery: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and resolve issues related to inconsistent S-Adenosylhomocysteine-d4 (SAH-d4) internal standard recovery in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound as an internal standard?

A1: this compound is a stable isotope-labeled (SIL) internal standard used in quantitative mass spectrometry analysis of S-Adenosylhomocysteine (SAH). Because it is chemically and physically almost identical to the endogenous SAH, it is added at a known concentration to all samples, calibration standards, and quality controls. This allows for the correction of variability that can occur during sample preparation, injection, and ionization in the mass spectrometer, thereby improving the accuracy and precision of the SAH measurement.[1][2]

Q2: What are the characteristics of an ideal internal standard for SAH quantification?

A2: A suitable internal standard for SAH analysis should:

  • Behave chemically and physically similar to SAH.

  • Be distinguishable by the mass spectrometer (i.e., have a different mass-to-charge ratio).

  • Not be naturally present in the biological samples.

  • Be of high purity to avoid analytical interference.

  • Remain stable throughout the entire sample preparation and analysis process.[1]

Q3: What are the common causes of inconsistent this compound recovery?

A3: Inconsistent recovery of the this compound internal standard can stem from several factors, broadly categorized as issues with sample preparation, matrix effects, or instrument performance.[2] Specific causes may include pipetting errors, improper sample mixing, degradation of the internal standard, ion suppression or enhancement from the sample matrix, and fluctuations in LC-MS/MS system performance.[2][3]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving the root cause of inconsistent this compound internal standard recovery.

Issue 1: Sporadic or Random Inconsistent Recovery

Symptoms:

  • The internal standard response is drastically different in one or two samples within a run.[2]

  • No discernible pattern in the inconsistency.

Potential Causes & Solutions:

Potential Cause Troubleshooting Step
Pipetting Error Review pipetting technique for consistency. Ensure pipettes are properly calibrated. Re-prepare the affected samples if possible.[2]
Incomplete Mixing Ensure thorough vortexing or mixing after adding the internal standard and other reagents to the sample.
Injection Error Check the autosampler for any visible issues. Re-inject the affected sample to see if the issue persists.[2]
Contamination Ensure all labware (e.g., pipette tips, tubes) is clean and free from contaminants. Run a blank extraction to identify potential sources of contamination.[1]
Issue 2: Systematic Trend in Inconsistent Recovery

Symptoms:

  • Internal standard response is consistently higher or lower in all unknown samples compared to calibration standards and quality controls.[2]

  • A gradual drift (increase or decrease) in the internal standard response is observed over the course of the analytical run.[2]

Potential Causes & Solutions:

Potential Cause Troubleshooting Step
Matrix Effects The sample matrix (e.g., plasma, tissue homogenate) can suppress or enhance the ionization of the internal standard.[2][4] Dilute the sample to reduce matrix effects.[5] Optimize the sample preparation method to better remove interfering substances.
Instrument Instability Check for fluctuations in column temperature and ensure the LC system is maintaining a stable flow rate.[1] Clean the ion source and other mass spectrometer components as per the manufacturer's instructions.[1]
Column Degradation A deteriorating column can lead to poor peak shape and inconsistent retention times.[2] Replace the column if necessary.
Internal Standard Degradation Prepare fresh internal standard stock and working solutions. Ensure they are stored correctly at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a general guideline for the extraction of SAH and this compound from plasma or serum samples.

  • Thaw Samples: Thaw plasma/serum samples on ice.

  • Aliquot Sample: In a microcentrifuge tube, add 100 µL of the plasma or serum sample.

  • Add Internal Standard: Add 10 µL of the this compound internal standard working solution to each sample.

  • Vortex: Vortex the sample vigorously for 30 seconds to ensure thorough mixing.

  • Precipitate Proteins: Add 200 µL of ice-cold 10% Trichloroacetic Acid (TCA) or 0.4 M perchloric acid to precipitate the proteins.[6]

  • Vortex Again: Vortex vigorously for another 30 seconds.

  • Incubate: Incubate the samples on ice for 10 minutes.

  • Centrifuge: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.[6]

  • Collect Supernatant: Carefully collect the supernatant, which contains the SAH and this compound, for LC-MS/MS analysis.

Data Presentation

Table 1: Typical LC-MS/MS Parameters for SAH and this compound Analysis

The following table summarizes typical parameters for the analysis of SAH and this compound. These should be optimized for the specific instrument being used.

Parameter Setting
LC Column C18 or RP-Amide (e.g., 3.0 x 150 mm, 3.5 µm)[6][7]
Mobile Phase A Water with 0.1% Formic Acid or 10 mmol/L Ammonium Formate, pH 3.4[6][7]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[6]
Gradient A gradient elution is typically used.
Flow Rate Dependent on column dimensions, typically in the range of 0.2-0.5 mL/min.
Column Temperature Maintained at a stable temperature, e.g., 40°C.
Ionization Mode Electrospray Ionization (ESI) in Positive Mode.
Detection Mode Multiple Reaction Monitoring (MRM).
MRM Transition (SAH) m/z 385.1 → 136.2[8]
MRM Transition (this compound) m/z 389.1 → 138.1[1]

Visualization

Troubleshooting Workflow for Inconsistent this compound Recovery

The following diagram outlines a logical workflow to diagnose and address inconsistent internal standard recovery.

This compound Troubleshooting Workflow start Inconsistent this compound Recovery Observed check_pattern Identify Pattern of Inconsistency start->check_pattern sporadic Sporadic / Random check_pattern->sporadic Random Outliers systematic Systematic Trend check_pattern->systematic Consistent Drift/Shift check_prep_sporadic Review Sample Preparation (Pipetting, Mixing) sporadic->check_prep_sporadic check_matrix Investigate Matrix Effects (Dilution, Sample Prep Optimization) systematic->check_matrix reinject Re-inject Affected Sample(s) check_prep_sporadic->reinject check_contamination Investigate Contamination (Blanks, Labware) reinject->check_contamination resolved Issue Resolved check_contamination->resolved check_instrument Evaluate Instrument Performance (LC, MS, Column) check_matrix->check_instrument check_is_stability Verify Internal Standard Stability (Fresh Stocks) check_instrument->check_is_stability check_is_stability->resolved

Caption: Troubleshooting workflow for inconsistent this compound recovery.

References

troubleshooting SAH-d4 solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with SAH-d4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

S-Adenosylhomocysteine-d4 (this compound) is a deuterated form of S-Adenosyl-L-homocysteine (SAH). It is primarily used as an internal standard for the quantification of endogenous SAH levels in biological samples using mass spectrometry (GC-MS or LC-MS).[1][2][3] SAH itself is a key molecule in cellular metabolism, acting as an intermediate in several pathways and as a product and modulator of S-adenosyl-methionine (SAM)-dependent methylation reactions.[1]

Q2: I'm having trouble dissolving this compound. What are the recommended solvents?

This compound is a crystalline solid that is soluble in organic solvents such as DMSO and dimethylformamide (DMF).[1][2] For aqueous solutions, phosphate-buffered saline (PBS, pH 7.2) has also been reported as a solvent.[2] Due to the hygroscopic nature of DMSO, which can negatively impact solubility, it is highly recommended to use a fresh, unopened vial of DMSO for preparing your stock solution.[4][5][6]

Q3: My this compound is precipitating out of solution, especially when I add it to my aqueous experimental medium. What can I do?

Precipitation upon dilution into aqueous media is a common issue for compounds initially dissolved in a high-concentration organic solvent stock. Here are several troubleshooting steps:

  • Reduce Final DMSO Concentration: Aim to keep the final concentration of DMSO in your cell culture medium or aqueous buffer below 0.5%, and ideally below 0.1%. High concentrations of DMSO can be toxic to cells and may not prevent precipitation upon significant dilution.

  • Perform Serial Dilutions: Instead of adding your concentrated DMSO stock directly to a large volume of aqueous medium, perform one or more intermediate dilution steps in pre-warmed (37°C) medium. This gradual change in solvent composition can help prevent the compound from crashing out of solution.

  • Gentle Mixing: When preparing the final working solution, add the this compound stock solution dropwise to the pre-warmed medium while gently vortexing or swirling.

  • Warm the Medium: Using pre-warmed (37°C) cell culture medium or buffer for your dilutions can improve solubility.

  • Check for Media Interactions: Components in your specific medium, such as salts or proteins, could potentially interact with this compound and reduce its solubility. If problems persist, consider testing the solubility in a simpler buffer like PBS first.

Q4: What is the stability of this compound in solution?

While specific stability data for this compound is not extensively published, the parent compound, S-Adenosyl-L-homocysteine (SAH), provides a good indication. Stock solutions of SAH in DMSO can be stored at -80°C for up to a year and at -20°C for up to one month.[4] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes. For aqueous solutions, using a slightly acidic buffer (e.g., 0.1% formic acid) may improve the stability of SAH.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventReported SolubilitySource
DMSO~5 mg/mL[1][2]
62.5 mg/mL (with ultrasonic and warming to 60°C)[4]
Dimethylformamide (DMF)~1 mg/mL[1][2]
PBS (pH 7.2)~5 mg/mL[2]

Note: The reported solubility values can vary between suppliers and batches. It is always recommended to perform a solubility test for your specific application.

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (crystalline solid)

  • Anhydrous DMSO (freshly opened)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Pre-weigh this compound: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation. Accurately weigh the desired amount of this compound. The molecular weight of this compound is approximately 388.4 g/mol .[1][2][3] For 1 mL of a 10 mM stock solution, you will need 3.884 mg.

  • Dissolution: Add the appropriate volume of fresh DMSO to the this compound solid.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes to aid dissolution.

  • Warming and Sonication (Optional): If the compound does not fully dissolve, you can warm the solution to 37-60°C and/or sonicate the vial in a water bath for 5-10 minutes.[4] Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[4]

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium

This protocol provides a method to determine the maximum working concentration of this compound in your specific cell culture medium before precipitation occurs.

Materials:

  • Concentrated this compound stock solution in DMSO (e.g., 10 mM)

  • Your complete cell culture medium (including serum, if applicable), pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a multi-well plate

  • Incubator (37°C, 5% CO2)

Procedure:

  • Prepare Serial Dilutions: Create a series of dilutions of your this compound stock solution in your pre-warmed cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration remains constant and below 0.5%.

  • Incubation: Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2).

  • Visual Inspection: At various time points (e.g., 0, 2, 6, and 24 hours), visually inspect each dilution for any signs of cloudiness or precipitate. You can also observe the solutions under a microscope.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate throughout the incubation period is your maximum working soluble concentration under these specific conditions.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add fresh DMSO weigh->add_dmso vortex Vortex to dissolve add_dmso->vortex heat_sonicate Warm/Sonicate (optional) vortex->heat_sonicate aliquot Aliquot for storage heat_sonicate->aliquot store Store at -20°C or -80°C aliquot->store prewarm_media Pre-warm aqueous medium to 37°C store->prewarm_media Use one aliquot intermediate_dilution Perform intermediate dilution prewarm_media->intermediate_dilution final_dilution Add dropwise to final volume with gentle mixing intermediate_dilution->final_dilution inspect Visually inspect for precipitation final_dilution->inspect

Caption: Workflow for preparing this compound stock and working solutions.

signaling_pathway This compound's Role in the Methylation Cycle and Downstream Signaling cluster_methylation Methylation Cycle cluster_signaling Downstream Signaling Example SAM S-Adenosyl-methionine (SAM) (Methyl Donor) METTL3_14 METTL3-METTL14 Complex (Methyltransferase) SAM->METTL3_14 Methylated_Substrate Methylated Substrate METTL3_14->Methylated_Substrate SAH S-Adenosyl-L-homocysteine (SAH) METTL3_14->SAH mdm2_mRNA mdm2 mRNA METTL3_14->mdm2_mRNA m6A Methylation Substrate Substrate (e.g., RNA) Substrate->METTL3_14 SAH->METTL3_14 Inhibition SAH_d4 This compound (Internal Standard) MDM2_protein MDM2 Protein mdm2_mRNA->MDM2_protein Translation p53 p53 MDM2_protein->p53 Degradation Apoptosis Apoptosis, Cell Cycle Arrest p53->Apoptosis

Caption: SAH inhibits METTL3-14, affecting downstream pathways like p53.

References

Technical Support Center: S-Adenosyl-L-homocysteine-d4 (SAH-d4) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to minimize ion suppression when quantifying S-Adenosyl-L-homocysteine-d4 (SAH-d4) using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our assays?

A1: this compound is a stable isotope-labeled version of S-Adenosyl-L-homocysteine (SAH). It is used as an internal standard (IS) in LC-MS/MS bioanalysis to ensure accurate quantification of endogenous SAH.[1][2] Ideally, the internal standard behaves identically to the analyte of interest (SAH) during sample preparation, chromatography, and ionization, thus compensating for variations in the analytical process, including ion suppression.[3][4]

Q2: What is ion suppression and how does it affect my this compound signal?

A2: Ion suppression is a type of matrix effect that frequently occurs in LC-MS analysis, particularly with electrospray ionization (ESI).[4][5] It is the reduction in the ionization efficiency of an analyte, in this case this compound, due to the presence of co-eluting components from the sample matrix (e.g., plasma, cell lysates).[3][6] These interfering components, such as salts, proteins, and phospholipids, compete with this compound for the available charge in the ion source, leading to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of the assay.[7]

Q3: Can using an MS/MS system eliminate ion suppression?

A3: No, using a tandem mass spectrometry (MS/MS) system does not eliminate ion suppression.[5] The specificity of MS/MS comes from detecting a specific fragment ion from a selected parent ion, which occurs after the ionization process.[5] Ion suppression happens during the ionization process in the ion source, before the ions even enter the mass analyzer.[5] Therefore, even highly selective MS/MS methods are susceptible to ion suppression effects.[5]

Q4: My analyte (SAH) and internal standard (this compound) are both suppressed, so shouldn't the ratio remain accurate?

A4: While a good internal standard should experience the same degree of ion suppression as the analyte, this is not always guaranteed.[4] Even a slight difference in the retention time between SAH and this compound (a phenomenon known as the "isotope effect") can cause them to elute into regions with different concentrations of matrix components, leading to differential ion suppression and an inaccurate ratio.[8] Therefore, simply using an internal standard does not eliminate the need to minimize ion suppression.

Troubleshooting Guide

Problem 1: Low and inconsistent signal intensity for this compound across samples.

This issue often points directly to variable ion suppression caused by matrix effects.

Troubleshooting Step Detailed Action Rationale
1. Evaluate Sample Preparation If using a simple protein precipitation method, consider switching to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[3][5]Protein precipitation is fast but removes only proteins, leaving behind other matrix components like phospholipids, which are major causes of ion suppression.[5] SPE and LLE provide a much cleaner extract by removing a wider range of interferences.[3]
2. Optimize Chromatography Increase the chromatographic resolution to better separate this compound from co-eluting matrix components.[3][8] This can be achieved by adjusting the mobile phase gradient, using a different column chemistry (e.g., HILIC for polar molecules like SAH), or decreasing the flow rate.[5][9]Co-elution is the primary cause of ion suppression.[3] Improving separation ensures that interfering compounds are sent to the mass spectrometer at a different time than your analyte, thus preserving its ionization efficiency.[3] S-Adenosylhomocysteine is a polar molecule, and Hydrophilic Interaction Chromatography (HILIC) can provide better retention and separation from early-eluting interferences compared to standard reversed-phase (RPLC) columns.[9][10]
3. Dilute the Sample Dilute the sample extract before injection.[5]This reduces the concentration of all components, including the interfering matrix compounds, which can alleviate suppression.[5] However, ensure the final concentration of SAH is still well above the instrument's limit of quantification.
4. Check for Contamination Investigate potential sources of exogenous contamination, such as plasticizers from collection tubes or mobile phase additives.[5]Contaminants can be a hidden source of ion suppression.[5]

Problem 2: this compound peak shape is poor (e.g., splitting, broadening).

Poor peak shape can be caused by both chromatographic issues and matrix interferences.

Troubleshooting Step Detailed Action Rationale
1. Check Column Health Ensure the column is not contaminated or degraded.[11] Perform a column wash or replace the column if necessary.Contaminants accumulating on the column can lead to peak distortion.[11]
2. Adjust Ionization Conditions Optimize ion source parameters, such as gas flows, temperature, and spray voltage.[11]Suboptimal ionization conditions can contribute to peak broadening and poor signal stability.[11]
3. Re-evaluate Sample Solvent Ensure the solvent used to reconstitute the final extract is compatible with the initial mobile phase conditions.Mismatch between the sample solvent and mobile phase can cause peak distortion upon injection. For HILIC methods, the reconstitution solvent should typically have a high percentage of organic solvent.[9]

Experimental Protocols

Protocol 1: Identifying Ion Suppression Zones via Post-Column Infusion

This experiment is crucial for visualizing the regions in your chromatogram where ion suppression is occurring.[12]

Objective: To identify retention times where matrix components cause a drop in a stable signal.

Methodology:

  • Setup: Use a T-connector to introduce a constant flow of a standard solution of this compound (e.g., 100 nmol/L) via a syringe pump into the mobile phase stream after the analytical column but before the mass spectrometer's ion source.[12]

  • Blank Injection: First, inject a blank mobile phase sample. This will establish a stable, baseline signal for the infused this compound.[12]

  • Matrix Injection: Next, inject an extracted blank matrix sample (a sample prepared without the analyte or internal standard).

  • Analysis: Monitor the signal for the this compound MRM transition. Any dips or decreases in the baseline signal during the run correspond to retention times where co-eluting matrix components are causing ion suppression.[12]

  • Action: If your analyte's retention time coincides with a significant dip in the signal, your chromatographic method needs to be adjusted to move the analyte away from this suppression zone.[8]

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a more effective cleanup of biological samples compared to simple protein precipitation.[13]

Objective: To remove proteins, salts, and phospholipids from plasma prior to LC-MS/MS analysis of SAH and this compound.

Methodology:

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of the this compound internal standard solution.

  • Protein Precipitation (Initial Cleanup): Add 200 µL of 10% trichloroacetic acid (TCA) to precipitate proteins. Vortex and centrifuge. Collect the supernatant.

  • SPE Column: Use a phenylboronic acid-containing SPE cartridge, which is effective for binding SAH.[13]

  • Conditioning: Condition the SPE cartridge according to the manufacturer's instructions.

  • Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a suitable solvent (e.g., an aqueous buffer) to remove unbound contaminants.

  • Elution: Elute SAH and this compound from the cartridge using an appropriate acidic organic solvent (e.g., methanol with formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a solvent compatible with your LC mobile phase.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression
Technique Principle Effectiveness at Removing Proteins Effectiveness at Removing Phospholipids & Salts Typical Impact on Ion Suppression Reference
Protein Precipitation (PPT) Protein denaturation and removal by centrifugation.HighLowHigh potential for ion suppression remains.[5]
Liquid-Liquid Extraction (LLE) Partitioning of analyte into an immiscible organic solvent.HighModerate to HighGenerally results in less ion suppression than PPT.[3][5]
Solid-Phase Extraction (SPE) Selective retention of analyte on a solid sorbent, followed by elution.HighHighOften the most effective method for reducing ion suppression.[3][5]
Table 2: Typical LC-MS/MS Parameters for SAH and this compound Analysis
Parameter Typical Setting Reference
LC Column HILIC or C18 Reversed-Phase (2.0 x 250 mm)[1][10][13]
Mobile Phase A Water with 0.1% Formic Acid[1]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid[1]
Flow Rate 0.20 mL/min[1]
Injection Volume 3-5 µL[1][10]
Ionization Mode Positive Electrospray Ionization (ESI+)[1]
Ion Spray Voltage +5000 V[1]
MRM Transition (SAH) m/z 385 → 136[1]
MRM Transition (this compound) m/z 389 → 136 or 389 → 138[2]

Visualizations

IonSuppressionWorkflow start Problem: Low/Inconsistent this compound Signal check_is Verify Internal Standard (Purity, Concentration, Co-elution) start->check_is eval_sample_prep Evaluate Sample Preparation check_is->eval_sample_prep ppt Using Protein Precipitation? eval_sample_prep->ppt spe_lle Implement SPE or LLE ppt->spe_lle Yes optimize_chrom Optimize Chromatography ppt->optimize_chrom No spe_lle->optimize_chrom post_infusion Perform Post-Column Infusion Experiment optimize_chrom->post_infusion adjust_gradient Adjust Gradient / Change Column post_infusion->adjust_gradient dilute Dilute Sample adjust_gradient->dilute end Solution: Robust & Reproducible Signal dilute->end

Caption: Troubleshooting workflow for low or inconsistent this compound signal.

ESI_Mechanism cluster_source Electrospray Ion Source cluster_competition Ion Suppression Mechanism capillary LC Eluent Enters Capillary droplet_formation Charged Droplet Formation Analyte (A+) Matrix (M+) capillary->droplet_formation High Voltage Applied ideal Ideal Scenario Solvent Evaporates A+ enters Gas Phase droplet_formation->ideal Low Matrix Concentration suppressed Suppression Scenario Matrix (M+) outcompetes A+ for charge/surface Reduced A+ enters Gas Phase droplet_formation->suppressed High Matrix Concentration ms_inlet To Mass Spectrometer ideal->ms_inlet suppressed->ms_inlet

Caption: Mechanism of ion suppression in the electrospray source.

References

Technical Support Center: S-Adenosylhomocysteine-d4 (SAH-d4)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of S-Adenosylhomocysteine-d4 (SAH-d4) purity on quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important for quantification?

S-Adenosylhomocysteine-d4 (this compound) is a deuterated form of S-Adenosylhomocysteine (SAH). It is commonly used as an internal standard in quantitative mass spectrometry (MS) assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the determination of SAH levels in biological samples.[1][2][3]

The purity of this compound is critical because, as an internal standard, it is used to correct for variability during sample preparation and analysis.[4] Impurities can interfere with the measurement of either the native analyte (SAH) or the internal standard itself, leading to inaccurate and unreliable quantification.

Q2: What are the common types of impurities in this compound and how do they affect my results?

Impurities in this compound can be broadly categorized into two types:

  • Chemical Impurities: These can be residual starting materials, by-products from the synthesis of this compound, or degradation products.[5][6] These impurities can co-elute with SAH or this compound, causing signal suppression or enhancement in the mass spectrometer, or they may appear as interfering peaks in the chromatogram.

  • Isotopic Impurities: The most significant isotopic impurity is the unlabeled form of SAH (d0). The presence of d0 in the this compound internal standard will lead to an artificially high measurement of the native SAH in your samples.[7][8] Other isotopic variants (d1, d2, d3) may also be present.

The impact of these impurities is summarized in the table below.

Data Presentation

Table 1: Impact of this compound Impurities on Quantification

Impurity TypePotential SourceImpact on Quantification
Chemical Impurities Synthesis by-products, residual reagents, degradation- Signal suppression or enhancement- Co-eluting peaks interfering with analyte or internal standard integration- Inaccurate quantification
Isotopic Impurity (Unlabeled SAH - d0) Incomplete deuteration during synthesis- Overestimation of the endogenous SAH concentration- Compromised accuracy of the measurement
Other Deuterated Isotopologues (d1, d2, d3, etc.) Incomplete deuteration or H/D exchange- Generally minimal impact if the correct mass transition is monitored and their abundance is low and consistent.

Troubleshooting Guides

Issue 1: I am observing a peak for unlabeled SAH (d0) when I inject a solution of my this compound standard.

  • Possible Cause: This indicates the presence of the unlabeled analyte as an isotopic impurity in your this compound standard. Most commercial this compound standards have a specification for the maximum amount of d0 present (often ≤1%).[9]

  • Troubleshooting & Optimization:

    • Check the Certificate of Analysis (CoA): Verify the isotopic purity of your this compound lot.[4]

    • Quantify the d0 Contribution: Prepare a calibration curve of unlabeled SAH. Analyze your this compound solution and, using the calibration curve, determine the concentration of the d0 impurity. This can be subtracted from your sample measurements, though this may introduce additional error.

    • Acquire a Higher Purity Standard: If the d0 level is unacceptably high, obtain a new lot of this compound with higher isotopic purity.

Issue 2: My calibration curve for SAH is non-linear or has poor reproducibility.

  • Possible Cause: Inconsistent purity of the this compound internal standard across your calibrators, or the presence of an impurity that interferes with the analysis.

  • Troubleshooting & Optimization:

    • Ensure Homogeneity: Properly vortex and sonicate your this compound stock solution before preparing your working solutions to ensure it is fully dissolved and homogenous.

    • Investigate Matrix Effects: An impurity in the this compound may experience different matrix effects than the analyte, leading to inconsistent analyte/internal standard ratios. Consider further sample cleanup or chromatographic optimization.

    • Assess this compound Stability: SAH can be unstable.[10] Ensure that your stock solutions are stored correctly (typically at -20°C or -80°C) and that you are not seeing degradation products interfering with the assay.

Issue 3: I am seeing unexpected "ghost" peaks in my chromatograms when running blanks or samples with this compound.

  • Possible Cause: This could be due to chemical impurities in the this compound standard, or carryover from the LC system.

  • Troubleshooting & Optimization:

    • Analyze the this compound Standard Alone: Inject a high-concentration solution of your this compound in a clean solvent to see if the ghost peaks are present.

    • Systematic System Cleaning: If the peaks are not from the standard, they may be from system contamination. Flush the LC system with a strong solvent.

    • Check for Carryover: Inject a blank solvent after a high-concentration sample to see if the peaks persist. If so, optimize your needle wash method.

Experimental Protocols

Protocol 1: Verification of this compound Purity by LC-MS/MS

This protocol allows for a qualitative and semi-quantitative assessment of the chemical and isotopic purity of an this compound standard.

  • Preparation of Solutions:

    • Prepare a high-concentration stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water with 0.1% formic acid).

    • Prepare a dilution of this stock solution to a concentration suitable for your LC-MS/MS system (e.g., 1 µg/mL).

    • Prepare a stock solution of unlabeled SAH.

  • LC-MS/MS Analysis:

    • Inject the diluted this compound solution onto your LC-MS/MS system.

    • Acquire data in full scan mode to identify any potential chemical impurities with different m/z values.

    • Acquire data in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for the following transitions:

      • This compound (e.g., m/z 389.1 → 136.1)

      • Unlabeled SAH (d0) (e.g., m/z 385.1 → 136.1)

      • Other deuterated species if necessary (d1, d2, d3)

  • Data Analysis:

    • Chemical Purity: In the full scan data, look for peaks other than this compound.

    • Isotopic Purity: In the SIM/MRM data, integrate the peak areas for this compound and unlabeled SAH. The ratio of the unlabeled SAH peak area to the this compound peak area will give an indication of the level of d0 impurity. For a more accurate assessment, a calibration curve of unlabeled SAH should be used.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation SAH_d4 This compound Standard LC_MS LC-MS/MS System SAH_d4->LC_MS Injection Solvent Solvent Solvent->LC_MS Data_Acq Data Acquisition (Full Scan & MRM) LC_MS->Data_Acq Separation & Ionization Chem_Purity Assess Chemical Purity Data_Acq->Chem_Purity Iso_Purity Assess Isotopic Purity Data_Acq->Iso_Purity Quant_Impact Determine Impact on Quantification Chem_Purity->Quant_Impact Iso_Purity->Quant_Impact

Caption: Workflow for the verification of this compound purity.

signaling_pathway Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferase Methylated_Product Methylated Product SAM->Methylated_Product Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Adenosine Adenosine SAH->Adenosine SAH Hydrolase Methyl_Acceptor Methyl Acceptor (e.g., DNA, Protein) Methyl_Acceptor->Methylated_Product

Caption: The central role of SAH in the methionine cycle.

References

Validation & Comparative

A Head-to-Head Comparison: SAH-d4 Versus Other Internal Standards for Accurate SAH Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in methylation research, the precise quantification of S-adenosyl-L-homocysteine (SAH) is paramount. As a key modulator of methyltransferase activity, accurate SAH measurement is critical for understanding cellular methylation capacity and its role in various disease states. The gold standard for SAH quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique heavily reliant on the use of an appropriate internal standard (IS) to ensure accuracy and reproducibility.

This guide provides an objective comparison of SAH-d4, a deuterated stable isotope-labeled internal standard (SIL-IS), with other commonly used internal standards for SAH analysis. We present supporting experimental data, detailed methodologies, and visual workflows to assist researchers in making informed decisions for their analytical needs.

The Critical Role of Internal Standards in LC-MS/MS

Internal standards are essential in LC-MS-based quantification to correct for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. The two primary types of internal standards used are deuterated internal standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium, and non-deuterated or structural analogue internal standards, which have a similar but not identical chemical structure.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The scientific consensus is that stable isotope-labeled internal standards, such as this compound, generally provide superior assay performance compared to structural analogues. This is because their near-identical chemical and physical properties to the analyte lead to better tracking during extraction and co-elution during chromatography, which is crucial for accurate quantification.[1]

Key Performance Parameters:

ParameterThis compound (Deuterated IS)Non-Deuterated IS (Structural Analogue)Rationale
Accuracy (% Recovery) 92.7% to 104.6%[2]Variable, can be significantly lower or higherCo-elution and similar extraction efficiency of deuterated IS minimizes analyte loss and matrix effects.
Precision (%CV) 8.4% to 9.8% (Inter-day)[2]Typically higher, more susceptible to variabilityNear-identical chemical properties lead to more consistent performance across different samples and batches.
Matrix Effect Minimized due to co-elution and similar ionization efficiencyProne to differential matrix effects, leading to ion suppression or enhancementThe SIL-IS is affected by matrix components in the same way as the analyte, allowing for effective normalization.
Specificity High, distinguished by mass-to-charge ratioMay have different retention times and be subject to different interferencesThe mass difference allows for clear distinction from the endogenous analyte by the mass spectrometer.

Note: The data for this compound is representative of deuterated SAH internal standards, with specific values cited from a study using d5-SAH.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is a general guideline for the extraction of SAH from plasma or serum.

  • In a 1.5 mL microcentrifuge tube, add 200 µL of the plasma/serum sample.

  • Spike the sample with 50 µL of the internal standard solution (e.g., this compound).

  • Vortex the mixture for 5 minutes and incubate at 4°C for 10 minutes.

  • Add 550 µL of ice-cold acetone to the sample to precipitate proteins.

  • Vortex vigorously for 10 minutes.

  • Incubate the mixture at 4°C for an additional 10 minutes.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[3]

LC-MS/MS Analysis

The following are representative LC-MS/MS conditions that should be optimized for the specific instrument and column used.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in methanol

    • Gradient: A gradient from low to high organic phase is used to elute SAH and its internal standard.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • SAH: m/z 385.1 → 136.2[2]

      • This compound: m/z 389.1 → 138.1

    • Collision Energy and other MS parameters: These need to be optimized for the specific instrument to achieve the best signal intensity.

Visualizing the Workflow and Rationale

To better understand the experimental process and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, etc.) add_is Spike with Internal Standard (this compound) sample->add_is precipitate Protein Precipitation (e.g., Acetone) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation supernatant->lc ms MS/MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

Experimental workflow for SAH quantification using an internal standard.

principle_of_sil_is cluster_process Analytical Process cluster_detection MS Detection analyte SAH (Analyte) is This compound (IS) analyte->is Similar Physicochemical Properties extraction Sample Preparation (Extraction) analyte->extraction is->extraction chromatography LC Separation (Co-elution) extraction->chromatography ionization MS Ionization chromatography->ionization detector Mass Analyzer ionization->detector

Principle of using a stable isotope-labeled internal standard (SIL-IS).

Conclusion

The choice of internal standard is a critical decision in quantitative bioanalysis. For the accurate measurement of SAH, a stable isotope-labeled internal standard such as this compound is demonstrably superior to non-deuterated analogues. Its ability to closely mimic the behavior of endogenous SAH throughout the analytical process allows for effective correction of experimental variability, leading to highly accurate and precise data. While the initial investment in a deuterated standard may be higher, the enhanced data quality and reliability justify its use in demanding research and drug development applications.

References

A Comparative Guide to S-Adenosylhomocysteine (SAH) Quantification: Evaluating the Accuracy and Precision of SAH-d4 Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise measurement of S-adenosylhomocysteine (SAH) is paramount for elucidating cellular methylation status and its implications in a myriad of disease states. This guide provides an objective comparison of the leading analytical methods for SAH quantification, with a special focus on the accuracy and precision afforded by using a deuterated internal standard (SAH-d4) in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

S-adenosylhomocysteine is a critical intermediate in the methionine cycle, formed when S-adenosylmethionine (SAM) donates its methyl group to a substrate.[1] The ratio of SAM to SAH, often termed the "methylation potential," is a sensitive indicator of a cell's capacity to perform essential methylation reactions that regulate everything from gene expression to protein function.[2] Dysregulation of this ratio has been implicated in cardiovascular diseases, neurological disorders, and cancer.[2][3] Consequently, the accurate quantification of SAH is crucial for both fundamental research and the development of novel therapeutics.[2]

This guide compares the performance of the gold-standard LC-MS/MS method, particularly when employing a stable isotope-labeled internal standard like this compound, against other common techniques such as ELISA and fluorescence-based assays.

Quantitative Performance of SAH Quantification Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely recognized as the gold standard for quantifying small molecules like SAH due to its superior sensitivity and specificity.[4] The use of a stable isotope-labeled internal standard, such as this compound, further enhances accuracy and precision by correcting for variations in sample preparation and matrix effects.[4] Alternative methods, such as ELISA and fluorescence-based assays, offer higher throughput and simplicity but may have limitations in terms of specificity and sensitivity.[3][5]

FeatureLC-MS/MS with this compoundELISAHPLC with Fluorescence Detection
Principle Chromatographic separation and detection by mass-to-charge ratio.[4]Competitive immunoassay based on antigen-antibody recognition.[4]Derivatization of SAH to a fluorescent compound followed by chromatographic separation and detection.[3]
Lower Limit of Quantification (LLOQ) 0.5 - 16 nM[4]~200 nM[4]Good sensitivity, but specific LLOQ can vary.[6]
Specificity High, based on molecular weight and fragmentation pattern.[4]Can be prone to cross-reactivity with structurally similar molecules.[4]Dependent on the specificity of the derivatization agent and chromatographic separation.[3]
Accuracy (% Recovery) 92.7% to 104.6%[4][7]Typically within 85-115% of the expected value.[4]Not consistently reported, can be variable.
Precision (%CV) Inter-day: 8.4% - 9.8%[7]Can be higher than LC-MS/MS.Not consistently reported.
Sample Volume 20 - 200 µL[4]50 - 100 µL[4]Variable, dependent on the specific protocol.
Throughput Lower compared to ELISA.[4]High (96-well plate format).[4]Moderate, dependent on chromatographic run time.[3]
Expertise Required Specialized training for operation and data analysis.[4]Basic laboratory skills.[4]Moderate, requires experience with HPLC.[3]

Experimental Protocols

SAH Quantification using LC-MS/MS with this compound Internal Standard

This protocol outlines a general procedure for the accurate and precise quantification of SAH in biological samples using a stable isotope dilution method.

a. Sample Preparation (Plasma):

  • To 200 µL of plasma, add 50 µL of an internal standard solution containing a known concentration of this compound.[1][6]

  • Vortex the mixture for 5 minutes and incubate at 4°C for 10 minutes.[1]

  • Add 550 µL of ice-cold acetone to precipitate proteins.[1]

  • Vortex vigorously for 10 minutes, followed by incubation at 4°C for an additional 10 minutes.[1]

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[1]

  • Carefully transfer the supernatant to a clean autosampler vial for analysis.[1]

b. Liquid Chromatography (LC) Separation:

  • Inject the prepared sample supernatant onto an HPLC or UPLC system.[4]

  • Separate SAH and this compound from other sample components using a C18 reversed-phase column.[2][4]

  • Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[2]

c. Mass Spectrometry (MS/MS) Detection:

  • Introduce the eluent from the LC column into the mass spectrometer.

  • Ionize SAH and this compound using positive ion electrospray ionization (ESI).[8]

  • Perform Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for SAH (e.g., m/z 385 → 136) and this compound (e.g., m/z 389 → 138).[9]

d. Quantification:

  • Construct a calibration curve by plotting the peak area ratio of SAH to this compound against the concentration of the SAH standards.[1]

  • Determine the concentration of SAH in the samples by interpolating their peak area ratios on the standard curve.[3]

SAH Quantification using ELISA

This protocol provides a general guideline based on commercially available ELISA kits. Always refer to the specific manufacturer's instructions.

a. Sample and Standard Preparation:

  • Prepare SAH standards and samples as per the kit's instructions, which may involve dilution.[5]

  • Add 50 µL of the prepared standards and samples to the appropriate wells of the SAH-coated microplate.[5]

b. Immunoassay:

  • Add 50 µL of the diluted anti-SAH antibody to each well.[5]

  • Incubate the plate for 1-2 hours at room temperature on an orbital shaker.[5]

  • Wash the wells three to five times with the provided wash buffer.[5]

  • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate.[5]

  • Repeat the washing step.[10]

c. Detection and Quantification:

  • Add the TMB substrate and incubate in the dark until color develops.[2]

  • Add the stop solution to each well to terminate the reaction.[2]

  • Read the absorbance at 450 nm using a microplate reader.[2]

  • Construct a standard curve by plotting the absorbance values of the standards against their known concentrations to determine the SAH concentration in the samples.[3]

Visualizing the Methodologies and Pathways

To further clarify the experimental processes and the biological context of SAH, the following diagrams are provided.

G cluster_lcms LC-MS/MS Workflow cluster_elisa ELISA Workflow sample Biological Sample (e.g., Plasma) spike Spike with this compound Internal Standard sample->spike extract Protein Precipitation & Extraction spike->extract lc LC Separation (C18 Column) extract->lc ms MS/MS Detection (MRM) lc->ms quant Quantification (Peak Area Ratio) ms->quant sample_elisa Sample/Standard Addition to Plate ab_primary Add Primary Anti-SAH Antibody sample_elisa->ab_primary ab_secondary Add HRP-conjugated Secondary Antibody ab_primary->ab_secondary substrate Add TMB Substrate ab_secondary->substrate read Read Absorbance (450 nm) substrate->read quant_elisa Quantification (Standard Curve) read->quant_elisa G Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM ATP Methyltransferases Methyltransferases (e.g., DNMTs, PRMTs) SAM->Methyltransferases SAH S-Adenosylhomocysteine (SAH) SAH->Methyltransferases Inhibition SAHH SAH Hydrolase (SAHH) SAH->SAHH Homocysteine Homocysteine Homocysteine->Methionine Remethylation Adenosine Adenosine Methyltransferases->SAH Methyl Group Donation SAHH->Homocysteine SAHH->Adenosine MAT Methionine Adenosyltransferase (MAT)

References

The Gold Standard in Methyltransferase Assays: Mitigating Inter-Assay Variability with SAH-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of methyltransferases, achieving accurate and reproducible quantification of S-adenosylhomocysteine (SAH) is paramount. As the product of all S-adenosylmethionine (SAM)-dependent methylation reactions, SAH levels are a critical indicator of enzyme activity. However, inter-assay variability can significantly compromise the reliability of these measurements. This guide provides a comprehensive comparison of analytical methods, highlighting the superior performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) when coupled with a deuterated internal standard, SAH-d4, for minimizing variability and ensuring data integrity.

The use of a stable isotope-labeled internal standard, such as this compound, is widely regarded as the gold standard for quantitative bioanalysis by LC-MS/MS.[1][2] This is due to its ability to mimic the analyte of interest (SAH) throughout the entire analytical process, from sample extraction to ionization in the mass spectrometer. By co-eluting with the native SAH, this compound effectively normalizes for variations in sample preparation, matrix effects, and instrument response, thereby significantly enhancing the accuracy and precision of the measurement.[2]

Minimizing Variability: A Performance Comparison

The precision of an analytical method is typically assessed by its coefficient of variation (CV), with lower values indicating higher precision. Inter-assay CV, which measures the variability between different analytical runs on different days, is a crucial parameter for the long-term reliability of an assay. Studies employing deuterated internal standards for SAH quantification consistently report low inter-assay variability.

Analytical MethodInternal StandardInter-Assay CV (%) for SAHKey Advantages
LC-MS/MSThis compound 8.3 [3]High specificity, sensitivity, and precision. Effectively mitigates matrix effects.
LC-MS/MSSAH-d58.4 - 9.8[4][5]Similar performance to this compound, demonstrating the robustness of deuterated standards.
ELISAN/ATypically >15 (manufacturer data)High throughput, no mass spectrometer required.

As the data indicates, LC-MS/MS methods utilizing a deuterated internal standard exhibit significantly lower inter-assay variability compared to alternative methods like ELISA. While ELISA offers the advantage of higher throughput, its susceptibility to cross-reactivity and matrix effects can lead to compromised precision and accuracy.[1] The use of a stable isotope-labeled internal standard like this compound in an LC-MS/MS workflow provides the most robust and reliable approach for the quantification of SAH.

Experimental Workflow and Signaling Pathway

The quantification of SAH is a key step in understanding the methylation cycle, a fundamental biological process. The following diagrams illustrate the experimental workflow for SAH analysis using LC-MS/MS with a this compound internal standard, and the central role of SAH in the methionine cycle.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Plasma) add_is Spike with this compound Internal Standard sample->add_is protein_precip Protein Precipitation (e.g., with Acetone) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation supernatant->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Peak Area Ratio of SAH/SAH-d4) ms_detection->quantification signaling_pathway SAM S-adenosylmethionine (SAM) Methyltransferase Methyltransferase SAM->Methyltransferase SAH S-adenosylhomocysteine (SAH) SAH_Hydrolase SAH Hydrolase SAH->SAH_Hydrolase Methyltransferase->SAH CH3 Methylated_Substrate Methylated Substrate Methyltransferase->Methylated_Substrate Substrate Substrate (Protein, DNA, etc.) Substrate->Methyltransferase Homocysteine Homocysteine Adenosine Adenosine SAH_Hydrolase->Homocysteine SAH_Hydrolase->Adenosine

References

A Comparative Guide to the Quantitative Analysis of Succinic Acid: Focus on Linearity and Methodological Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Succinic acid, a key intermediate in the tricarboxylic acid (TCA) cycle, is a critical analyte in metabolic research and a biomarker for various pathological conditions, including succinic aciduria. Accurate and precise quantification of succinic acid in biological matrices is paramount for understanding disease mechanisms and for the development of novel therapeutics. This guide provides a comparative overview of common analytical methods for succinic acid detection, with a special emphasis on the linearity of detection using a deuterated internal standard (SAH-d4, i.e., succinic acid-d4) in mass spectrometry-based methods, alongside alternative analytical techniques.

Data Presentation: A Comparative Analysis of Succinic Acid Quantification Methods

The selection of an appropriate analytical method for succinic acid quantification depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the performance characteristics, particularly the linearity, of three widely used methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a deuterated internal standard, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Parameter LC-MS/MS with Deuterated Internal Standard (e.g., ¹³C₄-Succinic Acid) Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) >0.999[1][2]>0.99[3]0.9988 - >0.99[4]
Linear Range 1.0 - 135.5 µM[1][2]50 - 100% w/w (for silyl esters)[5][6]0.5 - 50 mM
Limit of Detection (LOD) <60 nMNot explicitly stated for succinic acid, but generally in the low ng range.0.13 - 0.33 mM[7]
Limit of Quantification (LOQ) 0.5 ng/mL in complex matrices[8]Not explicitly stated for succinic acid.0.5 - 1.0 mM[7]
Internal Standard Succinic Acid-d4 (this compound) or ¹³C₄-Succinic Acid[1][2][8]Often an analog not naturally present in the sample, e.g., pimelic acid.[5]Can be an external or internal standard (e.g., succinic acid itself in some applications).[7]
Derivatization Not typically required.Required (e.g., silylation).[5][9][10][11]Not required.
Specificity HighHighModerate to Low (potential for interferences).[7]

Experimental Protocols: Methodologies for Succinic Acid Quantification

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. Below are outlines of the methodologies for the three compared analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Deuterated Internal Standard

This method is considered the gold standard for its high sensitivity and specificity. The use of a deuterated internal standard, such as succinic acid-d4 (this compound) or ¹³C₄-succinic acid, corrects for matrix effects and variations during sample preparation and analysis.[12]

a) Sample Preparation (for Plasma/Serum):

  • To a 100 µL aliquot of the biological sample (e.g., plasma, serum, urine), add a known concentration of the deuterated internal standard (e.g., ¹³C₄-succinic acid).[1][2]

  • Precipitate proteins by adding a solvent like methanol or by using trichloroacetic acid.[13]

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for injection into the LC-MS/MS system.

b) Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column is commonly used.[1][2]

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid like formic acid to improve peak shape.[13]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in negative mode is typical for detecting organic acids.[1][2]

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both succinic acid and the deuterated internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high resolution and is a powerful tool for metabolomic analysis. A key step in the analysis of non-volatile compounds like succinic acid is derivatization to make them volatile.

a) Sample Preparation and Derivatization:

  • Extract succinic acid from the biological sample using a suitable solvent.

  • Dry the extract completely, as silylation reagents are sensitive to moisture.[11]

  • Add a derivatization agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert succinic acid to its volatile trimethylsilyl (TMS) ester.[9][10][11]

  • Heat the mixture to ensure complete derivatization.

  • Inject an aliquot of the derivatized sample into the GC-MS system.

b) Instrumentation and Conditions:

  • Gas Chromatograph: A gas chromatograph with a capillary column.

  • Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS), is often used.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Injector: Split/splitless or a programmable temperature vaporization (PTV) injector.

  • Mass Spectrometer: A single quadrupole or time-of-flight (TOF) mass spectrometer.

  • Ionization: Electron ionization (EI) is standard.

  • Data Acquisition: Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.[9]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible and cost-effective method, though it generally has lower sensitivity and specificity compared to mass spectrometry-based methods.

a) Sample Preparation:

  • Sample preparation may involve filtration to remove particulates.

  • For complex matrices like wine or biological fluids, a solid-phase extraction (SPE) step may be necessary to remove interferences.[4]

  • The sample is then directly injected into the HPLC system.

b) Instrumentation and Conditions:

  • Liquid Chromatograph: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column or a specialized column for organic acids.[4]

  • Mobile Phase: An acidic aqueous mobile phase is used to ensure succinic acid is in its protonated form for retention on a reversed-phase column. A common mobile phase is a dilute solution of an acid like phosphoric acid.[4][7]

  • Detection: UV detection is typically performed at a low wavelength, such as 210 nm, where carboxylic acids exhibit some absorbance.[4][7]

Visualizing the Workflow and Biological Context

To better illustrate the experimental process and the biological significance of succinic acid, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample (e.g., Plasma, Urine, Tissue) Spike Spike with this compound Internal Standard Sample->Spike Extract Extraction / Protein Precipitation Spike->Extract Dry Evaporation to Dryness Extract->Dry Reconstitute Reconstitution in Mobile Phase Dry->Reconstitute Inject Injection Reconstitute->Inject LC Liquid Chromatography (Separation) Inject->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Ratio Calculate Peak Area Ratio (Succinic Acid / this compound) MS->Ratio Curve Quantify using Calibration Curve Ratio->Curve Result Final Concentration Curve->Result

Experimental workflow for SAH detection using LC-MS/MS with this compound.

TCA_Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG CO₂ SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA CO₂ Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Simplified Tricarboxylic Acid (TCA) Cycle highlighting Succinate.

References

A Head-to-Head Comparison for High-Precision Bioanalysis: SAH-d4 vs. 13C-Labeled SAH as Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of accurate and reliable quantification of S-Adenosylhomocysteine (SAH) in complex biological matrices, the choice of an appropriate internal standard is a critical determinant of data quality. For researchers, scientists, and drug development professionals utilizing mass spectrometry-based methods, stable isotope-labeled (SIL) internal standards are the gold standard. This guide provides an objective comparison between two common types of SILs for SAH: deuterium-labeled SAH (SAH-d4) and carbon-13-labeled SAH (¹³C-SAH), supported by experimental data and detailed methodologies.

The ideal internal standard should exhibit identical chemical and physical properties to the analyte, ensuring it experiences the same extraction recovery, ionization efficiency, and chromatographic retention.[1] This allows it to accurately correct for variations throughout the analytical process. While both deuterated and ¹³C-labeled standards are designed for this purpose, their inherent isotopic properties can lead to significant performance differences.

Key Performance Differences: The Isotope Effect

A primary challenge with deuterium-labeled internal standards is the "isotope effect".[2] The C-²H bond is slightly stronger and less polar than the C-¹H bond, which can cause the deuterated standard (this compound) to elute slightly earlier than the unlabeled SAH during liquid chromatography (LC).[1][2] This chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the internal standard, potentially compromising the accuracy of quantification, with one study noting a 40% error in an example due to this mismatched retention time.[1][3]

In contrast, ¹³C-labeled internal standards, such as ¹³C₅-SAH, typically co-elute perfectly with the analyte.[1] The mass difference between ¹²C and ¹³C is relatively smaller and has a negligible impact on the physicochemical properties that govern chromatographic retention.[4] This perfect co-elution ensures that both the analyte and the internal standard are subjected to the same matrix effects in the mass spectrometer's ion source, leading to more reliable and reproducible quantification.[1][5]

Quantitative Performance Comparison

Performance ParameterDeuterium-Labeled IS (e.g., d5-SAH)13C-Labeled IS (e.g., ¹³C₅-SAH)Key Findings
Chromatographic Co-elution Often exhibits a slight retention time shift, eluting earlier than the analyte.[1][6]Typically co-elutes perfectly with the analyte.[1][7]The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects.[1]
Inter-day Precision (% CV) 8.4 - 9.8[8]< 13[9]Both standards can achieve acceptable precision, though ¹³C-IS often shows better reproducibility in complex matrices.[5]
Inter-day Accuracy (%) 97.9 - 99.3[8]98 - 105[9]¹³C-IS generally leads to higher accuracy due to better correction for matrix effects.[10]
Correction for Matrix Effects Can be compromised due to chromatographic separation from the analyte.[1][11]Excellent at correcting for matrix effects due to identical elution profiles.[1]¹³C-IS is the superior choice for complex biological matrices where significant matrix effects are expected.[10]
Isotopic Stability Deuterium atoms can sometimes be prone to exchange, especially if located on exchangeable sites.[3][12]Carbon-13 labels are highly stable and not subject to exchange.[13][14]¹³C-labeling offers greater stability, ensuring the integrity of the internal standard throughout the analytical process.

Note: The performance of an internal standard can vary depending on the specific LC-MS/MS method, instrumentation, and sample matrix. The values presented here are for comparative purposes based on published literature.

Experimental Protocols

A generalized experimental workflow for the quantification of SAH in plasma using a stable isotope-labeled internal standard is outlined below. This protocol can be adapted for either this compound or ¹³C-SAH.

1. Sample Preparation: Protein Precipitation

  • To 200 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard solution (either this compound or ¹³C-SAH) in an appropriate solvent (e.g., 0.1% formic acid).

  • Vortex the sample for 5 minutes and incubate at 4°C for 10 minutes.

  • Add 550 µL of ice-cold acetone to precipitate proteins.[9]

  • Vortex for 10 minutes and incubate at 4°C for an additional 10 minutes.[9]

  • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[9]

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatography: Employ a suitable reversed-phase or HILIC column to achieve chromatographic separation. The mobile phase composition and gradient should be optimized to ensure good peak shape and resolution for SAH.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both SAH and the internal standard.

    • Example Transitions:

      • d5-SAH: 390.0 → 137.2 m/z[9]

      • ¹³C₅-SAH: 390.3 → 136.3 m/z[9]

  • Quantification: Determine the concentration of SAH by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of SAH and a fixed concentration of the internal standard.

Visualizing the Workflow and Concepts

To better illustrate the processes and concepts discussed, the following diagrams were generated using Graphviz.

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound or 13C-SAH) plasma->add_is precipitate Protein Precipitation (e.g., with Acetone) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge extract Extract Supernatant centrifuge->extract dry Dry Down extract->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition (Peak Area Ratios) lcms->data quant Quantification (Calibration Curve) data->quant

Caption: General experimental workflow for SAH quantification.

G cluster_d4 This compound (Deuterium Labeled) cluster_c13 13C-SAH (Carbon-13 Labeled) cluster_chromatogram_d4 Chromatogram (this compound) cluster_chromatogram_c13 Chromatogram (13C-SAH) a Analyte b This compound p2 b->p2 Shift c Analyte d 13C-SAH p4 d->p4 Co-elution time Retention Time -> p1 p3

Caption: Chromatographic behavior of labeled standards.

Conclusion

While both this compound and ¹³C-labeled SAH can be used to develop quantitative bioanalytical methods, the evidence strongly supports the superiority of ¹³C-labeled internal standards for achieving the highest levels of accuracy and precision. The near-perfect co-elution of ¹³C-SAH with the native analyte minimizes the risk of analytical errors arising from matrix effects, a critical advantage when working with complex biological samples. For the most demanding applications in research and drug development, the investment in ¹³C-labeled SAH is highly recommended to ensure the generation of robust and reliable data.

References

Navigating the Lower Limits of S-Adenosylhomocysteine (SAH) Detection and Quantification with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate measurement of S-Adenosylhomocysteine (SAH), a critical intermediate in cellular methylation reactions, is paramount. As a potent inhibitor of methyltransferases, the intracellular concentration of SAH and the S-adenosylmethionine (SAM) to SAH ratio are key indicators of a cell's methylation capacity. Dysregulation of SAH levels has been implicated in a variety of pathological conditions, making its precise quantification essential for both fundamental research and clinical applications.[1]

This guide provides a comparative overview of the limit of detection (LOD) and limit of quantification (LOQ) for SAH using its deuterated internal standard, SAH-d4, and other stable isotope-labeled internal standards. The use of such internal standards is considered the gold standard in LC-MS/MS analysis as they exhibit nearly identical physicochemical properties to the analyte, ensuring accurate correction for matrix effects and ionization efficiency.[2]

Performance Comparison: LOD and LOQ for SAH

The following table summarizes the limits of detection and quantification for SAH achieved by various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, utilizing deuterated or stable isotope-labeled internal standards.

AnalyteInternal StandardLimit of Detection (LOD)Limit of Quantification (LOQ)Analytical MethodBiological MatrixReference
SAHSAH-d58 nmol/l16 nmol/lLC-MS/MSHuman EDTA Plasma[3]
SAH13C5-SAH1 nM3 nMLC-MS/MSPlasma, Urine, Cell Lysate[4]
SAHThis compoundNot SpecifiedNot SpecifiedLC-ESI-MS/MSPlasma
SAHNot Specified10-6 mol L-1Not SpecifiedHPLC-UVNot Specified[5]
SAHNot Specified15 nMNot SpecifiedLC-MS/MSMouse Tissues[6]

Experimental Protocols

The methodologies employed to achieve the sensitive detection and quantification of SAH typically involve sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation

A common technique for extracting SAH from biological matrices is protein precipitation.

  • To a 200 µL plasma sample in a microfuge tube, add 50 µL of the internal standard solution (e.g., 5 µmol/L of SAH-d5 in 0.1% formic acid).[2]

  • Vortex the sample for 5 minutes and incubate at 4°C for 10 minutes.[2]

  • Add 550 µL of ice-cold acetone to precipitate the proteins.[2]

  • Vortex for another 10 minutes and incubate at 4°C for an additional 10 minutes.[2]

  • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[2]

  • The resulting supernatant is then transferred for LC-MS/MS analysis.

Alternatively, a simpler method involves combining 20 µL of a plasma sample with 180 µL of an internal standard solution and filtering by ultracentrifugation through a 10 kd MW cutoff membrane.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The prepared sample is injected into an LC-MS/MS system for separation and detection.

  • Chromatographic Separation : Reverse-phase liquid chromatography is typically used to separate SAH from other components in the sample.[4]

  • Mass Spectrometry : A mass spectrometer operating in the multiple reaction monitoring (MRM) mode is used for detection. The instrument is set to select the protonated molecular ion [M+H]+ of each compound in the first quadrupole (Q1).[3] These ions are then fragmented in the second quadrupole (Q2), and characteristic product ions are selected in the third quadrupole (Q3) for quantification.[3]

Key MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
SAH385.1136.2
SAH-d5390.0137.2
This compound389.1138.1

Data sourced from multiple references.[3][7]

Analytical Workflow for SAH Quantification

The following diagram illustrates the general workflow for the quantification of SAH using a deuterated internal standard by LC-MS/MS.

SAH_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound Internal Standard Sample->Spike Precipitation Protein Precipitation Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation LC Separation Supernatant->LC_Separation Injection MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (SAH/SAH-d4) Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify SAH Concentration Calibration_Curve->Quantification

Caption: General workflow for LC-MS/MS analysis of SAH.[1]

References

A Researcher's Guide to S-Adenosyl-L-homocysteine (SAH) Quantification: A Comparison of Immunoassay Kits and the Gold Standard LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of S-adenosyl-L-homocysteine (SAH) is paramount. As a key modulator of methylation, the cellular concentration of SAH and its ratio relative to S-adenosyl-L-methionine (SAM) serve as critical indicators of cellular methylation capacity. Dysregulation of this ratio has been implicated in a host of pathologies, making its precise measurement a focal point of many research endeavors.

This guide provides an objective comparison of commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for SAH quantification and contrasts their performance with the gold standard method of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with internal standards.

At a Glance: ELISA vs. LC-MS/MS for SAH Quantification

For high-throughput screening of numerous samples where cost and ease of use are primary considerations, an ELISA may be a suitable choice. However, for studies demanding the highest accuracy, specificity, and sensitivity, particularly in clinical research and biomarker validation, LC-MS/MS is the recommended methodology.[1]

Performance Comparison of Commercially Available SAH ELISA Kits

While direct, peer-reviewed, head-to-head comparisons of commercial SAH ELISA kits are not extensively published, a comparative summary can be compiled from manufacturer-provided data. It is important to note that performance can vary based on the sample matrix and experimental conditions.

FeatureCell Biolabs, Inc. (MET-5151)Creative Diagnostics (DEIA-FN1319)MyBioSource (MBS169603)ELK Biotechnology (ELK8625)
Assay Type Competitive ELISA[2]Competitive ELISA[3]Competitive ELISA[4]Competitive Inhibition
Detection Sensitivity 0.2 µM[2][5]0.2 µM[3]Not explicitly stated43.4 ng/mL
Detection Range Not explicitly statedNot explicitly statedNot explicitly stated78.13-5000 ng/mL[6]
Sample Types Plasma, serum, lysates, other biological fluids[2][5]Plasma, serum, lysates, other biological fluids[3]Plasma, serum, lysates, other biological fluids[4]Serum, plasma, cell lysates, cell culture supernates, other biological fluids[6]
Intra-assay Precision Not explicitly statedNot explicitly statedNot explicitly statedCV% <8%[6]
Inter-assay Precision Not explicitly statedNot explicitly statedNot explicitly statedCV% <10%[6]

The Gold Standard: LC-MS/MS with Internal Standards

LC-MS/MS is widely recognized for its superior sensitivity and specificity in quantifying small molecules like SAH from complex biological matrices.[1] The use of a stable isotope-labeled (SIL) internal standard is crucial for this method, as it corrects for variability during sample preparation and analysis, thereby enhancing accuracy and precision.

Performance Characteristics of SAH Quantification by LC-MS/MS
ParameterReported Performance
Sensitivity (LLOQ) 0.5 - 16 nM
Accuracy (% Recovery) 92.7% to 104.6%
Precision (%CV) Inter-day: 8.4 - 9.8%, Intra-assay: <13%[7]
Linearity 12.5 - 5000 nmol/L
Commonly Used Internal Standards for SAH Quantification
Internal StandardIsotopic LabelMass Transition (m/z)
d5-SAH Deuterium (D5)390.0 → 137.2
¹³C₅-SAH Carbon-13 (¹³C₅)390.3 → 136.3
d4-SAH Deuterium (D4)389.1 → 138.1

The Biological Context: The Methionine Cycle

S-adenosyl-L-homocysteine is a key intermediate in the methionine cycle, a fundamental metabolic pathway essential for cellular methylation reactions.

cluster_inputs Inputs cluster_outputs Outputs METH Methionine SAM S-Adenosylmethionine (SAM) METH->SAM MAT SAH S-Adenosyl-L-homocysteine (SAH) SAM->SAH Methyltransferases (MTs) Methylated_Product Methylated Product HCY Homocysteine SAH->HCY SAHH Adenosine Adenosine SAH->Adenosine HCY->METH ATP ATP ATP->SAM Methyl_Acceptor Methyl Acceptor (e.g., DNA, protein) Methyl_Acceptor->Methylated_Product THF THF MTHF 5-Methyl-THF THF->MTHF MTHF->METH

Caption: The central role of SAH in the methionine cycle.

Experimental Workflows

The following diagrams illustrate the generalized workflows for SAH quantification using a competitive ELISA kit and an LC-MS/MS method with an internal standard.

SAH Competitive ELISA Workflow

start Start prep Prepare Standards & Samples start->prep add_samples Add Standards & Samples to SAH-Coated Plate prep->add_samples add_antibody Add Anti-SAH Antibody (HRP-conjugated) add_samples->add_antibody incubate1 Incubate add_antibody->incubate1 wash1 Wash Plate incubate1->wash1 add_substrate Add TMB Substrate wash1->add_substrate incubate2 Incubate (Color Development) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate calculate Calculate SAH Concentration read_plate->calculate end End calculate->end

Caption: Generalized workflow for a competitive SAH ELISA.

LC-MS/MS with Internal Standard Workflow

start Start prep Prepare Standards, QCs & Samples start->prep add_is Add Internal Standard (e.g., d5-SAH) to all samples, standards, and QCs prep->add_is protein_precip Protein Precipitation (e.g., with cold acetone) add_is->protein_precip centrifuge Centrifuge protein_precip->centrifuge extract Extract Supernatant centrifuge->extract dry_down Evaporate to Dryness extract->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute lcms_analysis LC-MS/MS Analysis reconstitute->lcms_analysis data_processing Data Processing & Quantification (Analyte/IS Peak Area Ratio) lcms_analysis->data_processing end End data_processing->end

Caption: General workflow for SAH quantification by LC-MS/MS.

Detailed Experimental Protocols

General Protocol for a Competitive SAH ELISA Kit

This protocol is a generalized procedure and should be adapted based on the specific manufacturer's instructions.

  • Reagent Preparation: Prepare all reagents, including wash buffers, standards, and samples, according to the kit manual.

  • Standard Curve Preparation: Create a serial dilution of the provided SAH standard to generate a standard curve.

  • Sample Addition: Pipette standards and samples into the appropriate wells of the SAH-coated microplate.

  • Antibody Addition: Add the HRP-conjugated anti-SAH antibody to each well.

  • Incubation: Incubate the plate for the time and temperature specified in the protocol to allow for competitive binding.

  • Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

  • Substrate Addition: Add the TMB substrate solution to each well, which will react with the HRP to produce a color change.

  • Incubation: Incubate the plate in the dark to allow for color development. The color intensity will be inversely proportional to the amount of SAH in the sample.

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the standards. Determine the SAH concentration in the samples by interpolating their absorbance values from the standard curve.

General Protocol for SAH Quantification by LC-MS/MS

This protocol outlines a general procedure for SAH quantification in plasma and may require optimization for different sample types and instrumentation.

  • Sample Preparation:

    • To 100 µL of plasma, standard, or quality control sample, add 50 µL of the internal standard solution (e.g., 5 µmol/L d5-SAH in 0.1% formic acid).

    • Vortex the mixture for 1 minute.

    • Add 400 µL of ice-cold acetone to precipitate proteins.

    • Vortex for 5 minutes and incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Injection Volume: 10 µL.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for SAH and the chosen internal standard (e.g., SAH: m/z 385.1 → 136.2; d5-SAH: m/z 390.0 → 137.2).

  • Data Analysis:

    • Integrate the peak areas for both SAH and the internal standard.

    • Calculate the peak area ratio of SAH to the internal standard for all samples, standards, and quality controls.

    • Generate a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

    • Determine the concentration of SAH in the samples by interpolating their peak area ratios from the calibration curve.

References

Safety Operating Guide

Navigating the Safe Disposal of SAH-d4: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other advanced scientific endeavors, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the essential procedures for the proper disposal of S-Adenosyl-L-homocysteine-d4 (SAH-d4), a deuterated internal standard utilized in sensitive analytical quantification. Adherence to these guidelines is critical for mitigating risks and ensuring compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is imperative to handle this compound with the appropriate safety measures. A thorough review of the manufacturer's Safety Data Sheet (SDS) is the first and most critical step.

General Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear suitable PPE, including safety glasses or goggles, chemical-resistant gloves (such as nitrile or rubber), and a laboratory coat.[1]

  • Ventilation: Conduct all handling and disposal preparations in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1][2]

  • Spill Management: In the event of a spill, immediately contain the material using an inert absorbent, such as sand, earth, or vermiculite. The absorbed material should be collected and placed into a clearly labeled, sealed container designated for chemical waste.[1][2] Crucially, prevent any spillage from entering drains or waterways.[1]

Waste Characterization and Regulatory Compliance

Proper disposal is dictated by the characterization of the waste material. A substance is generally considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. While this compound itself may not be explicitly listed as a hazardous waste, it is often dissolved in solvents for experimental use. The properties of the solvent will likely govern the hazardous nature of the waste solution. For instance, if this compound is prepared in a flammable solvent, the resulting mixture is classified as hazardous waste.[1]

Disposal regulations can vary significantly depending on federal, state, and local laws.[1] Therefore, consulting with your institution's Environmental Health and Safety (EHS) office is a mandatory step. The EHS office will provide specific guidance on waste collection, labeling, and pickup procedures tailored to your location and facility.

Step-by-Step Disposal Protocol

The following is a generalized, procedural framework for the disposal of this compound. This protocol must be adapted to comply with the specific requirements of your institution.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "S-Adenosyl-L-homocysteine-d4". If dissolved in a solvent, the solvent and its approximate concentration must also be listed.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[1]

    • This area should be at or near the point of waste generation and under the control of laboratory personnel.[1]

    • Ensure the use of secondary containment to prevent the spread of material in case of a leak.[1]

  • Disposal Request:

    • Once the waste container is full or ready for disposal, follow your institution's established procedures to request a waste pickup from the EHS department.

Quantitative Data Summary

PropertyDataReference
Molecular Formula C₁₄H₁₆D₄N₆O₅S[3]
Molecular Weight 388.4 g/mol [3]
Solubility in DMSO ~5 mg/ml[4]
Solubility in DMF ~1 mg/ml[4]
Storage Temperature -20°C[4]
Stability ≥ 4 years (at -20°C)[4]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.

SAH_d4_Disposal_Workflow start Start: this compound Waste Generated consult_sds Consult Manufacturer's SDS start->consult_sds identify_ppe Identify and Wear Appropriate PPE consult_sds->identify_ppe characterize_waste Characterize Waste (Pure solid or in solution?) identify_ppe->characterize_waste solid_waste Solid this compound Waste characterize_waste->solid_waste Solid solution_waste This compound in Solution characterize_waste->solution_waste Solution containerize Place in Labeled, Compatible Waste Container solid_waste->containerize assess_solvent Assess Solvent Hazards (e.g., Flammable, Corrosive) solution_waste->assess_solvent assess_solvent->containerize store Store in Designated Satellite Accumulation Area with Secondary Containment containerize->store contact_ehs Contact Institutional EHS Office for Pickup and Final Disposal store->contact_ehs end End: Waste Properly Disposed contact_ehs->end

This compound Disposal Decision Workflow

Final Disposal Methods

The ultimate disposal of chemical waste is handled by licensed hazardous material disposal companies. Common methods include:

  • Incineration: This is a frequent method for organic compounds. The material may be burned in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion by-products.[5]

  • Landfill: Solid chemical waste may be disposed of in specially designed hazardous waste landfills.[6]

It is the responsibility of the waste generator to ensure that the material is properly characterized and prepared for collection by a certified disposal facility.

By adhering to these procedures and maintaining open communication with your institution's safety office, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for SAH-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling S-Adenosylhomocysteine-d4 (SAH-d4). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound, an internal standard for the quantification of S-Adenosylhomocysteine (SAH), requires careful handling due to its potential hazards.[1][2][3] Although its toxicological properties have not been exhaustively studied, it may be harmful if inhaled, ingested, or absorbed through the skin, and can cause irritation to the eyes, skin, and respiratory system.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

When working with this compound, a comprehensive PPE strategy is mandatory. The following table outlines the required equipment and its specific purpose.

PPE CategoryComponentSpecification & Use
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times to protect against splashes or airborne particles.
Hand Protection Chemical-resistant Gloves (e.g., Nitrile)Inspect gloves for integrity before each use. Remove and replace immediately if contaminated, torn, or punctured. Wash hands thoroughly after removing gloves.
Body Protection Laboratory CoatA buttoned lab coat should be worn to protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area.Work should be conducted in a chemical fume hood or with local exhaust ventilation to control airborne levels.[4] Avoid breathing dust, fumes, or vapors.[4]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes risk and ensures the integrity of your experiments.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] The recommended storage temperature is -20°C.[5]

2. Preparation and Handling:

  • All handling of this compound should be performed in a designated area, such as a chemical fume hood, to minimize exposure.[4]

  • Avoid prolonged or repeated exposure.[4]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound.[4][5]

3. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean up.

  • Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

4. Disposal Plan:

  • Dispose of waste this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Do not allow the material to enter drains or waterways.

Emergency Protocols: Immediate First Aid Measures

In case of accidental exposure, immediate action is crucial.[4]

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[4]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[4]

Visualizing Safe Handling and Emergency Response

To further clarify the necessary procedures, the following diagrams illustrate the safe handling workflow and the appropriate response to an accidental spill.

SAH_d4_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don Appropriate PPE b Prepare Well-Ventilated Workspace (Fume Hood) a->b c Retrieve this compound from Storage b->c d Weigh/Measure Required Amount c->d e Perform Experimental Procedure d->e f Decontaminate Workspace e->f g Dispose of Waste According to Regulations f->g h Doff PPE g->h i Wash Hands Thoroughly h->i SAH_d4_Spill_Response cluster_initial_response Initial Response cluster_cleanup Cleanup cluster_final_steps Final Steps spill Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate ppe Don Appropriate PPE (including respiratory protection) evacuate->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Collect Absorbed Material into a Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste as Hazardous Material decontaminate->dispose doff Doff PPE dispose->doff wash Wash Hands Thoroughly doff->wash report Report Incident wash->report

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.